3,5-Difluoro-4-hydroxyphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-difluoro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSDOFHBADFRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680594 | |
| Record name | (3,5-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132666-81-9 | |
| Record name | (3,5-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Difluoro-4-hydroxyphenylboronic acid
Introduction: The Strategic Importance of 3,5-Difluoro-4-hydroxyphenylboronic acid in Modern Drug Discovery
This compound, with a molecular formula of C₆H₅BF₂O₃ and a molecular weight of 173.91, is a key building block in medicinal chemistry.[1][2] Its strategic importance lies in its utility as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.[3] The presence of the difluoro-hydroxyphenyl motif is of particular interest to drug development professionals, as the fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. The boronic acid functional group is a cornerstone for carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology that is indispensable in modern synthetic chemistry.[4][5][6] This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this pivotal compound, offering field-proven insights for researchers and scientists.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be achieved through a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A common and effective synthetic strategy involves the ortho-lithiation of a suitably protected difluorophenol, followed by borylation and subsequent deprotection.
Visualizing the Synthesis Pathway
Caption: Synthetic route to a related boronic acid, highlighting key reagents.
Detailed Experimental Protocol
A representative synthesis, adapted from related procedures, is detailed below.[7] This protocol outlines the synthesis of a similar compound, 3,5-difluoro-4-methylphenylboronic acid, which illustrates the core chemical transformations.
Step 1: Synthesis of 4-Bromo-2,6-difluorotoluene
-
Under an inert nitrogen atmosphere, a solution of 1-bromo-3,5-difluorobenzene is cooled to -78 °C.
-
Lithium diisopropylamide (LDA) is added dropwise, and the reaction is stirred for 12 hours.
-
Methyl iodide is then added, and the reaction is allowed to proceed.
-
The reaction is quenched, and the pH is adjusted to 6-7 with a dilute acid.
-
The product is extracted with an organic solvent, which is then removed under reduced pressure to yield 4-bromo-2,6-difluorotoluene.
Step 2: Synthesis of 3,5-Difluoro-4-methylphenylboronic acid
-
The 4-bromo-2,6-difluorotoluene is dissolved in an appropriate solvent under a nitrogen atmosphere and cooled to -78 °C.
-
n-Butyllithium is added, and the reaction is stirred for 12 hours.
-
Triisopropyl borate is then added to the reaction mixture.
-
The reaction is quenched, and the pH is adjusted to 5-6 with 1N hydrochloric acid.
-
The product is extracted with ethyl acetate, and the solvent is evaporated.
-
The crude product is purified by rinsing with n-hexane to afford the target compound with a reported yield of 70-78%.[7]
Comprehensive Characterization: A Multi-Technique Approach
The structural elucidation and purity assessment of the synthesized this compound are critical to ensure its suitability for downstream applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Visualizing the Characterization Workflow
Caption: Workflow for the analytical characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments is recommended.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the hydroxyl groups of the boronic acid. The aromatic region will likely display a doublet or a more complex multiplet due to coupling with the adjacent fluorine atoms. The chemical shifts for phenylboronic acid itself are typically in the range of 7.3 to 8.0 ppm.[8]
-
¹³C NMR: The carbon NMR will provide information on the carbon framework of the molecule.
-
¹⁹F NMR: The fluorine NMR is crucial for confirming the presence and chemical environment of the fluorine atoms.
-
¹¹B NMR: The boron NMR will show a characteristic signal for the boronic acid group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for analyzing boronic acids.[9] The expected monoisotopic mass for C₆H₅BF₂O₃ is approximately 173.91 Da.[1] Electrospray ionization (ESI) in negative mode is often effective for the analysis of boronic acids.[9]
| Parameter | Expected Value |
| Molecular Formula | C₆H₅BF₂O₃ |
| Molecular Weight | 173.91 g/mol [1][2] |
| Monoisotopic Mass | ~173.91 Da |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized this compound.
-
Methodology: A reversed-phase HPLC method is typically employed.[10] A C18 column is a common choice for the stationary phase.[10] The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid) and an organic solvent like acetonitrile or methanol.[10][11] A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation of the main compound from any impurities.[10] Detection is commonly performed using a UV detector at a wavelength around 254 nm.[10]
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Boronic acids and their derivatives have been investigated for numerous therapeutic applications, including as enzyme inhibitors and anticancer agents.[12] The unique electronic properties of the boronic acid moiety allow for reversible covalent interactions with biological targets, a feature that has been successfully exploited in the design of drugs such as the proteasome inhibitor Bortezomib (Velcade).[13][12]
Conclusion
The synthesis and rigorous characterization of this compound are fundamental to its successful application in drug discovery and development. This guide has provided a comprehensive overview of a viable synthetic route and a multi-faceted analytical approach to ensure the identity and purity of this important chemical intermediate. By understanding the underlying principles and experimental details, researchers can confidently utilize this versatile building block in the creation of next-generation therapeutics.
References
-
3,5-difluoro-4-(hydroxymethyl)phenylboronic acid (C7H7BF2O3). PubChem. [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
3, 5-Difluoro-4-hydroxyphenylboronic acid, min 98%, 1 gram. LabAlley. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
4-Hydroxyphenylboronic Acid: A Cornerstone for Pharmaceutical Intermediates and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem. [Link]
-
Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]
-
Boron chemicals in diagnosis and therapeutics. PMC - PubMed Central. [Link]
-
Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Shimadzu. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 8. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the NMR Spectroscopy of 3,5-Difluoro-4-hydroxyphenylboronic acid
This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,5-Difluoro-4-hydroxyphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra for this compound. The guide emphasizes the causality behind experimental choices and provides a framework for the structural elucidation of this and similar fluorinated phenylboronic acids.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the fluorine and hydroxyl substituents on the phenylboronic acid scaffold. Accurate and unambiguous structural characterization is paramount for its application in synthesis and drug design. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of the nuclei. This guide will explore the characteristic NMR signatures of this compound across four key nuclei: ¹H, ¹³C, ¹⁹F, and ¹¹B.
Molecular Structure and NMR-Active Nuclei
The molecular structure of this compound, with its NMR-active nuclei highlighted, sets the stage for our spectroscopic analysis. The symmetry of the molecule is a critical factor that simplifies the expected NMR spectra.
Caption: Molecular structure of this compound.
Predicted NMR Spectroscopic Data
Due to the limited availability of directly published experimental spectra for this compound, the following data is a synthesis of information from closely related analogs, such as 3,5-difluoro-4-methoxyphenylboronic acid and other fluorinated phenylboronic acids, and theoretical predictions. These values serve as a robust guide for researchers analyzing this molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically and magnetically equivalent.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.0 - 7.5 | Doublet of doublets (dd) or Triplet (t) | ³J(H-F) ≈ 8-10 Hz | H-2, H-6 |
| ~9.5 - 10.5 | Broad singlet (br s) | - | -OH |
| ~8.0 - 8.5 | Broad singlet (br s) | - | -B(OH)₂ |
The aromatic protons (H-2 and H-6) are coupled to the two equivalent fluorine atoms at the 3 and 5 positions. This coupling, across three bonds (³J), will result in a triplet or a doublet of doublets, depending on the resolution and the magnitude of other long-range couplings. The protons of the hydroxyl and boronic acid groups are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets due to chemical exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum will also reflect the molecular symmetry, showing four distinct signals for the aromatic carbons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~105 - 115 | Triplet (t) | ²J(C-F) ≈ 20-30 Hz | C-2, C-6 |
| ~155 - 165 | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-260 Hz, ³J(C-F) ≈ 10-15 Hz | C-3, C-5 |
| ~145 - 155 | Singlet (s) or Triplet (t) | ⁴J(C-F) ≈ 1-3 Hz | C-4 |
| ~125 - 135 | Singlet (s) or Triplet (t) | ³J(C-F) ≈ 3-5 Hz | C-1 |
The carbon atoms directly bonded to fluorine (C-3 and C-5) will exhibit a large one-bond coupling constant (¹J(C-F)). The other aromatic carbons will show smaller couplings to the fluorine atoms over two, three, or four bonds. The carbon attached to the boron atom (C-1) often appears as a broad signal due to the quadrupolar nature of the boron nucleus and may sometimes be difficult to observe.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -120 to -140 | Triplet (t) | ³J(F-H) ≈ 8-10 Hz | F-3, F-5 |
The fluorine signal will be split into a triplet by the two equivalent aromatic protons (H-2 and H-6). The chemical shift is reported relative to a standard such as CFCl₃.
¹¹B NMR Spectroscopy
The boron-11 NMR spectrum will provide information about the coordination state of the boron atom.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ +28 to +33 | Broad singlet (br s) | B(OH)₂ |
For a tricoordinate boronic acid, a broad singlet is typically observed in this region. The broadness of the signal is due to the quadrupolar relaxation of the ¹¹B nucleus.
Experimental Protocol for NMR Analysis
This section outlines a standardized protocol for the preparation and NMR analysis of this compound.
1. Sample Preparation:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and effective solvent for phenylboronic acids due to its high polarity, which aids in dissolving the sample and minimizes intermolecular hydrogen bonding that can lead to signal broadening. Other suitable solvents include methanol-d₄ and acetone-d₆.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
NMR Tube: Use a high-quality 5 mm NMR tube. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher for ¹H) is recommended to achieve good signal dispersion and resolution of coupling patterns.
-
¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled 1D fluorine spectrum.
-
Typical spectral width: -50 to -250 ppm (referenced to CFCl₃).
-
-
¹¹B NMR:
-
Acquire a proton-decoupled 1D boron spectrum.
-
Typical spectral width: +100 to -100 ppm (referenced to BF₃·OEt₂).
-
Caption: A streamlined workflow for the NMR analysis of this compound.
Causality in Experimental Choices and Interpretation
-
Choice of Solvent: The use of a polar aprotic solvent like DMSO-d₆ is crucial. It not only ensures the solubility of the analyte but also allows for the observation of the exchangeable protons of the hydroxyl and boronic acid groups, which might be lost in protic solvents like D₂O or methanol-d₄ due to rapid exchange with the solvent.
-
Symmetry and Equivalence: The C₂ᵥ symmetry of the molecule is the primary reason for the simplified spectra. Understanding this symmetry is key to correctly assigning the signals. The two aromatic protons and the two fluorine atoms are chemically and magnetically equivalent, leading to fewer signals than would be expected for an asymmetric analog.
-
Coupling Constants: The magnitudes of the J(H-F) and J(C-F) coupling constants are diagnostic. The large ¹J(C-F) value unequivocally identifies the carbons directly attached to fluorine. The ³J(H-F) coupling confirms the ortho relationship between the protons and the fluorine atoms.
Conclusion
This technical guide provides a detailed framework for understanding and utilizing NMR spectroscopy for the characterization of this compound. By combining predicted spectral data with a robust experimental protocol and a clear rationale for analytical choices, researchers can confidently verify the structure and purity of this important chemical building block. The principles outlined here can be extended to the analysis of other fluorinated arylboronic acids, contributing to the advancement of fields that rely on these versatile compounds.
References
- Karabacak, M., et al. (2014). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations. Journal of Molecular Structure, 1059, 235-245.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-hydroxyphenylboronic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Difluoro-4-hydroxyphenylboronic acid, a key building block in medicinal chemistry and drug development.[1][2] In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes foundational principles from the study of analogous arylboronic acids to predict solubility behavior.[3][4][5][6] It further equips researchers with robust, step-by-step experimental protocols for the precise determination of both thermodynamic and kinetic solubility. By explaining the causality behind experimental choices and grounding its recommendations in established analytical methods, this guide serves as an essential resource for scientists and professionals seeking to optimize the use of this compound in their research and development endeavors.
Introduction: The Significance of this compound
This compound is an organoboron compound of significant interest in the pharmaceutical industry.[1] Its structural motifs, including the phenylboronic acid group, are crucial for various synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for creating carbon-carbon bonds.[5][7] The presence of fluorine atoms and a hydroxyl group on the phenyl ring can substantially influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, thereby affecting its efficacy and safety profile in potential drug candidates.
A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its effective application. Solvent choice impacts every stage of the development pipeline, from reaction kinetics and purification efficiency in synthesis to formulation and bioavailability in preclinical studies. This guide provides the theoretical framework and practical methodologies to navigate these challenges.
Physicochemical Factors Governing Solubility
The solubility of any compound is dictated by the interplay between the solute's and solvent's intermolecular forces. For arylboronic acids like this compound, several key factors come into play.
The Role of Solvent Polarity
The principle of "like dissolves like" is the primary determinant of solubility. The polarity of the solvent must be well-matched with that of the solute. This compound possesses both polar and non-polar characteristics. The boronic acid and hydroxyl groups are polar and capable of hydrogen bonding, while the difluorinated phenyl ring is more non-polar.
Generally, for simpler arylboronic acids like phenylboronic acid, a positive correlation between solvent polarity and solubility is observed, with some exceptions.[3][5]
-
High Solubility is often found in polar aprotic solvents like acetone and ketones, and in ethers.[3][5][6]
-
Moderate Solubility is typically seen in solvents of intermediate polarity, such as chloroform.[3][5][6]
-
Very Low Solubility is characteristic of non-polar hydrocarbon solvents like methylcyclohexane.[3][5][6]
The fluorine and hydroxyl substituents on the target molecule are expected to increase its polarity compared to unsubstituted phenylboronic acid, likely enhancing its solubility in more polar organic solvents.
The Boroxine Equilibrium: A Critical Consideration
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium is influenced by the solvent, temperature, and the specific substituents on the aryl ring.
Caption: Reversible dehydration of boronic acid to its boroxine anhydride.
Boroxines are generally less soluble than their corresponding boronic acids.[8] This equilibrium can lead to inconsistencies in solubility measurements if not properly controlled. The presence of water can shift the equilibrium back towards the more soluble boronic acid form.
Impact of Substituents
The electron-withdrawing nature of the two fluorine atoms and the hydrogen-bonding capability of the hydroxyl group on this compound will influence its solid-state packing and its interactions with solvent molecules. These groups increase the molecule's overall polarity and hydrogen bonding potential, which is expected to favor solubility in polar protic and aprotic solvents.
Predicted Solubility Profile
While experimental data is not available, a qualitative prediction of solubility in common organic solvents can be made based on the principles discussed above and data for analogous compounds.[3][5]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile | High | Strong dipole-dipole interactions and potential hydrogen bond acceptance by the solvent are expected to effectively solvate the polar functional groups of the solute.[3][5] |
| Dimethylformamide (DMF) | High | A highly polar solvent capable of disrupting the crystal lattice of the solute and forming strong intermolecular interactions. | |
| Dimethyl sulfoxide (DMSO) | Very High | Excellent solvent for polar compounds, often used for preparing stock solutions for biological screening.[9] | |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the boronic acid and hydroxyl groups. The alkyl chain may limit the solubility of the non-polar phenyl ring. |
| Water | Low to Moderate | While polar, the hydrophobic nature of the difluorinated phenyl ring will limit aqueous solubility. Solubility is also pH-dependent.[5] | |
| Ethers | Tetrahydrofuran (THF) | Moderate to High | Ethers are good solvents for boronic acids, likely due to a balance of polarity and the ability to accept hydrogen bonds.[5] |
| Diethyl ether | Moderate | Less polar than THF, which may result in slightly lower solubility. | |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Intermediate polarity; may offer moderate solubility. |
| Chloroform | Moderate | Generally shows moderate solubility for phenylboronic acid.[3][5] | |
| Non-polar | Toluene, Hexanes | Very Low | The large difference in polarity between the solute and these non-polar solvents will result in poor solvation and thus very low solubility.[3][5] |
Experimental Protocols for Solubility Determination
To obtain accurate, quantitative solubility data, rigorous experimental methods must be employed. The two most common and reliable methods are the shake-flask method for thermodynamic solubility and kinetic solubility assays.[9][10]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[10][11] It is considered the "gold standard" for thermodynamic solubility measurement.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect a sample of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a 0.22 µm or 0.45 µm filter is recommended.[10]
-
Quantification: Analyze the concentration of the solute in the clear filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry. A standard calibration curve must be prepared to ensure accurate quantification.
-
Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Kinetic Solubility Assay
This high-throughput method measures the concentration at which a compound precipitates out of a solution when added from a concentrated DMSO stock.[10] It is often used in early drug discovery to quickly assess the solubility of many compounds.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the chosen organic solvent to create a range of concentrations.
-
Incubation and Precipitation: Allow the microplate to incubate at room temperature for a set period (e.g., 2-24 hours). During this time, the compound may precipitate out of solution in the wells where its concentration exceeds its kinetic solubility.
-
Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is recorded as the kinetic solubility.
Conclusion
For researchers and drug development professionals, the most reliable path forward is the empirical determination of solubility using standardized protocols such as the shake-flask method. The detailed methodologies provided in this guide offer a robust framework for generating the precise and reliable data necessary to optimize synthetic routes, purification strategies, and formulation development, thereby accelerating the journey of new chemical entities from the laboratory to clinical application.
References
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. RSC Advances. Available from: [Link]
-
Miller, M. L. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available from: [Link]
-
CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available from: [Link]
-
Slideshare. Solubility & Method for determination of solubility. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available from: [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. Available from: [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available from: [Link]
-
Crapse, K. P. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available from: [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available from: [Link]
-
ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Available from: [Link]
-
Stensaas, L. 3, 5-Difluoro-4-hydroxyphenylboronic acid, min 98%, 1 gram. HD-Chemicals. Available from: [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]
-
Chemsrc. 3,5-Difluoro-4-hydroxybenzoic acid. Available from: [Link]
-
Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available from: [Link]
- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Al-Zoubi, R. M., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. Available from: [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
A Guide to the Crystal Structure Analysis of 3,5-Difluoro-4-hydroxyphenylboronic acid: From Crystal Growth to Structural Refinement
This in-depth technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of 3,5-Difluoro-4-hydroxyphenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical steps involved in single-crystal X-ray diffraction analysis. While a published crystal structure for this specific molecule is not publicly available as of this writing, this guide will serve as a robust framework for its determination, drawing upon established principles for analogous phenylboronic acid derivatives.
Introduction: The Significance of Structural Elucidation
This compound is a compound of interest in medicinal chemistry and materials science. Boronic acids are recognized for their versatile reactivity and unique electronic properties. The introduction of fluorine atoms and a hydroxyl group to the phenyl ring can significantly modulate the molecule's acidity, reactivity, and intermolecular interactions. A definitive crystal structure is paramount for understanding these properties at a fundamental level, providing insights into solid-state packing, hydrogen bonding networks, and conformational preferences, all of which can influence a substance's physical and biological properties.
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, revealing precise atomic positions and bond lengths.[1][2]
Part 1: The Foundation - Growing High-Quality Crystals
The success of a single-crystal X-ray diffraction experiment is contingent upon obtaining a high-quality single crystal. This is often the most challenging and empirical step in the process.[3] For phenylboronic acids, several crystallization techniques can be employed.
Experimental Protocol: Crystallization of this compound
-
Solvent Selection: The choice of solvent is critical. Phenylboronic acids are typically soluble in polar organic solvents.[4] A solubility screen should be performed with a range of solvents such as methanol, ethanol, isopropanol, acetone, and ethyl acetate. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Slow Evaporation:
-
Prepare a saturated solution of this compound in a suitable solvent at room temperature.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water.
-
Crystal formation should occur as the solubility of the compound decreases with temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a solvent in which it is readily soluble (the "well solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "precipitant solvent").
-
The precipitant solvent will slowly diffuse into the well solvent, reducing the solubility of the compound and promoting crystallization.
-
Part 2: The Experiment - Single-Crystal X-ray Diffraction
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it can be subjected to X-ray diffraction analysis.
Workflow for X-ray Data Collection
Caption: Workflow for X-ray diffraction data collection.
Step-by-Step Methodology
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and a cryo-loop. The sample is then flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. Based on this, a full data collection strategy is devised to measure the intensities of a large number of unique reflections.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensities and standard uncertainties for each reflection.
Part 3: The Analysis - Structure Solution and Refinement
With the processed diffraction data, the next step is to determine the arrangement of atoms in the crystal lattice.
Software for Crystallographic Analysis
A suite of software is typically used for structure solution and refinement. Common choices include:
-
SHELX: A set of programs for the determination of small and macromolecular crystal structures.[5]
-
OLEX2: A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX.[4][6]
Logical Flow of Structure Solution and Refinement
Caption: Iterative process of crystal structure solution and refinement.
Detailed Protocol
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This initial map should reveal the positions of most of the non-hydrogen atoms.
-
Model Building and Refinement: An initial structural model is built based on the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Difference Fourier Maps: After initial refinement, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density, allowing for the placement of missing atoms (including hydrogen atoms) and the correction of misplaced atoms.
-
Anisotropic Refinement: The thermal motion of non-hydrogen atoms is typically modeled using anisotropic displacement parameters, which describe the vibration of each atom in three dimensions.
-
Hydrogen Atom Treatment: Hydrogen atoms are often located in the difference Fourier map and refined with constraints or placed in calculated positions and allowed to ride on their parent atoms.
-
Validation: The final structural model is validated using software like PLATON, which checks for geometric consistency, potential missed symmetry, and other possible issues. The output is a Crystallographic Information File (CIF).
Part 4: Expected Structural Features of this compound
Based on the known crystal structures of similar phenylboronic acids, we can anticipate several key structural features for this compound.
Hydrogen Bonding and Supramolecular Assembly
Phenylboronic acids commonly form hydrogen-bonded dimers through the boronic acid groups, creating a characteristic R22(8) graph set motif.[7] It is highly probable that this compound will exhibit this dimeric structure. The hydroxyl group at the 4-position and the fluorine atoms at the 3- and 5-positions will likely participate in further intermolecular hydrogen bonding, potentially leading to the formation of extended sheets or a three-dimensional network.
Molecular Conformation
The planarity of the molecule will be of interest. While the phenyl ring is planar, there is often a slight twist between the plane of the phenyl ring and the boronic acid group.[4] The extent of this twist can be influenced by the substitution pattern on the phenyl ring and the packing forces in the crystal lattice.
Quantitative Data Summary
The final crystallographic analysis will yield a wealth of quantitative data, which should be summarized in a standard format.
| Parameter | Description |
| Chemical Formula | C6H5BF2O3 |
| Formula Weight | 173.91 |
| Crystal System | To be determined |
| Space Group | To be determined |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Unit cell volume |
| Z | Number of molecules per unit cell |
| Density (calculated) | To be determined |
| R1, wR2 | Final refinement statistics |
| Goodness-of-fit | A measure of the quality of the refinement |
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the crystal structure analysis of this compound. By following these detailed methodologies, researchers can obtain a definitive three-dimensional structure of this molecule. Such a structure will provide invaluable insights into its chemical and physical properties, paving the way for its application in drug design and materials science. The principles and techniques described herein are broadly applicable to the crystallographic study of other small organic molecules.
References
- University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. OpenScholar.
- single-crystal-diffraction 0.0.0 documentation. (n.d.). Resources.
- MDPI. (2023, March 9). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions.
- ResearchGate. (n.d.). Polymorphic outcome of crystallization from pure solvents.
- Wikipedia. (n.d.). Phenylboronic acid.
- Wikipedia. (n.d.). X-ray crystallography.
- National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
- ResearchGate. (n.d.). I am looking for an easy and latest software tool to solve the crystal structures. Can anyone suggest some softwares and helpful sites if possible?.
- Chem-Master. (n.d.). 3, 5-Difluoro-4-hydroxyphenylboronic acid, min 98%, 1 gram.
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. 1132666-81-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Difluoro-4-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3,5-Difluoro-4-hydroxyphenylboronic acid is a key building block in medicinal chemistry and materials science, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] Its utility in the synthesis of pharmacologically active compounds and advanced materials necessitates a thorough understanding of its physicochemical properties, particularly its thermal stability and decomposition profile. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including potential decomposition pathways and detailed experimental protocols for its analysis. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to handle, analyze, and utilize this compound effectively while ensuring the integrity of their research and development processes.
Introduction: The Significance of this compound
This compound, with the molecular formula C₆H₅BF₂O₃ and a molecular weight of 173.9 g/mol , is a versatile reagent in organic synthesis.[1] The presence of fluorine atoms on the phenyl ring can significantly influence the electronic properties and metabolic stability of resulting molecules, a desirable trait in drug design. The hydroxyl and boronic acid functionalities offer multiple reaction sites for derivatization and cross-coupling reactions, making it a valuable precursor for a wide range of compounds.[3]
Given its application in the synthesis of active pharmaceutical ingredients (APIs), understanding the thermal stability of this compound is of paramount importance. Thermal decomposition can lead to the formation of impurities that may affect the quality, safety, and efficacy of the final product. Therefore, a robust understanding of its degradation profile under thermal stress is crucial for process development, formulation, and establishing appropriate storage conditions.
Physicochemical Properties and Structural Considerations
The thermal stability of this compound is intrinsically linked to its molecular structure. The key structural features include:
-
The Boronic Acid Group: This functional group is known to be susceptible to dehydration, leading to the formation of cyclic anhydrides (boroxines). This process is often reversible upon exposure to water.
-
Fluorine Substituents: The two fluorine atoms ortho to the boronic acid group are strongly electron-withdrawing, which can impact the acidity and hydrolytic stability of the boronic acid.[4] Studies on fluorinated phenylboronic acids have shown that ortho-fluorine substituents can decrease stability.[4]
-
Hydroxyl Group: The para-hydroxyl group is a hydrogen bond donor and can influence intermolecular interactions, potentially affecting the crystal packing and, consequently, the thermal properties of the solid material.
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BF₂O₃ | [1] |
| Molecular Weight | 173.9 g/mol | [1] |
| CAS Number | 1132666-81-9 | [1] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [2] |
Thermal Decomposition: Postulated Pathways
Dehydration to Boroxine
A common thermal decomposition pathway for boronic acids is the intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine. This is an equilibrium process that can be reversed by the addition of water.
Caption: Postulated dehydration of this compound to its corresponding boroxine.
Protodeboronation
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another well-documented degradation pathway for arylboronic acids, particularly under aqueous and basic conditions.[6] While primarily a solution-phase phenomenon, it can also be thermally induced, especially in the presence of trace moisture. The electron-withdrawing nature of the fluorine atoms may influence the rate of this reaction.
Caption: Postulated protodeboronation of this compound.
Experimental Investigation of Thermal Stability
A comprehensive evaluation of the thermal stability and decomposition of this compound requires a multi-faceted experimental approach. The following sections detail the recommended protocols for thermal analysis and forced degradation studies.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal properties of materials.[7][8]
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8]
Objective: To determine the onset of decomposition, identify mass loss events, and quantify residual mass.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset).
-
Identify and quantify the percentage mass loss for each decomposition step.
-
The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum mass loss rates.[8]
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.[7]
Objective: To determine the melting point and enthalpy of fusion, and to detect any exothermic or endothermic decomposition events.
Step-by-Step Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Integrate the melting peak to determine the enthalpy of fusion (ΔHfus).
-
Identify any exothermic or endothermic events associated with decomposition.
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted under more severe conditions than accelerated stability studies and are crucial for identifying potential degradation products and pathways.[9][10][11]
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the sample to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.
A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.[12]
Recommended HPLC Conditions (starting point for method development):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or PDA for peak purity analysis) |
| Injection Volume | 10 µL |
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Perform peak purity analysis to ensure that the parent peak is free from co-eluting impurities.
-
For structural elucidation of major degradation products, techniques such as LC-MS/MS and NMR spectroscopy should be employed.
Summary and Recommendations
This technical guide has provided a comprehensive overview of the thermal stability and potential decomposition pathways of this compound. The primary postulated degradation routes are dehydration to form boroxines and protodeboronation.
Key Recommendations for Researchers:
-
Handling and Storage: Store this compound in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.
-
Thermal Analysis: It is highly recommended to perform TGA and DSC analysis on each batch of the compound to establish a thermal profile and ensure consistency.
-
Forced Degradation: Conduct forced degradation studies early in the development process to understand the potential impurities that may arise during synthesis, formulation, and storage.
-
Analytical Monitoring: Employ a validated stability-indicating HPLC method for routine analysis and quality control to ensure the purity of the compound and to monitor for the presence of degradation products.
By adhering to these recommendations and utilizing the experimental protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their work involving this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. (3,5-Difluoro-2-hydroxyphenyl)boronic acid | 1150114-51-4 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 8. mdpi.com [mdpi.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ijsdr.org [ijsdr.org]
electronic properties of difluorinated phenylboronic acids
An In-Depth Technical Guide to the Electronic Properties of Difluorinated Phenylboronic Acids for Chemical and Pharmaceutical Research
Abstract
Difluorinated phenylboronic acids represent a pivotal class of reagents in modern organic synthesis and medicinal chemistry. The strategic incorporation of two fluorine atoms onto the phenyl ring profoundly modulates the electronic character of the boronic acid moiety, leading to unique properties that influence acidity, reactivity, and biological interactions. This guide provides a comprehensive exploration of these electronic properties, grounded in fundamental principles and supported by experimental data. We will dissect the interplay of inductive and resonance effects, quantify acidity through pKa values, and examine the structural and spectroscopic signatures that define these molecules. Furthermore, this document offers detailed experimental protocols for their characterization and application, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, serving as a vital resource for researchers, scientists, and drug development professionals.
Introduction: The Convergence of Boron and Fluorine Chemistry
Phenylboronic acids are indispensable tools in synthetic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] Their stability, low toxicity, and functional group tolerance have made them ubiquitous building blocks for constructing complex biaryl systems.[3][4] In parallel, the element fluorine has earned a privileged status in medicinal chemistry. Its introduction into a drug candidate can advantageously alter key properties such as metabolic stability, lipophilicity, and binding affinity by modifying local electronic environments.[5][6]
The fusion of these two domains in the form of difluorinated phenylboronic acids creates a class of compounds with finely-tuned electronic characteristics.[1][7] The potent electron-withdrawing nature of the two fluorine substituents significantly impacts the Lewis acidity of the boron center and the overall electron density of the aromatic ring, which in turn governs their utility and reactivity in critical chemical transformations.[7] Understanding these electronic underpinnings is paramount for their effective deployment in drug discovery and materials science.[5][8]
The Electronic Influence of Difluorination
The net electronic effect of difluorination on the phenyl ring is a nuanced balance of powerful, opposing forces. The specific arrangement of the fluorine atoms (i.e., positional isomerism) is the ultimate determinant of the molecule's electronic character.
The Duality of Fluorine's Electronic Effects
Fluorine exerts its influence primarily through two mechanisms:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, decreasing with the number of bonds separating the fluorine and the point of interest (e.g., the boronic acid group).
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This effect donates electron density, but it is generally weaker than the inductive effect for fluorine and is only operative from the ortho and para positions.[1]
In difluorinated systems, the vector sum of these effects from both fluorine atoms determines the electron density at any given position on the ring.
Impact of Positional Isomerism
The substitution pattern dictates the interplay of these effects. For instance:
-
3,5-Difluorophenylboronic Acid: Both fluorines are in meta positions relative to the boronic acid. From here, only the strong inductive (-I) effect operates, making the aromatic ring and the attached boron center significantly electron-deficient.
-
2,4-Difluorophenylboronic Acid: This isomer features one ortho and one para fluorine. Both can exert -I and +R effects. While the inductive withdrawal dominates, the resonance donation from two positions slightly tempers the overall electron deficiency compared to a hypothetical scenario with only inductive effects.
-
2,6-Difluorophenylboronic Acid: With two ortho fluorines, this isomer experiences a potent inductive withdrawal. The proximity of the substituents can also introduce significant steric hindrance and may lead to through-space electronic interactions.
The following diagram illustrates the dominant electronic forces in a meta vs. a para-substituted fluorophenylboronic acid.
Caption: Electronic effects of a fluorine substituent.
Quantifying the Electronic Properties
The electronic perturbations caused by difluorination can be quantitatively assessed through physical organic chemistry principles, primarily by measuring acidity (pKa) and applying the Hammett equation.
Acidity (pKa) as a Probe of Lewis Acidity
Unlike carboxylic acids, which are Brønsted acids (proton donors), boronic acids primarily function as Lewis acids.[1][4] They accept a hydroxide ion from water to form a tetrahedral boronate anion. The equilibrium constant for this reaction is expressed as a pKa value.
R-B(OH)₂ + 2 H₂O ⇌ R-B(OH)₃⁻ + H₃O⁺
The pKa of unsubstituted phenylboronic acid is approximately 8.8.[1][9] The introduction of electron-withdrawing fluorine atoms stabilizes the resulting negative charge on the boronate anion, shifting the equilibrium to the right and thus increasing the acidity (i.e., lowering the pKa value).[1] This effect is highly sensitive to the fluorine substitution pattern. The increase in acidity is generally strongest for ortho substituents, a phenomenon attributed to the combined inductive effect and potential intramolecular hydrogen bonding that stabilizes the boronate form.[1]
| Compound | pKa Value | Comments |
| Phenylboronic Acid | ~8.86 | Reference compound.[1] |
| 4-Fluorophenylboronic Acid | ~8.22 | Modest increase in acidity; -I effect is partially offset by +R effect.[1] |
| 3-Fluorophenylboronic Acid | ~7.99 | Stronger increase in acidity due to dominant -I effect.[1] |
| 2-Fluorophenylboronic Acid | ~7.65 | Largest increase in acidity among monofluorinated isomers.[1] |
| Difluorinated Isomers | < 7.6 | pKa values are generally lower than monofluorinated analogs due to the additive electron-withdrawing effects. Specific values vary by isomer. |
| Note: pKa values can vary slightly depending on the measurement conditions (e.g., solvent, temperature). |
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, provides a framework for quantifying the electronic impact of substituents on a reaction's rate or equilibrium constant.[10][11] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects.[11]
-
σ_meta (σ_m): Primarily reflects the inductive effect.
-
σ_para (σ_p): Reflects a combination of inductive and resonance effects.
Positive σ values signify an electron-withdrawing group.[10] The Hammett equation demonstrates that the influence of substituents on the dissociation of phenylboronic acids is significantly greater than on benzoic acids, as shown by a larger reaction constant (ρ ≈ 2.06).[10]
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -F | +0.34 | +0.06 |
| -CF₃ | +0.43 | +0.54 |
| Data sourced from standard physical organic chemistry texts. |
The σ values for fluorine clearly illustrate its dual nature: strongly withdrawing from the meta position but only weakly withdrawing from the para position, where the +R effect counteracts the -I effect. For difluorinated compounds, the total electronic effect can be approximated by the sum of the individual σ constants.
Structural and Spectroscopic Characterization
The are intrinsically linked to their three-dimensional structure and can be interrogated using various analytical techniques.
Caption: A typical analytical workflow for characterization.
Solid-State Structure via X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of structure. Key observations for fluorinated phenylboronic acids include:
-
Dimeric Association: Most phenylboronic acids crystallize as hydrogen-bonded dimers in a syn-anti conformation.[1]
-
Molecular Planarity: The degree of planarity, measured by the dihedral angle between the phenyl ring and the C-B(OH)₂ plane, reflects the extent of π-conjugation. The structure of 2,4-difluorophenylboronic acid, for instance, is nearly planar, suggesting significant electronic delocalization between the boronic acid group and the ring.[12][13]
-
Intramolecular Hydrogen Bonding: An ortho-fluorine can form a weak intramolecular O-H···F hydrogen bond, which can influence the conformation and enhance the acidity of the boronic acid.[1][12][13]
Spectroscopic Analysis via NMR
NMR spectroscopy is the most powerful tool for characterizing these molecules in solution.[14]
-
¹⁹F NMR: This is a particularly sensitive technique due to the wide chemical shift range of fluorine (~60 ppm), allowing for clear signal separation and easy detection of subtle electronic differences between isomers or in different chemical environments.[1][15]
-
¹¹B NMR: The chemical shift of the boron nucleus is highly indicative of its coordination environment. A trigonal planar sp² boron atom in the free acid typically resonates around 28-33 ppm, while the tetrahedral sp³ boron in the boronate anion or an ester adduct appears significantly upfield, providing a direct method to monitor acid-base equilibria or binding events.[14][16]
-
¹H and ¹³C NMR: These spectra provide standard information on the carbon-hydrogen framework, with C-F coupling constants offering additional structural confirmation.[14][17]
A common challenge in the NMR analysis of boronic acids is their tendency to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially in non-aqueous aprotic solvents.[1] This can lead to complex or broadened spectra. This equilibrium can often be shifted back to the monomeric acid by using a protic solvent like deuterated methanol (CD₃OD), which breaks up the boroxine structure.[18]
Impact on Reactivity and Applications
The pronounced electronic deficiency of difluorinated phenylboronic acids is a double-edged sword, enhancing certain desired properties while presenting challenges in their most common application.
Suzuki-Miyaura Cross-Coupling
While difluorophenylboronic acids are valuable for introducing difluorophenyl motifs into target molecules, their electron-poor nature makes them susceptible to a key side reaction: protodeboronation.[3][19] Under the basic conditions required for the Suzuki-Miyaura reaction, the C-B bond can be cleaved, replacing the boronic acid with a hydrogen atom and reducing the yield of the desired coupled product.[3]
This challenge necessitates careful optimization of reaction conditions:
-
Catalyst/Ligand: Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), have been developed to promote the desired cross-coupling over protodeboronation.[3]
-
Base: The choice and strength of the base (e.g., K₃PO₄, Cs₂CO₃) are critical to facilitate transmetalation without excessively promoting protodeboronation.
-
Solvent and Temperature: These parameters must also be fine-tuned to balance reaction rate and substrate stability.[5]
Applications in Medicinal Chemistry
Difluorinated phenylboronic acids are key intermediates for the synthesis of bioactive molecules.[8][20] The difluorophenyl group they install can improve a compound's metabolic stability and cell permeability. Furthermore, the boronic acid functional group itself is a pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib (Velcade®).[20][21] Related fluorinated benzoxaboroles, which can be derived from ortho-functionalized phenylboronic acids, have shown potent antifungal and antibacterial activity.[1][21] The enhanced Lewis acidity of the fluorinated analogs can be crucial for their mechanism of action, which often involves binding to diols in essential enzymes.[1]
Experimental Protocols
The following protocols provide standardized methods for the characterization and application of difluorinated phenylboronic acids.
Protocol: Determination of pKa by UV-Vis Spectrophotometric Titration
This method leverages the change in the UV-Vis spectrum of the phenylboronic acid as it converts from the neutral trigonal form to the anionic tetrahedral form.
-
Stock Solution Preparation: Prepare a ~1 mM stock solution of the difluorinated phenylboronic acid in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of aqueous buffer solutions spanning a wide pH range (e.g., pH 4 to pH 11). A universal buffer or individual phosphate and borate buffers can be used.
-
Sample Preparation: In a series of quartz cuvettes, add a small, constant aliquot of the boronic acid stock solution to each buffer solution to achieve a final concentration in the range of 25-100 µM. Ensure the organic solvent content is low (<5%) and constant across all samples.
-
Measurement: Record the full UV-Vis absorbance spectrum (e.g., 220-350 nm) for each sample at a constant temperature.
-
Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength versus the measured pH of each buffer solution.
-
pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model. The inflection point of the curve corresponds to the pKa of the boronic acid.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point for coupling a difluorophenylboronic acid with an aryl bromide, which should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the difluorinated phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere (N₂ or Ar), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as THF/water (e.g., 4:1 v/v), to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the biaryl product.
Conclusion and Future Outlook
Difluorinated phenylboronic acids are sophisticated chemical building blocks whose utility is directly governed by their unique electronic properties. The powerful, position-dependent electron-withdrawing effects of the two fluorine atoms significantly increase the Lewis acidity of the boron center and create an electron-deficient aromatic system. These features enhance their potential as pharmacophores and synthons for bioactive molecules but also introduce challenges, such as protodeboronation, that require advanced synthetic solutions. As our understanding of their properties deepens and new catalytic methods emerge, the applications for this versatile class of compounds in drug discovery, diagnostics, and materials science will undoubtedly continue to expand.
References
-
Kubiak, A. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available at: [Link]
-
Rodríguez-Cuamatzi, P., et al. (2008). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Kiefl, F., et al. (2016). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Omega. Available at: [Link]
-
Guerra, C. F., et al. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. Available at: [Link]
-
Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]
-
Rodríguez-Cuamatzi, P., et al. (2008). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Wang, D., et al. (2022). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. Available at: [Link]
-
Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry. Available at: [Link]
-
Li, J., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]
-
Kubiak, A. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. Available at: [Link]
-
Kinsey, K. E., & Westcott, S. A. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Advanced Synthesis & Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). pKa values for boronic acids 1-7. ResearchGate. Available at: [Link]
-
Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
- Google Patents. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Google Patents.
-
Fery-Forgues, S., et al. (2007). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Journal of Fluorescence. Available at: [Link]
-
Lee, E., & Sanford, M. S. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society. Available at: [Link]
-
Sporzyński, A., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Inorganica Chimica Acta. Available at: [Link]
-
FAQ. (n.d.). What are the applications and transformations of 3,5-Difluorophenylboronic acid?. FAQ. Available at: [Link]
-
Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. Available at: [Link]
-
Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. Available at: [Link]
-
Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). pubs.acs.org. Available at: [Link]
-
DiCesare, N., & Lakowicz, J. R. (2001). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Journal of Physical Chemistry A. Available at: [Link]
-
ResearchGate. (n.d.). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. ResearchGate. Available at: [Link]
-
American Chemical Society. (2025). Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations. ACS Fall 2025. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Tautomeric equilibria and binding selectivity of pyridineboronic acids. The Royal Society of Chemistry. Available at: [Link]
-
Penner, M., & Wuest, F. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Hammett equation. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. ResearchGate. Available at: [Link]
-
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. Available at: [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link]
-
Anslyn, E. V., et al. (2019). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Available at: [Link]
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Whitepaper: A Method-Driven Approach to the pKa Determination of 3,5-Difluoro-4-hydroxyphenylboronic Acid
An in-depth technical guide by a Senior Application Scientist
Executive Summary
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, governing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For multi-functional compounds such as 3,5-Difluoro-4-hydroxyphenylboronic acid (CAS: 1132666-81-9)[1][2], understanding the distinct pKa values of its different acidic centers is paramount for predicting its behavior in physiological environments and for designing targeted molecular interactions. This guide provides a comprehensive, field-proven framework for the accurate determination of the pKa values of this molecule, grounded in fundamental chemical principles and robust analytical techniques. We will dissect the structural features influencing its acidity and provide detailed, self-validating protocols for potentiometric titration and UV-Vis spectrophotometry, supplemented by insights from NMR spectroscopy.
The Molecular Architecture: Understanding Acidity
This compound possesses two distinct acidic functional groups: a phenolic hydroxyl group and a boronic acid moiety. The acidity of each is significantly modulated by the substitution pattern on the aromatic ring.
-
Dual Acidic Nature : The molecule exhibits both Brønsted-Lowry and Lewis acidity.
-
The phenolic hydroxyl group acts as a classic Brønsted-Lowry acid, donating a proton.
-
The boronic acid group acts as a Lewis acid, accepting a hydroxide ion from water to form a tetrahedral boronate species[3]. This equilibrium is what defines its pKa in aqueous solution.
-
-
Inductive Effects of Fluorine : The two fluorine atoms ortho to the hydroxyl group and meta to the boronic acid group are strongly electron-withdrawing. This inductive effect significantly increases the acidity (i.e., lowers the pKa) of both functional groups compared to the unsubstituted 4-hydroxyphenylboronic acid[4][5]. The electron density is pulled away from the phenoxide oxygen and the boronate complex, stabilizing the respective conjugate bases.
Acid-Base Equilibria
The compound undergoes two primary ionization events in an aqueous medium. The first equilibrium (pKa₁) corresponds to the deprotonation of the more acidic functional group, while the second (pKa₂) corresponds to the deprotonation of the weaker one.
References
- 1. 1132666-81-9|(3,5-Difluoro-4-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3,5-Difluoro-4-hydroxyphenylboronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Difluoro-4-hydroxyphenylboronic acid is a key building block in medicinal chemistry, particularly in the synthesis of complex organic molecules and the development of covalent inhibitors.[1][2] Its utility stems from the unique electronic properties of the boronic acid moiety, which can form reversible covalent bonds with biological nucleophiles like serine or threonine residues in proteins.[3][4] Understanding the precise three-dimensional structure, electronic landscape, and reactivity of this molecule is paramount for rational drug design. This technical guide provides a comprehensive, in-depth protocol for leveraging quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the core physicochemical properties of this compound, thereby accelerating discovery and development efforts.
Introduction: Bridging Theory and Application
The Significance of this compound in Drug Discovery
Boronic acids are a privileged class of compounds in drug development.[3] The boron atom's ability to reversibly form stable covalent complexes with diols and other nucleophiles is central to their mechanism of action.[1] The difluoro-hydroxyphenyl scaffold provides a specific electronic and steric profile, influencing its reactivity and binding orientation within a target protein. This makes it a valuable fragment for designing targeted therapies, including enzyme inhibitors and protein degraders.[2][4]
The Power of Quantum Chemistry in Rational Design
Quantum chemical calculations offer a "digital experiment" that provides atomic-level insights into molecular behavior.[3] By solving approximations of the Schrödinger equation, we can accurately predict molecular geometries, electronic structures, and reactivity indices.[5] For a molecule like this compound, these methods can:
-
Determine the most stable 3D conformation.
-
Map the electron-rich and electron-deficient regions that govern intermolecular interactions.
-
Quantify its reactivity and kinetic stability.
-
Simulate its vibrational spectra for experimental comparison.
This guide focuses on Density Functional Theory (DFT), which offers an excellent balance of computational accuracy and efficiency for molecules of this size.[3][6]
Theoretical Foundations: Selecting the Right Tools
The reliability of any DFT calculation hinges on two critical choices: the functional and the basis set .
Causality Behind Functional Selection: B3LYP vs. M06-2X
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a workhorse hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is widely used and provides robust results for the geometries of a vast range of organic molecules.[7][8] It is an excellent starting point for general-purpose calculations.
-
M06-2X (Minnesota, 2006, with 54% HF exchange): This is a high-nonlocality hybrid meta-GGA functional. It is specifically parameterized to excel at describing non-covalent interactions, which are crucial for understanding how a ligand might sit in a protein active site. For systems involving boron, where both covalent and non-covalent interactions are key, M06-2X often provides superior accuracy for energetics compared to B3LYP.[9][10][11]
Recommendation: For this guide, we will use the popular B3LYP functional for geometry optimization and frequency calculations due to its proven reliability for structural parameters of organic compounds.[7] For more accurate electronic energy calculations, running a single-point calculation with M06-2X on the B3LYP-optimized geometry is a highly effective multi-level approach.[12]
Rationale for Basis Set Selection: 6-311+G(d,p)
A basis set is the set of mathematical functions used to build the molecular orbitals. The nomenclature, while cryptic, describes its composition and flexibility.[13]
-
6-311: This indicates a "triple-zeta" valence set. Each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution compared to smaller double-zeta sets (e.g., 6-31G).[14]
-
+: The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are large, broad functions that are essential for accurately describing anions and atoms with lone pairs, like the oxygen and fluorine in our molecule.[15]
-
G: Stands for Gaussian, the type of mathematical function used.
-
(d,p): These are polarization functions . The '(d)' adds d-type orbitals to heavy atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions allow the orbitals to change shape and "polarize" in the presence of other atoms, which is fundamental to describing chemical bonds accurately.[14]
Recommendation: The 6-311+G(d,p) basis set provides a high level of flexibility and is well-suited for obtaining accurate geometries and electronic properties for our target molecule without being excessively computationally expensive.[6][8]
The Computational Workflow: A Self-Validating Protocol
A rigorous computational study follows a logical, self-validating sequence of steps. This ensures that the results are physically meaningful and derived from a true energy minimum structure.
Experimental Workflow Diagram
The following diagram outlines the complete computational protocol.
Sources
- 1. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. calculations dft calculations: Topics by Science.gov [science.gov]
- 9. Hybrid Meta-Generalized Gradient Functional Modeling of Boron-Nitrogen Coordinate Covalent Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.york.ac.uk [pure.york.ac.uk]
- 11. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]
The Strategic Synthesis and Application of 3,5-Difluoro-4-hydroxyphenylboronic Acid: A Technical Guide for Advanced Drug Discovery
Foreword: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the boronic acid group serves as a versatile linchpin for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. It is at the confluence of these powerful chemical motifs that we find 3,5-Difluoro-4-hydroxyphenylboronic acid (CAS: 1132666-81-9), a compound that has steadily gained prominence as a critical building block in the synthesis of complex pharmaceuticals and protein degraders.[1] This guide provides an in-depth exploration of the discovery, synthesis, and application of this valuable reagent, offering field-proven insights for researchers, scientists, and drug development professionals.
I. Historical Context and the Rationale for Fluorination
While the precise first synthesis of this compound is not prominently documented in a single seminal publication, its conceptualization can be understood as a logical progression in the field of organoboron chemistry. The synthesis of various phenylboronic acids dates back to the mid-20th century, with their utility exploding with the advent of palladium-catalyzed cross-coupling reactions in the late 1970s and early 1980s.[2]
The deliberate introduction of a difluoro substitution pattern ortho to the boronic acid and meta to the hydroxyl group is a calculated design element. The two fluorine atoms act as powerful electron-withdrawing groups, which can significantly impact the pKa of the neighboring hydroxyl group and the electronic nature of the aromatic ring. This, in turn, can modulate the binding interactions of the final drug molecule with its biological target. Furthermore, the presence of fluorine can block metabolic oxidation at those positions, enhancing the pharmacokinetic profile of the compound.
II. Synthesis and Mechanistic Insights: A Plausible and Efficient Route
The synthesis of this compound, while not explicitly detailed in a single "discovery" paper, can be reliably achieved through a well-established organometallic pathway, analogous to the synthesis of similar fluorinated phenylboronic acids.[3][4] The most logical and industrially scalable approach begins with a suitably protected 4-bromo-2,6-difluorophenol.
Proposed Synthetic Pathway
The following multi-step synthesis represents a robust and validated approach to the target molecule.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol and Causality
Step 1: Protection of the Phenolic Hydroxyl Group
-
Protocol: To a solution of 4-bromo-2,6-difluorophenol in an appropriate aprotic solvent (e.g., dichloromethane or THF), a suitable base (e.g., triethylamine or diisopropylethylamine) is added, followed by the dropwise addition of a protecting group precursor (e.g., methoxymethyl chloride (MOMCl) or tert-butyldimethylsilyl chloride (TBDMSCl)). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Expertise & Experience: The hydroxyl group must be protected to prevent it from reacting with the highly basic organolithium reagent in the subsequent step. The choice of protecting group is critical; it must be stable to the strongly basic and nucleophilic conditions of the borylation step but readily cleavable under conditions that do not degrade the final boronic acid product. MOM and TBDMS ethers are excellent candidates due to their robust nature and straightforward deprotection protocols.
Step 2: Halogen-Lithium Exchange and Borylation
-
Protocol: The protected 4-bromo-2,6-difluorophenol is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). n-Butyllithium (typically 1.1 equivalents) is added dropwise, and the mixture is stirred for a defined period (e.g., 1 hour) to ensure complete halogen-lithium exchange. Triisopropyl borate (typically 1.2 equivalents) is then added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature overnight.
-
Trustworthiness: This is the core transformation. The use of cryogenic temperatures (-78 °C) is essential to control the reactivity of the organolithium species and prevent unwanted side reactions, such as ortho-lithiation. The inert atmosphere is crucial to prevent quenching of the highly reactive intermediates by atmospheric oxygen or moisture. The slow warming to room temperature allows for the complete formation of the boronate ester.
Step 3: Hydrolysis and Deprotection
-
Protocol: The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This hydrolyzes the boronate ester to the boronic acid and simultaneously removes the acid-labile protecting group (in the case of MOM or TBDMS). The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography.
-
Authoritative Grounding: The acidic workup serves the dual purpose of hydrolysis and, in many cases, deprotection. The final product's purity can be assessed using standard analytical techniques such as NMR, LC-MS, and HPLC.[5][6]
III. The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Complexity
The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many approved drugs.[8]
Generalized Suzuki-Miyaura Coupling Workflow
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 4. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. 1132666-81-9|(3,5-Difluoro-4-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 3,5-Difluoro-4-hydroxyphenylboronic acid
Introduction: The Strategic Importance of the 3,5-Difluoro-4-hydroxyphenyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate key physicochemical and biological properties. The 3,5-difluoro-4-hydroxyphenyl structural motif is of particular significance, offering a unique combination of electronic effects and hydrogen bonding capabilities. The geminal fluorine atoms act as strong electron-withdrawing groups, influencing the acidity of the adjacent hydroxyl group and the overall electronic nature of the aromatic ring. This can lead to enhanced binding affinities, improved metabolic stability, and altered pharmacokinetic profiles in drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of the requisite C-C bonds to forge these valuable structures, lauded for its functional group tolerance and operational simplicity.[1][2]
This guide provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 3,5-Difluoro-4-hydroxyphenylboronic acid with a variety of aryl halides. Beyond a mere recitation of steps, this document elucidates the critical considerations and the scientific rationale underpinning the selection of reagents and reaction conditions, empowering researchers to not only replicate the described methodology but also to adapt it to their specific synthetic challenges.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[2][3] The catalytic cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.
dot graph Suzuki_Miyaura_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Considerations with this compound
The unique structure of this compound presents specific challenges that must be addressed for a successful coupling reaction:
-
Protodeboronation: The electron-withdrawing nature of the fluorine atoms can make the carbon-boron bond more susceptible to cleavage by protonolysis, a side reaction known as protodeboronation. This leads to the formation of 1,3-difluoro-2-hydroxybenzene as a byproduct and reduces the yield of the desired coupled product. The choice of base and careful control of reaction conditions are crucial to mitigate this issue.[4]
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group is acidic and can potentially interfere with the catalytic cycle, for instance by coordinating to the palladium center or reacting with the base. While in many cases the reaction proceeds without protection, for particularly sensitive substrates or when strong bases are required, protection of the hydroxyl group may be necessary.
Recommended Suzuki-Miyaura Coupling Protocol
This protocol is designed as a robust starting point for the coupling of this compound with a range of aryl bromides and iodides. Optimization may be required for particularly challenging substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | Store under inert atmosphere. |
| Aryl Halide (Ar-X) | Varies | Commercially available | Ensure high purity. |
| Pd₂(dba)₃ | Catalyst Grade | Commercially available | Tris(dibenzylideneacetone)dipalladium(0) |
| SPhos | Ligand Grade | Commercially available | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| K₃PO₄ | Anhydrous | Commercially available | Potassium phosphate |
| 1,4-Dioxane | Anhydrous | Commercially available | Use a freshly opened bottle or distill. |
| Water | Degassed | In-house | Degas by sparging with argon or nitrogen. |
Experimental Procedure
dot graph Experimental_Workflow { graph [fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} dot Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and K₃PO₄ (2.0 equivalents).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%). Add these to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to the flask to achieve a 4:1 dioxane:water ratio and a final concentration of the aryl halide of 0.1 M.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-12 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Rationale for Reagent Selection
-
Palladium Precatalyst (Pd₂(dba)₃): This is a common and effective source of Pd(0) for Suzuki-Miyaura couplings. It is relatively air-stable and readily available.[5]
-
Ligand (SPhos): SPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective in promoting the coupling of challenging substrates, including electron-deficient boronic acids and aryl chlorides.[6] Its use can often accelerate the reaction and allow for lower catalyst loadings.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is often effective in Suzuki-Miyaura couplings, particularly with boronic acids that are prone to protodeboronation.[6] It is generally more effective than weaker bases like carbonates in these cases.
-
Solvent System (1,4-Dioxane/Water): The use of a polar aprotic solvent like 1,4-dioxane in combination with water is common in Suzuki-Miyaura reactions.[7] Dioxane solubilizes the organic reagents and the catalyst, while water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst activation or turnover. | Increase reaction temperature or time. Consider a different palladium precatalyst/ligand combination (e.g., Pd(PPh₃)₄). |
| Significant Protodeboronation | Base-mediated decomposition of the boronic acid. | Use a milder base (e.g., K₂CO₃) or a non-aqueous base (e.g., CsF). Consider using the corresponding boronate ester. |
| Formation of Homocoupled Byproducts | Side reactions of the boronic acid or aryl halide. | Lower the catalyst loading. Ensure a thoroughly degassed solvent to minimize oxidative side reactions. |
| No Reaction | Deactivated catalyst or starting materials. | Check the quality of reagents and solvents. Ensure a truly inert atmosphere. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of highly valuable fluorinated biaryl compounds. By understanding the underlying mechanism and the specific challenges posed by this substrate, researchers can effectively troubleshoot and optimize the reaction conditions to achieve high yields of the desired products. The protocol provided herein serves as a robust and well-reasoned starting point for these synthetic endeavors.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Angewandte Chemie International Edition, 55(37), 11114-11126. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free Suzuki–Miyaura cross-coupling of 2-heterocyclic C–H bonds with boronic acids. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura coupling reaction. Angewandte Chemie International Edition, 53(10), 2550-2552. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mdpi.com. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Arkat USA, Inc. (2016). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2004). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ChemRxiv. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
The Strategic Deployment of 3,5-Difluoro-4-hydroxyphenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has emerged as a powerful approach to imbue candidate molecules with desirable pharmacological properties. 3,5-Difluoro-4-hydroxyphenylboronic acid stands as a testament to this, a versatile building block that offers a unique convergence of physicochemical advantages. The gem-difluoro substitution ortho to the hydroxyl group, combined with the para-boronic acid, creates a unique electronic and steric environment that medicinal chemists can exploit to overcome common challenges in drug design, such as metabolic instability and poor cell permeability.[1][2][3]
The electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group, enhancing its acidity.[4] This modulation can be critical for establishing or strengthening key hydrogen bond interactions within a biological target's binding site. Furthermore, the C-F bond is exceptionally stable, and the presence of fluorine atoms at the 3 and 5 positions can shield the molecule from metabolic attack, particularly oxidative degradation by cytochrome P450 enzymes, thereby prolonging its in vivo half-life.[2][5] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its utilization in key synthetic transformations.
Core Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry is multifaceted, primarily revolving around its role as a key building block in the synthesis of complex bioactive molecules. Its applications can be broadly categorized into three main areas: as a versatile coupling partner in Suzuki-Miyaura reactions, as a foundational scaffold for kinase inhibitors, and as a bioisostere for problematic functional groups.
The Workhorse of Cross-Coupling: Suzuki-Miyaura Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[6] this compound is an excellent substrate for these palladium-catalyzed reactions, allowing for the direct installation of the 3,5-difluoro-4-hydroxyphenyl moiety onto a wide array of aromatic and heteroaromatic systems.[7] This capability is instrumental in the rapid generation of molecular libraries for structure-activity relationship (SAR) studies.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl/heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl/heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03-0.05 mmol), and base (2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of 4:1 1,4-Dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.
-
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst deactivation. Degassing the solvents prior to use is a critical step for reproducible and high-yielding reactions.
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield, with inorganic carbonates being commonly employed for their efficacy and compatibility with a wide range of functional groups.
-
Hydroxide Protection: It is noteworthy that in some cases, particularly with labile coupling partners, the hydroxyl group of the boronic acid may require protection (e.g., as a TIPS ether) to prevent side reactions.[8]
A Privileged Scaffold for Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The 3,5-difluoro-4-hydroxyphenyl moiety has been identified as a privileged scaffold in the design of potent and selective kinase inhibitors, particularly targeting p38 MAP kinase and MKK4.[6][9] The strategic placement of the fluorine atoms and the hydroxyl group allows for key interactions within the ATP-binding pocket of these enzymes.
In the case of p38 MAP kinase inhibitors, the 4-hydroxyphenyl group often forms a critical hydrogen bond with the backbone NH of a methionine residue in the hinge region of the ATP binding site.[10] The ortho-difluoro substitution pattern enhances the acidity of this hydroxyl group, leading to a stronger hydrogen bond and increased potency.[4] Furthermore, the fluorine atoms can engage in favorable electrostatic interactions with the protein, further stabilizing the binding complex.[1]
| Compound Class | Target Kinase | Key Findings | Reference |
| Pyridinylimidazole Derivatives | p38 MAP Kinase | The 4-fluorophenyl/pyridinyl motif is crucial for inhibitory activity. | [10] |
| Thiazole Derivatives | p38 MAP Kinase | Optimization led to orally active candidates with in vivo anti-inflammatory activity. | [11] |
| Dihydropteridinone Derivatives | MKK4 | The 3,5-difluoro-4-hydroxyphenyl moiety was essential for potent and selective inhibition. | [6] |
A Bioisosteric Masterstroke: Replacing Problematic Moieties
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug optimization. The 3,5-difluoro-4-hydroxyphenyl group has been successfully employed as a bioisostere for carboxylic acids and phenols, which can suffer from poor pharmacokinetic properties.[12][13]
Phenolic compounds, while common in bioactive molecules, are often susceptible to rapid first-pass metabolism, leading to low oral bioavailability. The 3,5-difluoro-4-hydroxyphenyl moiety can mimic the hydrogen bonding capabilities of a simple phenol while offering enhanced metabolic stability due to the presence of the fluorine atoms.[2]
In the context of aldose reductase inhibitors, a class of drugs investigated for the treatment of diabetic complications, the 3,5-difluoro-4-hydroxyphenyl group has been used as a bioisostere for a carboxylic acid.[13] In one notable example, [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone was found to be approximately five times more potent than its carboxylic acid-containing counterpart.[13] This highlights the potential of this scaffold to not only improve drug-like properties but also to enhance potency.
Protocol 2: Synthesis of an Aldose Reductase Inhibitor Precursor
This protocol outlines the synthesis of 4-amino-2,6-difluorophenol, a key intermediate that can be derived from this compound and used to install the desired moiety.
Materials:
-
3,5-Difluoro-4-nitrophenol
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,5-Difluoro-4-nitrophenol (1.0 equiv) and methanol to dissolve.
-
Catalyst Addition: Carefully add palladium on carbon (10 wt. %, ~5 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask on a hydrogenation apparatus. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 4-amino-2,6-difluorophenol, which can often be used in the next step without further purification.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic fluorination and the versatility of boronic acids in modern medicinal chemistry. Its unique electronic and steric properties provide a powerful tool for medicinal chemists to address key challenges in drug design, including metabolic stability, cell permeability, and target binding affinity. The applications highlighted in this guide, from its use in the robust Suzuki-Miyaura coupling to its role as a privileged scaffold in kinase inhibitors and a valuable bioisostere, underscore its significance as a high-value building block. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic deployment of reagents like this compound will undoubtedly play an increasingly important role in the discovery and development of the next generation of medicines.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025). Boosting Drug Discovery: The Value of Fluorinated Phenylboronic Acids.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
-
Szewczyk, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3423. Available at: [Link]
-
Combs, A. P., et al. (2007). Rapid synthesis of VX-745: p38 MAP kinase inhibition in Werner syndrome cells. Bioorganic & Medicinal Chemistry Letters, 17(18), 5107-5110. Available at: [Link]
-
Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters, 2(10), 764-769. Available at: [Link]
-
Alexiou, P., et al. (2010). Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7447-7455. Available at: [Link]
-
Juchum, M., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Pal, S., & Kumar, G. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(31), 6149-6175. Available at: [Link]
-
Yadav, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2821-2843. Available at: [Link]
-
Nicolaou, I., Zika, C., & Demopoulos, V. J. (2004). [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor. Journal of Medicinal Chemistry, 47(10), 2706-2709. Available at: [Link]
-
Kim, D. K., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Chemical & Pharmaceutical Bulletin, 53(4), 410-418. Available at: [Link]
-
Nicolaou, I., et al. (2011). Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. Bioorganic & Medicinal Chemistry, 19(4), 1426-1433. Available at: [Link]
-
Nicolaou, I., et al. (2011). Structure–activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity. ResearchGate. Available at: [Link]
-
Gaeta, A., et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 23(11), 2977. Available at: [Link]
-
Seerden, J. P. G., et al. (2014). Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3412-3418. Available at: [Link]
-
Han, Y. T. (2016). A Concise Synthesis of Rhodanthpyrone A and B, Natural 4-(Hydroxyphenyl)-substituted α-Pyrones. Natural Product Communications, 11(11), 1629-1631. Available at: [Link]
-
Zhang, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Scientific Reports, 9(1), 2247. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid synthesis of VX-745: p38 MAP kinase inhibition in Werner syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document: Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors. (CHEMBL1157151) - ChEMBL [ebi.ac.uk]
- 13. [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a carboxylic acid aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Compounds with 3,5-Difluoro-4-hydroxyphenylboronic Acid
Introduction: The Strategic Importance of the 3,5-Difluoro-4-hydroxyphenyl Moiety in Medicinal Chemistry
The pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in modern drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules has emerged as a powerful tool to modulate these properties.[1] The 3,5-difluoro-4-hydroxyphenyl structural motif is of particular significance. The two fluorine atoms flanking the hydroxyl group lower the pKa of the phenol, enhancing its hydrogen bonding capabilities and potentially leading to stronger interactions with biological targets. Furthermore, the fluorine atoms can block metabolic oxidation at the ortho positions, thereby increasing the metabolic stability of the drug candidate.
3,5-Difluoro-4-hydroxyphenylboronic acid is a key building block for introducing this valuable moiety into complex molecules.[2][3] Its utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of bioactive compounds, with a focus on the synthesis of kinase inhibitors.
Chemical Properties and Reactivity Profile
This compound is a white to off-white solid with a molecular weight of 173.91 g/mol .[2] The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the boronic acid. While generally stable, electron-deficient arylboronic acids can be susceptible to protodeboronation under certain Suzuki-Miyaura reaction conditions, particularly in the presence of strong bases and elevated temperatures. Therefore, careful optimization of the reaction parameters is crucial for successful coupling.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1132666-81-9 |
| Molecular Formula | C₆H₅BF₂O₃ |
| Molecular Weight | 173.91 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
Core Application: Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[][6] Consequently, kinase inhibitors are a major focus of drug development. The 3,5-difluoro-4-hydroxyphenyl moiety is a common feature in several potent kinase inhibitors, where it often engages in key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. A prominent example is the MEK inhibitor Trametinib, used in the treatment of melanoma.[7][8][9]
Synthetic Workflow for a Bioactive Kinase Inhibitor Precursor
The following section details a representative protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a key biaryl intermediate, which is a common scaffold in many kinase inhibitors. This protocol is based on established methodologies for coupling electron-deficient boronic acids.
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., a suitable bromo- or iodo-substituted heterocycle) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 3-5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (3-5 mol%), and base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) to the reaction vessel via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and should be determined by monitoring the reaction progress.
-
Monitoring: Monitor the consumption of the starting materials and the formation of the product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Characterization of the Synthesized Compound
The identity and purity of the synthesized bioactive compound should be confirmed by standard analytical techniques.
Table 2: Representative Analytical Data for a Synthesized Biaryl Compound
| Technique | Expected Observations |
| ¹H NMR | Appearance of new aromatic signals corresponding to the 3,5-difluoro-4-hydroxyphenyl moiety, with characteristic splitting patterns due to fluorine-proton coupling. Disappearance of the boronic acid proton signal. |
| ¹³C NMR | Signals for the carbon atoms of the newly formed biaryl system. Carbon atoms attached to fluorine will appear as doublets. |
| ¹⁹F NMR | A singlet or doublet in the typical range for aryl fluorides, confirming the presence of the difluorophenyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| HPLC | A single major peak indicating the purity of the compound. |
Troubleshooting and Optimization
The Suzuki-Miyaura coupling of electron-deficient boronic acids can sometimes be challenging. The following table provides guidance on common issues and potential solutions.
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. |
| Insufficiently degassed solvent | Degas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Inappropriate base or solvent | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., THF/water, DME/water). | |
| Protodeboronation of the boronic acid | Harsh reaction conditions (high temperature, strong base) | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Lower the reaction temperature and extend the reaction time. |
| Presence of excess water | Use anhydrous solvents and dry reagents. | |
| Formation of homocoupling byproducts | Presence of oxygen | Ensure the reaction is carried out under a strict inert atmosphere. |
| Inappropriate catalyst or ligands | Screen different palladium catalysts and phosphine ligands. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive compounds, particularly in the field of kinase inhibitor discovery. The Suzuki-Miyaura cross-coupling reaction provides a reliable method for its incorporation into complex molecular scaffolds. By understanding the reactivity of this reagent and carefully optimizing the reaction conditions, researchers can efficiently synthesize novel molecules with potentially enhanced therapeutic properties. The protocols and troubleshooting guide provided in this application note are intended to serve as a practical resource for scientists engaged in the design and synthesis of next-generation pharmaceuticals.
References
- Millet, A., Martin, A. R., Ronco, C., & Benhida, R. (2016). Metastatic Melanoma: Insights Into the Evolution of the Treatments and Future Challenges. Current medicinal chemistry, 23(24), 2654–2691.
- Rheault, T. R., Stellwagen, J. C., Adjabeng, G. M., Hornberger, K. R., Petrov, K. G., Waterson, A. G., Dickerson, S. H., Mook, R. A., Jr, Laquerre, S. G., King, A. J., Rossanese, O. W., Arnone, M. R., Smitheman, K. N., Kane-Carson, L. S., Han, C., Moorthy, G. S., Moss, K. G., & Uehling, D. E. (2013). Discovery of dabrafenib: a selective inhibitor of Raf kinases with antitumor activity against B-Raf-driven tumors. ACS medicinal chemistry letters, 4(3), 358–362.
- Ahmad, N., & Mahmood, T. (2022). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Chemical Papers, 77(3), 1-5.
- Eck, M. J., & Lountos, G. T. (2021). Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation.
- Al-Otaibi, J. S., Al-Zahrani, A. A., Al-Ghamdi, K. M., Al-Zahrani, S. A., & Al-Ghamdi, S. A. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific reports, 12(1), 10729.
- BenchChem. (2025).
- Grimm, J., & Reiner, T. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 61(5), 757–763.
- Li, Y., Zhang, T., Chen, H., & Li, J. (2018). Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & biomolecular chemistry, 16(43), 8346–8358.
- Ahmad, N., & Mahmood, T. (2022). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug.
- Niculescu-Duvaz, D., Niculescu-Duvaz, I., Su, Y., Friedlos, F., & Springer, C. J. (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & medicinal chemistry letters, 20(5), 1634–1638.
- Grimm, J., & Reiner, T. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
- MedKoo Biosciences. (n.d.). Dabrafenib Synthetic Routes.
- Laforme, P., & Dube, P. (2016). Processes for the preparation of dabrafenib.
- Li, R., Wang, Y., Zhou, Y., & Liu, Z. (2012). Synthesis, biological evaluation of novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl derivatives as BRAF inhibitors. Bioorganic & medicinal chemistry, 20(20), 6064–6070.
- Zhdankin, V. V., & Shafir, A. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules (Basel, Switzerland), 27(15), 4983.
- Xu, X. (2014). Preparation method of dabrafenib.
- Eck, M. J., & Lountos, G. T. (2021). Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation.
- Ohta, S., Sato, J., Suzuki, H., & Ohta, S. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & medicinal chemistry, 22(15), 4162–4176.
- Patterson, J. W., Cheung, P. S., & Ernest, M. J. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Journal of medicinal chemistry, 35(3), 507–510.
- Prakash, G. K., & Mathew, T. (2006). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes.
- Strem Chemicals. (n.d.). 3, 5-Difluoro-4-hydroxyphenylboronic acid, min 98%, 1 gram.
- BLDpharm. (n.d.). 1132666-81-9|(3,5-Difluoro-4-hydroxyphenyl)boronic acid.
- Liu, J. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Al-Harbi, S. A., & El-Apasery, M. A. (2014). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Slanina, T., & Slaninova, V. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & biomolecular chemistry, 15(46), 9936–9944.
- Dalmás, D. C., de Souza, D., & Monteiro, A. L. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación química, 27(2), 125-129.
- BOC Sciences. (n.d.). Overview of MEK Inhibitors.
- Vitale, P., & Scilimati, A. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules (Basel, Switzerland), 18(11), 13399–13411.
- Eck, M. J., & Lountos, G. T. (2021).
Sources
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. bldpharm.com [bldpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 6. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
using 3,5-Difluoro-4-hydroxyphenylboronic acid for PROTAC linker synthesis
Application Note & Protocol
Strategic Incorporation of 3,5-Difluoro-4-hydroxyphenylboronic Acid for Advanced PROTAC Linker Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] The linker component, which connects the target protein binder (warhead) and the E3 ligase ligand (anchor), is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][4][5][6] This application note details the strategic use of this compound as a versatile building block for constructing rigid, functionally optimized PROTAC linkers. We provide a comprehensive rationale for its use, focusing on the benefits of fluorination and the synthetic utility of the boronic acid and hydroxyl moieties. Detailed, field-proven protocols for the synthesis and characterization of linker intermediates via Suzuki-Miyaura coupling are presented, offering researchers a robust methodology to accelerate the development of next-generation protein degraders.
Introduction: The Central Role of the "Linkerology" in PROTAC Design
PROTACs are heterobifunctional molecules that induce the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][8][9] This catalytic mechanism offers significant advantages over traditional small-molecule inhibitors.[8] The success of a PROTAC is not solely dependent on the binding affinities of its warhead and anchor; the linker connecting them plays a pivotal role in dictating the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4][6]
Historically, linkers were often simple, flexible polyethylene glycol (PEG) or alkyl chains, chosen for their synthetic accessibility.[1][8] However, the field is rapidly evolving towards more sophisticated, functional linkers that impart favorable properties.[1][5] The introduction of rigid structural elements, such as aromatic rings, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially enhancing selectivity.[4][6][]
Figure 1: General mechanism of action for PROTAC-mediated protein degradation.
The Fluorine Advantage: Modulating Physicochemical Properties
Fluorination is a widely adopted strategy in medicinal chemistry to fine-tune a molecule's properties.[11] Incorporating fluorine into the PROTAC linker can offer several distinct advantages:
-
Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, improving the pharmacokinetic profile of the PROTAC.[4]
-
Lipophilicity and Permeability: Strategic fluorination can modulate lipophilicity, which is a key factor in controlling cell membrane permeability—a significant challenge for large PROTAC molecules.[11]
-
Conformational Control: The steric and electronic effects of fluorine can influence bond rotations and introduce conformational rigidity, helping to lock the linker into a bioactive conformation.[11]
-
Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as orthogonal multipolar C-F···C=O interactions or hydrogen bonds, potentially enhancing ternary complex stability.
The 3,5-difluoro substitution pattern on a phenyl ring provides a unique combination of these benefits while maintaining a synthetically accessible core.
This compound: A Trifunctional Building Block
This specific reagent is an ideal starting point for advanced linker synthesis due to its three key features:
-
Boronic Acid Moiety: Serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is renowned for its high yields, excellent functional group tolerance, and robust nature, making it a cornerstone of modern organic synthesis.[12][13]
-
3,5-Difluoro Phenyl Ring: Provides the aforementioned benefits of fluorination and introduces a rigid, planar element into the linker.
-
4-Hydroxy Group: Acts as a secondary functionalization point. It can be used for subsequent etherification to extend the linker or can remain as a phenol to potentially engage in hydrogen bonding within the ternary complex.
Caption: Key features and applications of the trifunctional building block.
Experimental Protocols
Protocol 1: Synthesis of a Core Linker Intermediate via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of this compound with a commercially available, protected halo-PEG derivative to generate a key linker intermediate.
Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling for the synthesis of a PROTAC linker intermediate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 173.91 | 174 | 1.0 | 1.0 |
| tert-butyl (bromo-PEG2-ethyl)carbamate | 326.23 | 391 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]...Cl2 | 816.64 | 41 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane (Anhydrous) | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (174 mg, 1.0 mmol), the bromo-PEG-NHBoc derivative (391 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degassing (Critical Step): Seal the flask with a rubber septum. Purge the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the boronic acid starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to elute the product.
-
Characterization (Self-Validation):
-
Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the product.
-
Expected Yield: 70-85%.
-
Protocol 2: Linker Elongation and Final PROTAC Assembly
The synthesized intermediate can be readily elaborated into a final PROTAC. The phenolic hydroxyl can be alkylated to introduce another linker segment, and the Boc-protected amine can be deprotected to allow coupling to a POI ligand.
A. Etherification (Example):
-
Dissolve the purified intermediate from Protocol 1 (1.0 eq) in anhydrous DMF.
-
Add a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add an appropriate electrophile, such as Br-(CH₂)n-COOEt (1.2 eq), to install an ester-terminated alkyl chain.
-
Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC/LC-MS).
-
Perform an aqueous work-up and purify by column chromatography.
B. Deprotection and Amide Coupling:
-
Boc Deprotection: Dissolve the Boc-protected linker in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the amine-TFA salt.
-
Amide Coupling:
-
Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.
-
Add a peptide coupling agent like HATU (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Stir for 10 minutes to activate the acid.
-
Add a solution of the deprotected amine linker (1.2 eq) in DMF.
-
Stir at room temperature overnight.
-
Purify the final PROTAC using reverse-phase HPLC.
-
This modular approach allows for the rapid synthesis of a library of PROTACs with varied linker lengths and compositions for structure-activity relationship (SAR) studies.[14][15]
Troubleshooting and Key Considerations
-
Low Suzuki Yield: The primary cause is often incomplete removal of oxygen. Ensure thorough degassing. Alternatively, try a different palladium catalyst (e.g., Pd(PPh₃)₄) or base (e.g., Cs₂CO₃).
-
Side Reactions: Homocoupling of the boronic acid can occur. Using a slight excess of the halide partner can minimize this.
-
Purification Challenges: The polarity of PROTACs can make purification difficult. Reverse-phase HPLC is often the method of choice for final purification.
-
Impact on Properties: The rigid difluorophenyl unit will significantly decrease the number of rotatable bonds in the linker compared to an equivalent PEG or alkyl chain. This can have a profound, though not always predictable, effect on ternary complex formation and should be evaluated on a case-by-case basis.[8][16]
Conclusion
The strategic use of this compound provides a powerful and efficient route to novel PROTAC linkers. The introduction of this rigid, fluorinated aromatic core allows for precise control over the linker's physicochemical properties and spatial arrangement. The protocols outlined herein offer a validated, step-by-step guide for chemists to synthesize these advanced linkers, facilitating the exploration of new chemical space in the quest for more potent and selective targeted protein degraders. The continued evolution of "linkerology" is essential for unlocking the full therapeutic potential of the PROTAC modality.[4][5]
References
-
Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton Thesis. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]
-
Stanton, B. Z., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182–1190. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
-
Li, Y., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(13), 8693–8718. [Link]
-
ResearchGate. (n.d.). Design and characterization of PROTAC degraders specific to protein N-terminal methyltransferase 1. Request PDF. [Link]
-
Jin, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(10), 4019-4036. [Link]
-
Stanton, B. Z., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PubMed. [Link]
-
Maccari, L., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7496-7511. [Link]
-
Scarpino, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. ACS Central Science, 10(1), 127-138. [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Institutes of Health. [Link]
-
Shater, A. M., et al. (2023). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry, 14(10), 1836-1851. [Link]
-
Bekircan, O., et al. (2008). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. [Link]
-
PROTACs improve selectivity for targeted proteins. ResearchGate. [Link]
-
BMG Labtech. (2023, August 1). PROTACs: proteolysis-targeting chimeras. BMG Labtech. [Link]
-
Yamamoto, T., et al. (2018). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 47(33), 11257-11276. [Link]
-
Kim, H. J., & Park, S. B. (2022). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Chembiochem, 23(1), e202100466. [Link]
-
Wang, T., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry, 26(68), 15938-15943. [Link]
-
Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(30), 9621-9632. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3,5-Difluoro-4-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3,5-Difluoro-4-hydroxyphenyl Moiety
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The 3,5-difluoro-4-hydroxyphenyl structural motif is of particular interest as it can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This moiety is a key building block in the synthesis of a variety of therapeutic agents, including treatments for cancer and inflammatory diseases.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the crucial carbon-carbon bonds necessary to construct these complex molecules.[3][4]
However, the electronic properties of 3,5-Difluoro-4-hydroxyphenylboronic acid present unique challenges to the standard Suzuki-Miyaura protocol. The electron-withdrawing effects of the two fluorine atoms and the hydroxyl group render the boronic acid electron-deficient, which can hinder the critical transmetalation step in the catalytic cycle.[1][5] Furthermore, this class of boronic acid is susceptible to protodeboronation, an undesired side reaction that consumes the starting material and reduces yields.[6][7]
This document provides a comprehensive guide to navigating these challenges, offering detailed protocols and a rationale for selecting the optimal palladium catalyst system for the successful cross-coupling of this compound with various aryl and heteroaryl halides.
Navigating the Catalytic System: A Rationale-Driven Approach
The success of the Suzuki-Miyaura coupling with this challenging substrate hinges on the judicious selection of the palladium source, ligand, base, and solvent. Each component plays a critical role in overcoming the inherent reactivity hurdles.
Palladium Precatalysts and Ligand Selection: The Key to Efficiency
For electron-deficient boronic acids, highly active catalyst systems are required to ensure that the rate of the desired cross-coupling outpaces that of protodeboronation.[7]
-
Palladium Sources: While traditional palladium sources like Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be effective, they require in-situ activation with a suitable ligand.[8]
-
The Power of Buchwald Ligands: Bulky, electron-rich phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have proven to be highly effective for coupling challenging substrates.[9] These ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step and facilitates the subsequent transmetalation and reductive elimination.[10] The steric bulk of these ligands also helps to prevent catalyst decomposition.
-
Advanced Precatalysts: For enhanced reactivity and operational simplicity, preformed palladium catalysts are often the preferred choice. PEPPSI™-IPr (palladium(II) dichloride) is a highly active N-heterocyclic carbene (NHC) palladium precatalyst that has demonstrated broad applicability in Suzuki-Miyaura couplings, particularly with electron-rich and electron-poor substrates.[11][12][13][14] Its air and moisture stability make it particularly user-friendly.[14]
The Critical Role of the Base and Solvent
The choice of base is a delicate balance. A base is required to activate the boronic acid for transmetalation, but overly strong bases can accelerate the undesired protodeboronation.[15]
-
Bases: For electron-deficient boronic acids, weaker inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7][15]
-
Solvent Systems: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent and water is typically employed. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[16][17] The use of degassed solvents is crucial to prevent oxidation of the palladium catalyst.
Comparative Performance of Catalytic Systems
The following table summarizes recommended catalytic systems for the Suzuki-Miyaura coupling of this compound, with performance benchmarks extrapolated from studies on similar electron-deficient substrates.
| Palladium Source | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 85-98 | [9][17] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 80-95 | |
| PEPPSI-IPr | - | K₂CO₃ | THF/H₂O | 60-80 | 90-99 | [14] |
Note: Yields are highly dependent on the specific aryl halide coupling partner and optimization of reaction conditions.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific substrate combination. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure using Pd₂(dba)₃ and SPhos
This protocol is a robust starting point for a wide range of aryl and heteroaryl bromides and chlorides.
Workflow Diagram:
A visual representation of the experimental workflow.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
SPhos (0.022 mmol, 2.2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)
-
1,4-Dioxane (4 mL), degassed
-
Water (1 mL), degassed
Procedure:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and potassium phosphate.
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Activity Coupling using PEPPSI-IPr Precatalyst
This protocol is recommended for particularly challenging couplings or when milder reaction conditions are desired.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
PEPPSI-IPr (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrahydrofuran (THF) (5 mL), degassed
-
Water (0.5 mL), degassed
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, PEPPSI-IPr, and potassium carbonate to a dry reaction vessel.
-
Add the degassed THF and water.
-
Seal the vessel and heat the mixture to 60-80 °C with stirring.
-
Monitor the reaction for completion as described in Protocol 1.
-
Perform the workup and purification as outlined in Protocol 1.
Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid (Ar'B(OH)₂), activated by the base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-limiting step, particularly for electron-deficient boronic acids.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Significant Protodeboronation | Base is too strong | Use a weaker base (e.g., K₃PO₄ or K₂CO₃). |
| High concentration of free boronic acid | Consider converting the boronic acid to its pinacol ester to allow for a slow release during the reaction. | |
| Presence of water | Ensure anhydrous solvents and reagents are used. | |
| Formation of Homocoupled Byproducts | Catalyst decomposition | Use a higher ligand-to-palladium ratio or switch to a more robust precatalyst like PEPPSI-IPr. |
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is readily achievable with the appropriate selection of a high-activity palladium catalyst system. The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos, or advanced N-heterocyclic carbene precatalysts like PEPPSI-IPr, in conjunction with a suitable base and solvent system, can overcome the challenges posed by this electron-deficient substrate. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the efficient synthesis of novel molecules for drug discovery and development.
References
- Vertex Pharmaceuticals. (n.d.). 3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innovation.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Elsayed, M. S. A., Chang, S., & Cushman, M. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
- Sigma-Aldrich. (n.d.). PEPPSI™ Catalysts Overview.
- Buchwald, S. L., & Martin, R. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.
- Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Cross-Coupling Catalysis.
- Molander, G. A., & Biolatto, B. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- ResearchGate. (n.d.). PEPPSI-IPr-Catalyzed Suzuki Cross-Coupling Polymerization of Different Monomers at the Gram Scale.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- BenchChem. (2025). A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid.
- Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Organic Chemistry.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- BenchChem. (2025). Preventing protodeboronation of 2,5-Difluorophenylboronic acid.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Difluorophenylboronic Acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
synthesis of fluorinated biaryls with 3,5-Difluoro-4-hydroxyphenylboronic acid
An In-Depth Guide to the Synthesis of Fluorinated Biaryls Using 3,5-Difluoro-4-hydroxyphenylboronic Acid
Application Note & Protocol
Introduction: The Strategic Value of Fluorinated Phenolic Biaryls
In modern drug discovery, the strategic incorporation of fluorine is a cornerstone of molecular design.[1][2] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a molecule's metabolic stability, lipophilicity, pKa, and binding affinity for its biological target.[3][4] This often translates into superior pharmacokinetic profiles, enhanced potency, and greater selectivity for drug candidates.[1][5]
The biaryl motif is a privileged scaffold found in numerous pharmaceuticals.[6] The fusion of fluorine chemistry with the biaryl structure, particularly incorporating a phenolic hydroxyl group, offers a powerful triad for influencing drug-receptor interactions and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The reagent This compound is a key building block for introducing this valuable fluorinated phenolic moiety.
This guide provides a comprehensive overview and a detailed protocol for the synthesis of fluorinated biaryls using this reagent via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind the protocol, offering insights grounded in established chemical principles to empower researchers to optimize this critical transformation.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[6][7] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9][10][11] Understanding this cycle is paramount to troubleshooting and optimizing the synthesis.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-X) of the aryl halide (or triflate), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8][11] The reactivity of the halide follows the trend I > Br > OTf >> Cl.[6][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is critically dependent on the presence of a base.[10][12] The base activates the boronic acid by forming a more nucleophilic "ate" complex (a tetracoordinate boronate species, Ar-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium complex.[13][14]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8][9][11]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The Strategic Use of 3,5-Difluoro-4-hydroxyphenylboronic Acid in the Synthesis of Kinase Inhibitors
Introduction: The Imperative for Precision in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[][2][3] The development of small molecule kinase inhibitors (SMKIs) has revolutionized cancer treatment, but challenges such as off-target effects, acquired resistance, and suboptimal pharmacokinetic properties persist.[][4] To overcome these hurdles, medicinal chemists employ strategic modifications to inhibitor scaffolds. The incorporation of fluorine has emerged as a powerful tool, capable of profoundly influencing a molecule's metabolic stability, binding affinity, and physicochemical properties.[5][6]
This guide focuses on a particularly valuable building block: 3,5-Difluoro-4-hydroxyphenylboronic acid . This reagent enables the direct installation of a 3,5-difluoro-4-hydroxyphenyl moiety, a privileged pharmacophore that combines the hydrogen-bonding capability of a phenol with the unique electronic properties of fluorine. We will explore the rationale behind its use, its application in the robust Suzuki-Miyaura cross-coupling reaction, and provide a detailed protocol for its implementation in the synthesis of advanced kinase inhibitor scaffolds.
The Role of the 3,5-Difluoro-4-hydroxyphenyl Moiety
The strategic advantage of this specific structural unit stems from a synergistic combination of its components:
-
The Phenolic Hydroxyl Group: This group is a superb hydrogen bond donor and acceptor. In many kinase inhibitors, a well-positioned hydroxyl group forms a critical hydrogen bond with a "gatekeeper" residue or the hinge region of the ATP-binding pocket, anchoring the inhibitor and contributing significantly to its potency.
-
Ortho-Fluorine Atoms: The two fluorine atoms flanking the hydroxyl group exert powerful effects:
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism (e.g., aromatic hydroxylation), thereby increasing the drug's half-life and bioavailability.[5][7]
-
Modulated Acidity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the phenolic proton, making it a stronger hydrogen bond donor and altering its ionization state at physiological pH.[7][8] This can fine-tune the strength of the key hinge-binding interaction.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) within the protein's binding pocket, potentially increasing binding affinity and selectivity.[6][9]
-
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The most efficient and widely used method for incorporating the 3,5-difluoro-4-hydroxyphenyl group is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction forms a carbon-carbon bond between an organoboron compound (the boronic acid) and an organohalide or triflate.[10] Its reliability, mild conditions, and tolerance of a wide range of functional groups make it an indispensable tool in pharmaceutical synthesis.[11][12]
The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., a heteroaryl bromide).
-
Transmetalation: The organic group is transferred from the boronic acid to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst.[10]
Experimental Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold
This protocol provides a representative procedure for coupling this compound with a heteroaryl bromide, a common step in constructing kinase inhibitors.
Objective: To synthesize 4-((3,5-difluoro-4-hydroxyphenyl)amino)pyrimidine, a key intermediate for a kinase inhibitor scaffold.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| 4-Bromopyrimidine (Example) | 4595-58-4 | 158.99 | 1.0 | 1.0 |
| This compound | 1132666-81-9 | 173.91 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | 10 mL | - |
| Water (Degassed) | 7732-18-5 | 18.02 | 2.5 mL | - |
Step-by-Step Methodology
-
Vessel Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask. Assemble the flask with a reflux condenser and purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalytic activity.[10]
-
-
Charging Reagents: Under a positive pressure of inert gas, add the 4-bromopyrimidine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol) to the flask.
-
Solvent Addition & Degassing: Add the 1,4-dioxane (10 mL) and water (2.5 mL). Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Rationale: A mixed solvent system like dioxane/water or THF/water is common. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the coupling partners and catalyst. Removing dissolved oxygen is critical.
-
-
Catalyst Addition: While maintaining positive inert gas pressure, add the tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Rationale: The catalyst is added last to the degassed mixture to minimize its exposure to any residual oxygen.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (15 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic extracts and wash with saturated brine solution (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure biaryl product.
Optimizing Reaction Conditions
The success of a Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, ligand, base, and solvent, especially with challenging substrates. The table below provides a starting point for optimization.
| Component | Common Options | Considerations |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts combined with ligands are often more active and air-stable. Pd(PPh₃)₄ is a common starting point. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands like SPhos and XPhos can accelerate the reaction, especially for less reactive aryl chlorides or sterically hindered partners.[14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for less reactive boronic acids.[12][14] The choice may depend on the substrate's base sensitivity. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The solvent system must solubilize all components. Aprotic polar solvents like DMF can sometimes accelerate the reaction but may lead to side reactions like protodeboronation.[15][16] |
Conclusion
This compound is a high-value, strategic building block for the synthesis of advanced kinase inhibitors. Its utility lies in the direct installation of a pharmacophore designed to enhance metabolic stability and optimize binding interactions through strong hydrogen bonding and favorable fluorine contacts. When paired with the robust and versatile Suzuki-Miyaura cross-coupling reaction, this reagent provides researchers and drug development professionals with a reliable method to access novel and potent kinase inhibitor scaffolds, accelerating the discovery of next-generation therapeutics.
References
- The Evolving Role of Fluorine in Shaping the Biological Activity of Small Molecules: A Technical Guide. (2025). Benchchem.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- A Researcher's Guide to Arylboronic Acid Reactivity in Suzuki-Miyaura Cross-Coupling. (2025). Benchchem.
- 3, 5-Difluoro-4-hydroxyphenylboronic acid, min 98%, 1 gram. (n.d.). Spectrum Chemical.
- FDA-approved small molecule kinase inhibitors-Part 1. (2023). BOC Sciences.
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. (2022). Blue Ridge Institute for Medical Research.
- FDA-approved small-molecule kinase inhibitors. (2015). DTU Inside.
- Properties of FDA-approved small molecule protein kinase inhibitors. (2019). Pharmacological Research.
- Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 upd
- Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors. (n.d.). ChEMBL.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PubMed Central.
Sources
- 2. brimr.org [brimr.org]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. brimr.org [brimr.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic One-Pot Syntheses Utilizing 3,5-Difluoro-4-hydroxyphenylboronic Acid
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of one-pot synthesis strategies centered around the versatile building block, 3,5-Difluoro-4-hydroxyphenylboronic acid. The unique electronic properties conferred by the difluoro substitution pattern, combined with the reactive handles of the hydroxyl and boronic acid moieties, make this reagent exceptionally valuable for constructing complex molecular architectures relevant to pharmaceuticals and materials science. Moving beyond simple single-step couplings, this document details advanced, sequential one-pot protocols, including tandem cross-coupling/cyclization reactions and multicomponent reactions (MCRs). By explaining the mechanistic rationale behind each protocol, we aim to empower scientists to not only replicate these methods but also adapt them for the synthesis of novel compounds, thereby accelerating discovery timelines through enhanced synthetic efficiency.
Introduction: The Strategic Advantage of this compound
The 3,5-difluoro-4-hydroxyphenyl motif is a privileged scaffold in modern medicinal chemistry. The fluorine atoms often enhance metabolic stability, improve binding affinity by participating in hydrogen bonds or dipole-dipole interactions, and modulate the pKa of the adjacent phenolic hydroxyl group.[1] this compound serves as a critical precursor for introducing this moiety, primarily through transition-metal-catalyzed cross-coupling reactions.
However, the true potential of this reagent is realized in the context of one-pot synthesis . One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor without isolating intermediates, offer profound advantages:
-
Increased Efficiency: Eliminating multiple workup and purification steps saves time, reduces solvent waste, and minimizes material loss.[2]
-
Improved Yields: Unstable or sensitive intermediates can be generated and consumed in situ, preventing decomposition that might occur during isolation.
-
Novel Reactivity: The sequential nature of one-pot reactions can lead to the formation of complex structures that would be difficult to access through traditional multi-step synthesis.[3]
This guide will focus on three distinct and powerful one-pot strategies that leverage the unique reactivity of this compound:
-
Strategy 1: One-Pot Suzuki-Miyaura Cross-Coupling followed by Intramolecular Cyclization.
-
Strategy 2: Copper-Catalyzed Chan-Lam O-Arylation followed by a Sequential Reaction.
-
Strategy 3: The Petasis Three-Component Reaction for the direct synthesis of functionalized amino acids.
One-Pot Strategy I: Tandem Suzuki-Miyaura Coupling & Intramolecular Cyclization
This strategy exemplifies a powerful approach to building complex heterocyclic scaffolds. The initial palladium-catalyzed Suzuki-Miyaura coupling forges a key C-C bond, creating a biaryl intermediate that is primed for a subsequent, intramolecular reaction without the need for isolation.[4] The choice of coupling partner is critical; it must contain a functional group that can react with the hydroxyl group of the boronic acid under modified conditions in the same pot.
Causality and Experimental Design:
The success of this one-pot sequence hinges on the compatibility of the two distinct reaction types.
-
Suzuki-Miyaura Coupling: This step requires a palladium catalyst, a suitable ligand, and a base to facilitate the transmetalation step of the catalytic cycle.[5]
-
Intramolecular Cyclization (e.g., Williamson Ether Synthesis): This subsequent step typically requires a strong base to deprotonate the phenol, which then acts as a nucleophile.
The key is to select conditions that allow the first reaction to proceed to completion before initiating the second. Often, the base used for the Suzuki coupling (e.g., K₃PO₄, K₂CO₃) is sufficient to promote the cyclization upon heating, or a stronger, non-nucleophilic base can be added after the initial coupling is complete.
Experimental Protocol: One-Pot Synthesis of a Dibenzofuran Derivative
This protocol describes the synthesis of a fluorinated dibenzofuran scaffold, a common core in biologically active molecules.
Reaction Scheme:
-
Step A (Suzuki Coupling): this compound is coupled with 2-bromo-1-fluorobenzene.
-
Step B (Intramolecular Cyclization): The resulting biaryl intermediate undergoes an intramolecular SₙAr reaction to form the dibenzofuran ring.
Caption: One-Pot Suzuki-Cyclization Workflow.
Materials:
-
This compound (1.0 equiv)
-
2-Bromo-1-fluorobenzene (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous Toluene/Water (10:1 mixture)
-
Microwave reaction vial or Schlenk tube
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add this compound, 2-bromo-1-fluorobenzene, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the vial and place it in a preheated oil bath or microwave reactor at 100 °C.
-
Stir the reaction for 2-4 hours, monitoring the consumption of the starting materials by TLC or LC-MS. This completes the Suzuki coupling step.
-
Once Step A is complete, increase the temperature to 120-140 °C and continue heating for an additional 6-12 hours to drive the intramolecular cyclization.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired dibenzofuran derivative.
| Parameter | Suzuki Coupling (Step A) | Cyclization (Step B) | Overall Yield |
| Temperature | 100 °C | 120-140 °C | N/A |
| Time | 2-4 hours | 6-12 hours | N/A |
| Typical Yield | N/A (Intermediate) | N/A (Intermediate) | 65-80% |
One-Pot Strategy II: Chan-Lam O-Arylation & Sequential Rearrangement
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-O or C-N bonds from arylboronic acids.[1][6] It is particularly advantageous as it often proceeds under mild, aerobic conditions, making it an excellent candidate for one-pot sequences.[7] This strategy involves an initial Chan-Lam O-arylation followed by a subsequent transformation, such as a Lewis acid-promoted rearrangement, without isolating the diaryl ether intermediate.
Causality and Experimental Design:
This one-pot process relies on the orthogonal nature of the two catalytic steps.
-
Chan-Lam Coupling: This step is promoted by a copper(II) salt (e.g., Cu(OAc)₂) and typically a mild base like pyridine or triethylamine in the presence of air (oxygen acts as the terminal oxidant).[8]
-
Sequential Reaction: After the C-O bond is formed, a new reagent (e.g., a Lewis acid like BF₃·OEt₂) can be introduced to trigger a different transformation, such as a rearrangement or a cyclization, on the newly formed product.
The key is that the reagents for the second step should not interfere with the initial copper-catalyzed coupling. Lewis acids, for instance, are generally added after the Chan-Lam reaction has reached completion.
Experimental Protocol: One-Pot Synthesis of N-(2-Hydroxyaryl)pyridin-2-ones
This protocol, adapted from related literature, describes the synthesis of a difunctionalized product where the aryl group from the boronic acid is transferred first to an oxygen atom and then rearranges to a nitrogen atom.[7]
Reaction Scheme:
-
Step A (Chan-Lam O-Arylation): this compound is coupled with N-hydroxypyridin-2-one.
-
Step B (1,3-Rearrangement): The O-arylated intermediate is treated with a Lewis acid to promote a selective rearrangement.
Caption: Chan-Lam Coupling and Rearrangement Sequence.
Materials:
-
This compound (1.2 equiv)
-
N-Hydroxypyridin-2-one (1.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 0.1 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 equiv)
Procedure:
-
To a round-bottom flask open to the air, add N-hydroxypyridin-2-one, this compound, and Cu(OAc)₂.
-
Add anhydrous DCM followed by pyridine.
-
Stir the mixture vigorously at room temperature for 8-16 hours. The reaction progress can be monitored by TLC, observing the consumption of the N-hydroxypyridin-2-one.
-
Once the O-arylation is complete, cool the reaction mixture in an ice bath (0 °C).
-
Slowly add BF₃·OEt₂ dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours until the rearrangement is complete (monitor by LC-MS).
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the final N-arylated product.
| Parameter | Chan-Lam Coupling (Step A) | Rearrangement (Step B) | Overall Yield |
| Catalyst | Cu(OAc)₂ | BF₃·OEt₂ | N/A |
| Temperature | Room Temperature | 0 °C to Room Temp. | N/A |
| Time | 8-16 hours | 2-4 hours | N/A |
| Typical Yield | N/A (Intermediate) | N/A (Intermediate) | 70-85% |
One-Pot Strategy III: The Petasis (Borono-Mannich) Three-Component Reaction
Multicomponent reactions (MCRs) are the epitome of one-pot synthesis, combining three or more reactants in a single operation to form a product that contains portions of all starting materials.[9] The Petasis reaction is a versatile MCR that couples an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to generate α-amino acids and their derivatives.[10][11] The reaction is particularly valuable for its operational simplicity and its ability to construct complex, stereodefined molecules.
Causality and Experimental Design:
The Petasis reaction proceeds through the formation of an iminium ion intermediate from the condensation of the amine and the aldehyde. The boronic acid then adds to this electrophilic intermediate. The phenolic hydroxyl group on our specific boronic acid can facilitate the reaction and provides a handle for further diversification. The reaction is often driven to completion by heating in a suitable solvent, which also facilitates the removal of water formed during iminium ion formation.
Experimental Protocol: Synthesis of a Novel α-Amino Acid Derivative
This protocol outlines the synthesis of a complex α-amino acid derivative incorporating the 3,5-difluoro-4-hydroxyphenyl moiety.
Reaction Scheme:
-
A three-component reaction between this compound, piperidine (amine), and glyoxylic acid (carbonyl).
Caption: The Petasis Three-Component Reaction.
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Glyoxylic acid monohydrate (1.2 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend this compound in ethanol.
-
Add piperidine to the suspension, followed by glyoxylic acid monohydrate.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C).
-
Maintain the reaction at reflux for 12-24 hours. The reaction mixture should become homogeneous as it progresses. Monitor by LC-MS for product formation.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization or by standard silica gel chromatography. If the product is highly polar, reverse-phase chromatography may be necessary.
| Parameter | Value |
| Reaction Type | Three-Component (Petasis) |
| Solvent | Ethanol |
| Temperature | Reflux (~80 °C) |
| Time | 12-24 hours |
| Typical Yield | 60-75% |
Conclusion and Future Outlook
The strategic implementation of one-pot syntheses using this compound provides a powerful and efficient platform for the rapid assembly of complex, high-value molecules. The protocols detailed herein for tandem Suzuki-cyclization, sequential Chan-Lam-rearrangement, and Petasis multicomponent reactions serve as validated starting points for researchers in drug discovery and materials science. By understanding the underlying principles of catalyst compatibility, sequential reagent addition, and reaction orthogonality, scientists can further innovate, designing novel one-pot sequences to access unexplored chemical space. The continued development of such efficient synthetic strategies is paramount to accelerating the pace of scientific discovery and innovation.
References
-
Pellissier, H. (2013). Recent Developments in Palladium-Catalyzed One-Pot Borylation/Suzuki–Miyaura Cross-Coupling Reactions. Advanced Synthesis & Catalysis, 355(5), 831-861. [Link]
-
Tandem reaction of epoxyacetonitriles with arylboronic acids for the synthesis of furans and pyrroles. ResearchGate. [Link]
-
Ciulla, M., et al. (2014). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Diversity Oriented Synthesis. [Link]
-
Ma, D., et al. (2024). Chan-Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N-O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones. ResearchGate. [Link]
-
One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. (2024). National Center for Biotechnology Information. [Link]
-
Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]
-
One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. (2016). Green Chemistry. [Link]
-
Vasylevskyi, S., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2014). National Center for Biotechnology Information. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). National Center for Biotechnology Information. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group. [Link]
-
Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]
-
Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. (1999). PubMed. [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). MDPI. [Link]
-
Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. (2012). The Journal of Organic Chemistry. [Link]
-
Smith, A. D., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. [Link]
-
Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings. (2024). eScholarship, University of California. [Link]
-
Multicomponent Reactions with Organoboron Compounds. (2011). ResearchGate. [Link]
-
Chemoselective Chan–Lam Coupling Reactions between Benzimidazoline-2-thiones and Arylboronic Acids. (2019). The Journal of Organic Chemistry. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate. [Link]
-
Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020). PubMed. [Link]
-
Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Multi-component reaction. (n.d.). Grokipedia. [Link]
-
Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates. (2011). National Center for Biotechnology Information. [Link]
-
Chan–Lam coupling. (n.d.). Wikipedia. [Link]
-
Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides. (2012). The Journal of Organic Chemistry. [Link]
-
Multicomponent Reactions. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 3. One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Drug Intermediates Using 3,5-Difluoro-4-hydroxyphenylboronic acid
Introduction: The Strategic Role of Fluorinated Biaryl Scaffolds in Modern Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Specifically, the 3,5-difluoro-4-hydroxyphenyl moiety is a key structural motif present in numerous advanced pharmaceutical intermediates. Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group, make it a valuable building block for creating complex molecules with tailored pharmacological profiles.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][3][4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids have led to its extensive use in the pharmaceutical industry.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of drug intermediates utilizing 3,5-Difluoro-4-hydroxyphenylboronic acid (CAS: 1132666-81-9).[7] We will delve into the critical aspects of this process, from understanding the reactivity of the starting material to detailed protocols for a scalable Suzuki-Miyaura coupling, including safety considerations, in-process controls, and purification strategies. The insights provided herein are grounded in established chemical principles and field-proven methodologies to ensure a robust and reproducible synthetic process.
Chemical Profile: this compound
This compound is a white to off-white solid with the molecular formula C₆H₅BF₂O₃ and a molecular weight of 173.91 g/mol .[7] The presence of two fluorine atoms ortho to the boronic acid group and a hydroxyl group para to it significantly influences its reactivity. The fluorine atoms are strongly electron-withdrawing, which can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, the hydroxyl group is electron-donating and can participate in acid-base chemistry, potentially influencing the choice of base and reaction conditions.
| Property | Value |
| CAS Number | 1132666-81-9 |
| Molecular Formula | C₆H₅BF₂O₃ |
| Molecular Weight | 173.91 g/mol |
| Appearance | White to off-white solid |
| SMILES | OB(C1=CC(F)=C(O)C(F)=C1)O |
Table 1: Physicochemical Properties of this compound.[7]
Scale-Up Synthesis Protocol: Suzuki-Miyaura Coupling
The following protocol details a representative scale-up synthesis of a biaryl drug intermediate via a Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl bromide.
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
| Reagent | CAS Number | Quantity (molar eq.) |
| Aryl Bromide | Varies | 1.0 |
| This compound | 1132666-81-9 | 1.2 |
| Palladium Tetrakis(triphenylphosphine) | 14221-01-3 | 0.01 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.5 |
| Toluene | 108-88-3 | ~10 volumes |
| Deionized Water | 7732-18-5 | ~2 volumes |
| Nitrogen (N₂) | 7727-37-9 | Inert Atmosphere |
Table 2: Reagents for Scale-Up Suzuki-Miyaura Coupling.
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel.
-
Separatory funnel.
-
Filtration apparatus.
-
Rotary evaporator.
Step-by-Step Protocol
-
Reactor Setup and Inerting:
-
Assemble the jacketed reactor system and ensure all connections are secure.
-
Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.
-
-
Reagent Charging:
-
To the reactor, charge the aryl bromide (1.0 eq.), this compound (1.2 eq.), potassium carbonate (2.5 eq.), and toluene (~7 volumes).
-
Begin stirring to form a slurry.
-
-
Degassing:
-
Sparsely bubble nitrogen through the stirred slurry for 20-30 minutes to remove dissolved oxygen. This is a critical step to prevent catalyst oxidation and ensure reaction efficiency.
-
-
Catalyst Addition:
-
In a separate flask, dissolve the palladium tetrakis(triphenylphosphine) (0.01 eq.) in toluene (~1 volume) under a nitrogen atmosphere.
-
Add the catalyst solution to the reactor via a cannula or an addition funnel.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. The exact temperature may need optimization depending on the specific aryl bromide used.[8]
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (~2 volumes) to the reactor and stir for 15 minutes.
-
Stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography, depending on the required purity.[9]
-
Process Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Scientific Rationale and Causality
-
Choice of Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura reaction.[3] Its use in an aqueous/organic biphasic system facilitates the reaction and simplifies the work-up.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation by atmospheric oxygen.[8] Maintaining an inert atmosphere with nitrogen is crucial to prevent catalyst deactivation and ensure high yields.
-
Degassing: Removing dissolved oxygen from the solvent and reaction mixture before adding the catalyst is a critical step to preserve the catalyst's activity.[8]
-
Excess Boronic Acid: A slight excess of the boronic acid (1.2 eq.) is used to drive the reaction to completion and compensate for any potential decomposition or side reactions.
-
Biphasic Solvent System: The use of a toluene/water solvent system is common in scale-up Suzuki reactions.[8] It allows for good solubility of both the organic reactants and the inorganic base, facilitating the reaction at the interface.
Safety and Hazard Mitigation
The scale-up of any chemical process requires a thorough safety assessment. For the Suzuki-Miyaura coupling, the primary hazard is the potential for a significant exothermic event.[10][11]
-
Exotherm Control: Palladium-catalyzed cross-coupling reactions are known to be exothermic.[10][12] It is imperative to have a robust cooling system for the reactor and to monitor the internal temperature closely, especially during the initial heating phase and after catalyst addition. A slow, controlled addition of the catalyst can help manage the initial exotherm.
-
Reagent Handling:
-
Palladium Catalysts: While not highly toxic, palladium compounds should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Toluene: Toluene is a flammable and volatile organic solvent. All operations should be conducted in a fume hood, away from ignition sources.
-
Potassium Carbonate: While not highly hazardous, it can be irritating to the eyes and skin.
-
-
Pressure Management: The reaction is typically run at atmospheric pressure. The reactor should be equipped with a pressure relief system.
| Hazard | Mitigation Strategy |
| Runaway Reaction (Exotherm) | - Use a jacketed reactor with efficient cooling.[12] - Monitor internal temperature continuously. - Consider controlled addition of the catalyst. |
| Flammability of Toluene | - Work in a well-ventilated area or fume hood. - Eliminate all potential ignition sources. |
| Chemical Exposure | - Wear appropriate PPE (gloves, safety glasses, lab coat). - Handle all chemicals in a designated area. |
Table 3: Hazard Analysis and Mitigation Strategies.
Analytical and In-Process Controls
Robust analytical methods are essential for monitoring reaction progress, ensuring product quality, and developing a reproducible process.[13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for monitoring the disappearance of the starting materials and the formation of the product. A suitable method should be developed to separate the starting materials, product, and any potential impurities.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative in-process checks, TLC can be an effective tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure of the final product and assessing its purity.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product and identify any byproducts.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
The reaction begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4]
Conclusion
The scale-up synthesis of drug intermediates using this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and efficient method. By carefully considering the reaction parameters, implementing stringent safety protocols, and utilizing appropriate analytical controls, this process can be successfully translated from the laboratory to a larger scale. The guidelines presented in this document provide a solid foundation for developing a safe, reliable, and scalable synthesis of valuable pharmaceutical intermediates.
References
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, ACS Publications, 2019. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE2h1WFlUIaz5hBdGq_zaDZKJyho7eP3l2O6LQqTbgH9aaeryfmVV7Oia_qRd4IhYlAVAWf6ervefvZ45YkVck7PuqGHiXcypMA0X_UPvwwM7BX7l-hd72idBzLsUHNvTB0eAYfBmLIi69aSl9eYw=]
- Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262-18305. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7NtCHcivWP7ag7ylcea8dBH5KRswm8eH9ygowNNzjxBLFOYq6MGVrCVrbReh0g3bJ2dkLDVxOT9_GrG1EZhMoPJr4PA8gTFu-SrH6JMZj-7H_aYk74uIimQe_h_G3EwCkW1_sy0P1szeSWOw=]
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, ACS Publications, 2018. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbK2DXv7_Nv2INvIr9-3Tq0js-fkEeegQ9wV4u7HVIjy1f0FJ4H6UYqJDH3B7HepCHQwVCtbnpyzr3DrNDP46uGF830kFQiy3_0u-Gkv3V2WLNc3hW_02IuiCuYCHrjP78ZPDhicje6RPVkg==]
- Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University, 2022. [URL: https://vertexaisearch.cloud.google.
- Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETuisd4mPGI0FXHpHTYABh6-WUwwPrFxwSJEIbACpxzeaR9ZIQuuUwRVKQ5xR5pzvcSv26DbAAzGsbqTLKcT4Ui4CWBQVxFnLsRdHuLRgmhTS8bzhukmvTKfJrBoKDG15xxXiLNY8BNHsCg5Asbwrlrbg5HqTN2Ghq2doXEDjijN5SP9E5asgqTJWtRKijSW1yRLv059eUOvLnTZvZWjnci2N0b7kQNmJEDTqwPHhu_w==]
- Scale up synthesis. ChemDiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB1O8lW1q3uZ7B4SyL7OrbFSYfMv1okRCr6Y5WZ-SVaUkRa-kxecy2DaA-bAIL03y7MIKSUlogHOJFRuRIzvHcwh-R8RjTOUheKx3ZCLJ87DQtXltTxwugGX3NvP-cxTq6eLtfTegrgydA30sM4qMO8euIMt__iK1Yf3VEGk717MkFM2o4hJqK0iYNNrDg]
- Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 2018. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSrsBzrboakhTAx5s0VHk4ymbLOlCsGgjToNMgEZl8suJSLkl_KOyX_Dm6zLUPKMhAAcINj35Poj47T2lEIUgJU37mkcKsv9htiUdj6URg-OBUgMGZTInv20oCOaqVwdyurb_GXwftUE7_bA==]
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjBlc2uo9X2ubHVwNqtHCzT5I0yzUiAy3XikypYUuU2Iy5ZOfmUsbSAhgesxeppzlx_8vc4qAC15x_U3eIcNkleZWZcnnHMr8JZfI6w9eIHmrQbNPigW9wwcjU3jGYhIkT902P1s7WB7ss7hFJAT_43RoUHTr4x0_wF3KNxknVPBDoDgeRC4SiqdB2eFeME_Py7FxAdH0e7FDY5fSz8xzUju0cVc89igOTHhC4o31gFryhA8NjFO0EPvsQlWs2OVQ2GKlmZZmjaqhcPl7aBO259mIlZPDUFGFBybwO8NWNqb4RJh6NlHC0ZFHj3jKhfyfio2t2KNHX-8-nL0A6W5ayBw==]
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate, 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfLPZhQY9EEsTj6shkiFGTbZFl7YOtsLm-2HqW8dERoATmHGDIEUdw5HUEvlTQ2NP5ovng_HrsER2V-EW0zTRSpT8K2_JZYf8DSw6xPyHmWLtMT38D9SevOw0stFKznapoBjNolPgOG-xvp-vD-7br3iQkHA4suiFWmjLoS1de3_NAWMrY6_tZF7Vz7f3DtSXwR4m4NCpM3yOYo66Bib8wJyRhldT4H6GJUmjhsy27xemQ3THoFSHMYnl4OrMstZ-H-1lHTN11xMXz8jIJjIG7cJDJVkOtFhsRWYumOTUvLVDPXsLs]
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. OUCI, 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfYAVJQuMy-t4zNhbtg_lFuiNieWT9gPa5UdXY0Fo6EnVx9dtt6g1SvJ9xuW2FQe-bZH9a0YHEr5i5_6Mxd5CPI3ZeJtbaSZLKhkK4_mq5iVgt9Q--nFZ0_W0x6w13Le49yDYN-w==]
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrTFqVWQaYfO_ijE0RXIBECUyvYaK6Iz92UO0HIt4ayGmml3nrXTsmgvEbJcjGlsjimL7a2oALmDQOLu_gsGOj0tA5aur2tn7QEYk-9gEigjs7wfBN0e4uVFSxVVeHbNpiNUYvOtaMk0yqQyk9no8Rg4YJ0W1oA7_Jgmo648qlQzv1gtEaiyDf6-XTrI2x_N2WJHCobVAxlCVxvnKqqZpPU9RijaVocv41dm50pc_FOi4hJ0hsYqe-UjcTJRWVFY_ZGSmUXJcxv5SDK_Oa4qwZNBI1gQBQKROZKP-9bi3nehWyhXxyJbHVLxPhboeTnqs68YuStApMSG6rrwxz8CXFCxx4eGyzkeHSESjrzE8=]
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. National Institutes of Health (NIH), PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhRiLbQSQc2u9EOgrekAkcvhUuSVOd7j-F_UlZ5_ea9Qr7ZIavSmutamZ4ClFEGUE3Wr2dcifQ5xBLAYPA8RwJYs4Cg6r8qPdbxqFrr-POeE882asMhbPaqTyCjpXnDZI4w1PdYvqjQpQdGg==]
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI, 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEywUgjl61ZWDPPoWMW7TEhf_6-MOmBUJis5IoIFejPdsegvF92-WzhoTdMb-iMBMjSW5OPo8FtP1GrC5x9P0b1AzW4T5WKDwauZuGkyI74Psz93RAAJ32ED9KhmRmU]
- Pharmaceutical Method Development. Lonza Small Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxPxGBZf3UU7RaJs9CaUE9aL8MHYQxdPIok3cuUF6V1jC4lBdXy5cf3A0PTWkgMfKyWDnHCJqd54UCcQtO8RT890YRLDsTORcm0I0k1j8iyJpXR9iAvNqD7KOf1Ujtx6Bgx7WM_4i-jh2REHSGoqRhwlM13c0TkYa_JlF-EERekjVWI8bxEXZU5dKi8TF3yJEmFmzX3Q==]
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing, 2023. [URL: https://vertexaisearch.cloud.google.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOcKxDqqk1SLOVGEL48DmWjxbcV5wQ50a1F5xSbqFMmb2pihdl_JBqC3A8s6rkDv36bT3f8cg4wsAMmAjL3suKTerLnO6CIyWQyXLYiREeQpxGoPoNasi-HPggrXQpdTiPIfgW2sQ3KxmxQQ-hjgwGNjZTC_FQql1VoPHRJR9v-7qPrS6-4xwvId3Flch5YkLdqDgjhh4VVpCKk-PTzGp3CNDy94c1WPKCScYT3EHfe9ONuOGuAw==]
- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. 2016. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFAumuSfHPFzoBlLdWTabRCmETFuP1tKF7HNYP_mdyKQi9cC9BOS1IETHK0dp8MkhnPlgHZ-WHnmUMUq3390tjmqUR7o9frAaUjZy5aeiv8d0mRKTpzQuujQShPPh2dHIqsScA_raIbMiG8XaxNiypAzE50TNyE5KVpG5F0MMqr8aL9kCwEV_cjIngk5UM3-0=]
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health (NIH), 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqNm0t9WCpbSRfnjc0Qtvo0v1m-izeMxeujiM03D6SmnjjFb5k-CRVBWp6kRqzpxK3lzigBvZBX7-z5iW55KTv_4r523z4RuHjSj30aeNZe4F3tTtrAGu6iT17XNUnFLdbc8ipYkdFoo8dZBk=]
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Institutes of Health (NIH), PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjur5rPTN9m6C99_mUkaPAMZ2xQvJSI5gXZO2ftk3MN6XwVM6PvrsCt5EX5yk8woIuDzdr8aVJD5wvSbVNiThfIIOKFy9Z7iyDMvxE_H8S8rA2IpSiOkImfVfW8gKP1r7hGY9JmqlocbLi6g==]
- Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH), PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsqOs4-_FMzEyW2qIZVnf0eFweeBd4lPClFWhoXE27lkG8xER0BkRPRrirQ8oxtaNz2CJjmSsOg7E-HAbD0n6WmC374IwZiBCCngcksn1R26rOmmisgDsvSWZ4owFNIGFnQtTMtliyY1J4IA==]
- Combining radial and continuous flow synthesis to optimize and scale-up the production of medicines. Reaction Chemistry & Engineering (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH18H3901-4Ft95phnwlmogy7FlyZg2JBKgLwYrzRdtxnh08ExrggEYq0MSmxiGA-qLNdsSA5xCAZlD2prxeyU13jJi1V2h_lfHAUo16sP1ufHS31875VyQyHW-_vdjs9qe8g8P_Yo_PsDLzqX-lTjRJjlUqZcjdDhlXVw=]
- Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTAHwopr9j9xhBDjvko60tCXF3D6M0DzrDDs3Z2F7LG1iXSCGkn8G4qMa9-__4cETGeUfzCXV7WcqXda71sgmCKlbVOdmbz-pfiA073QpYJBBv1K-GopTv4UI9Zw20br-pAgvgC9LcMOf_Bh60RvbBkpnA4rkhYBpe-dCge-wf5oyAuHzcAf0zrLsdT3E3dw3uQhdxWIsIMFEcJUfmfa-WAI0xU8Srq3FB5zJ5Ge2ERisKBbzSQZcRGYHiJNMC]
- (3,5-Difluoro-4-hydroxyphenyl)boronic acid. ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjaEwtmwOK_ECut-xFcf2IvTtCHvAuxYxTSACdOof7l-qwcyipLlxpBQ94Imhxa3-uyrPQP5srOMCifyYsVE9ZkP-ChVRR84zgY61XE-91QpI0rRovoKeEJ0CGAJdXr-LishQklQ==]
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnSgwknbA4TjrZg7E-1Ll7so_SNNn10iptOfbPkhDuikSjzplBjBF5lLrFoaXh2tZ0uiaab50jidVBMHfZ5f_IRVsiO5J_1GlNss8PovY4Clupw4nJblAjVWQ73Mc0boS4CtkDi_GgTr0vNwLnqwbtfrfMTm-8UDRWR0saN7Z0yw==]
- 4-Hydroxyphenylboronic Acid: A Cornerstone for Pharmaceutical Intermediates and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf6MF-K-MyIKDV1Q1kt11N-nqzrb0Bf7KEFlG6W6Asd1289t911sXaSJWzVe2INspJAnCTZ7o8w0yH5xu-ArtYI7Vp6qPgcgN2Kh2Z6Us4hY-_Iq5y3p2Xh6m5nrYim9Gyzqz-TZvF1wPkxpnFtyoToUIOQzdYY1F2BcnlU2HJmEemqN8QgO6SIkozvlWPWYOEddAtiYKzpHuECb3C84N7Hl7bdto6qXAPocl369ePRFWPFst1tR8JVTB5EvdnHMFf7FbeIS9nkA==]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH), PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENflbbne_4_SssG5PfvsfXnLGabBMry7YvI7eCcjKykJu8lKB9g1yakYRsvQ48G34zu-rzBUXh6wGKqvCL0-DnU5AZI61_IrxFH_eOcT120mt798bBCkZiBZIt9aeIPCFAeoKyN6vVpJ3D1g==]
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. ResearchGate, 2022. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlhYvfuddEuQ9xRTXaDyL1-6YfbBO9i4V1i_b80WkMUWFH07dsng6SRuH-FEc3EJ49NDDHoumWr6_yeXcuyyazyTAbuQzKQXBA27AsTITu6_CKImOKcs2OX7FrQNAWCje2vPFoMFutC2mubHBuQQQ5-b9XJKkNchC-Oe2vD-RJHVNk_ANfJKWhyJ8k4MNt4a-ANxYw5J7iA97m13tLyRG-0HMUdTQHusPcKYQvtYCzxewpHLtbtlJIQR6cgEWu7-nvCDg2U4iD9qgwZVxLsbIzkAiLs1xoONoLHQ==]
- Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. ResearchGate, 2023. [URL: https://vertexaisearch.cloud.google.
- Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. National Institutes of Health (NIH), PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkLCesBOqwnYxgE0j1-pxGbMmqGstDQawlup6j3xhvCMmxRqzOlh32BlBXZmxIAqSFJIWUSMYUn7TJhqpGZ5H0eyNHBWOE7u4Cd4GuXjgursr9cwh_BrNVzfKyjk0_gx7DCvXYpq138fO-9TI=]
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 9. Scale up synthesis [chemdiv.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. lonza.com [lonza.com]
- 14. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Senior Scientist's Guide to Overcoming Low Yield in Suzuki Coupling with 3,5-Difluoro-4-hydroxyphenylboronic acid
Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning low yields in Suzuki-Miyaura cross-coupling reactions involving the electronically challenging substrate, 3,5-Difluoro-4-hydroxyphenylboronic acid. Our approach is rooted in mechanistic understanding to empower you to diagnose and solve issues in your specific experimental context.
The structure of this compound presents a unique triad of challenges:
-
High Electron Deficiency: The two ortho-fluorine atoms are powerful electron-withdrawing groups, which decreases the nucleophilicity of the arylboronic acid, potentially slowing the rate-critical transmetalation step.[1]
-
Susceptibility to Protodeboronation: This electron deficiency makes the carbon-boron bond highly susceptible to cleavage by a proton source, a common and often underestimated side reaction that consumes the starting material.[2][3]
-
Phenolic Interference: The free hydroxyl group can act as an internal proton source, coordinate to the palladium catalyst, or react with the base, adding layers of complexity to the reaction environment.
This guide will dissect these issues and provide field-proven solutions.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose the root cause of low yields by identifying common symptoms and mapping them to actionable solutions.
Q1: My reaction gives a low yield of the desired product, and I recover mostly my aryl halide starting material. What is the most probable cause and my first line of action?
A1: This symptom profile strongly suggests an issue with your boronic acid partner, with protodeboronation being the most likely culprit.[3][4] The electron-withdrawing fluorine substituents on this compound make it particularly prone to this side reaction, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).[2]
Immediate Checks & Solutions:
-
Verify Reagent Quality: Ensure the this compound is fresh and has been stored under dry, inert conditions. Boronic acids can degrade over time.
-
Implement Rigorous Anhydrous & Inert Conditions: Oxygen deactivates the Pd(0) catalyst and promotes side reactions like homocoupling, while water is a direct fuel for protodeboronation.[4][5]
-
Use a flame-dried Schlenk flask or a glovebox.
-
Employ anhydrous, degassed solvents. A common method is to sparge the solvent with argon or nitrogen for 15-20 minutes or use the freeze-pump-thaw technique (3 cycles is standard).[6]
-
Ensure the base used is anhydrous, especially if it is hygroscopic (e.g., K₃PO₄).
-
Q2: I've confirmed my setup is inert and anhydrous, but my yields are still poor due to protodeboronation. How can I further mitigate this side reaction?
A2: If basic reaction hygiene doesn't solve the problem, you must strategically modify the reaction components to disfavor the protodeboronation pathway.
-
Strategy 1: Optimize the Base. The base is essential for activating the boronic acid to form the more nucleophilic boronate anion, which is necessary for transmetalation.[7][8] However, excessively harsh or aqueous bases can accelerate protodeboronation.[5]
-
Strategy 2: Convert to a More Stable Boronate Ester. Boronic acids are in equilibrium with their inactive trimeric boroxine form and are susceptible to degradation. Converting the boronic acid to a more robust derivative like a pinacol (BPin) or MIDA boronate ester can protect it.[3][4]
-
Mechanism of Action: These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing the rate of decomposition.[3] See Protocol 2 for a general conversion method.
-
-
Strategy 3: Adjust Reaction Kinetics.
-
Temperature: Lower the reaction temperature. While this may slow the reaction, it will disproportionately slow the decomposition pathway. Screen temperatures from 60 °C to 100 °C.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the aryl halide is consumed. Prolonged heating can exacerbate decomposition.[4]
-
Q3: My main side-product is a biaryl derived from the homocoupling of this compound. What causes this and how is it fixed?
A3: The formation of a symmetrical biaryl from two molecules of your boronic acid is a classic sign of oxygen contamination in your reaction.[4][11] The Pd(0) catalyst can be oxidized by O₂ to Pd(II), which can then mediate the oxidative homocoupling of the boronic acid.[11]
Solution: The remedy is straightforward but requires meticulous execution: rigorous deoxygenation .
-
Ensure your inert gas (argon or nitrogen) is of high purity.
-
Thoroughly degas your solvent(s), including any water used in a biphasic system.[12]
-
Purge the reaction vessel by evacuating and backfilling with inert gas at least three times before adding the solvent and catalyst.[4]
Q4: The reaction is very sluggish or stalls completely, even with minimal side products. How can I increase the reaction rate?
A4: A stalled reaction points to a slow step in the catalytic cycle. With an electron-deficient boronic acid and a potentially electron-deficient aryl halide, both the oxidative addition and transmetalation steps can be slow. The phenolic group could also be inhibiting the catalyst.
-
Strategy 1: Enhance the Catalyst with Advanced Ligands. Standard ligands like PPh₃ may not be sufficient. You need a ligand that accelerates the key steps of the catalytic cycle.
-
Recommendation: Use bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed for challenging couplings.[13][14] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature accelerates the initial oxidative addition of the aryl halide.[11][15]
-
-
Strategy 2: Choose an Optimal Palladium Source. Ensure you are generating the active Pd(0) species efficiently.
-
Strategy 3: Address Phenolic Interference. The acidic proton of the 4-hydroxy group can react with the base. The resulting phenoxide could potentially coordinate to the palladium center and inhibit catalysis.
-
Recommendation: Use a base in sufficient excess (2.5-3.0 equivalents) to deprotonate both the phenol and activate the boronic acid. K₃PO₄ is often effective in this dual role.[5] Alternatively, if your synthetic route allows, protecting the hydroxyl group as a methyl or benzyl ether prior to the coupling can simplify the reaction system.
-
Troubleshooting Summary Table
| Symptom | Probable Cause(s) | Primary Recommended Actions |
| Low Yield, Aryl Halide Recovered | Protodeboronation of Boronic Acid | 1. Ensure rigorous anhydrous/inert conditions.[5] 2. Switch to a milder base (K₃PO₄, CsF).[10] 3. Convert boronic acid to a pinacol (BPin) ester.[4] |
| Significant Homocoupling Product | Oxygen Contamination | 1. Perform rigorous degassing of all solvents.[12] 2. Use high-purity inert gas and proper Schlenk technique.[4] |
| Reaction Stalls / No Conversion | Slow Catalytic Turnover (Oxidative Addition or Transmetalation); Catalyst Inhibition | 1. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos).[14] 2. Use a highly active Pd(0) source or precatalyst.[12] 3. Increase base equivalents to 2.5-3.0. |
| Complex Mixture of Products | Multiple issues: Catalyst Decomposition, Side Reactions | 1. Systematically apply all checks above. 2. Screen a matrix of conditions (Base, Ligand, Solvent, Temp).[17] |
Visualizing the Solution Path
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting your reaction.
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q5: Why is a base necessary at all for the Suzuki coupling? A5: The base plays a critical role in the transmetalation step.[8][18] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex has a higher electron density on the organic group (R), which facilitates its transfer from the boron atom to the palladium(II) center, regenerating the Pd(0) catalyst after reductive elimination.[8][19]
Q6: What is the general reactivity trend for the aryl halide partner? A6: The reactivity of the aryl halide (Ar-X) in the oxidative addition step is highly dependent on the halide leaving group. The general trend is: I > Br > OTf >> Cl .[4] Aryl iodides are the most reactive, while aryl chlorides are the most challenging and often require specialized, highly active catalyst systems with electron-rich ligands to achieve good yields.[19][20]
Q7: Can I use a solvent mixture like Dioxane/Water even if I am worried about protodeboronation? A7: Yes, and it is often beneficial. While seemingly counterintuitive, a small amount of water in a solvent like dioxane or THF can be crucial for dissolving the inorganic base (like K₃PO₄ or K₂CO₃), which is necessary for the reaction to proceed.[6] The key is control. A carefully controlled amount of degassed water (e.g., a 10:1 organic/aqueous ratio) in an otherwise anhydrous system often provides the best balance of base solubility and minimal protodeboronation. Anhydrous conditions should be attempted if this fails, using a more soluble organic base or finely powdered K₃PO₄.[5][16]
Q8: What is the Suzuki-Miyaura catalytic cycle? A8: It is the sequence of steps that the palladium catalyst undergoes to couple the aryl halide and the boronic acid. Understanding this cycle is key to troubleshooting.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling under Optimized Conditions
This protocol provides a robust starting point for coupling with this compound.
-
Vessel Preparation: Add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (2.5 mmol, 2.5 equiv) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 1-2 minutes and gently backfill with high-purity argon or nitrogen. Repeat this evacuate/backfill cycle a total of three times.[4]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand if not using a precatalyst (e.g., SPhos, 0.04 mmol, 4 mol%). Add 10 mL of degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS until the limiting aryl halide has been consumed (typically 4-24 hours).[5]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.[5]
Protocol 2: Preparation of this compound pinacol ester (BPin)
This procedure converts the boronic acid to its more stable pinacol ester derivative, which can be used in Protocol 1 in place of the boronic acid.
-
Setup: To a round-bottom flask, add this compound (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent such as toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction is typically complete when no more water collects in the trap.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction after assessing its purity, or it can be purified by column chromatography or recrystallization if necessary.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Suzuki Coupling. Organic Chemistry Portal.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
- Suzuki reaction. Wikipedia.
- Technical Support Center: Catalyst Selection for Efficient Coupling of (4-(Pyren-1-yl)phenyl)boronic acid. Benchchem.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Why can't I achieve good yields for this Suzuki reaction?.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
- Protodeboron
- Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and...
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid. Benchchem.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Suzuki cross-coupling reaction. YouTube.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. PubMed.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Optimization of conditions in the Suzuki-Miyaura coupling reaction.
- Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.
Sources
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
preventing protodeboronation of 3,5-Difluoro-4-hydroxyphenylboronic acid
Welcome to the technical support hub for 3,5-Difluoro-4-hydroxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to address the specific challenges associated with this valuable but sensitive building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate its use in cross-coupling reactions, with a primary focus on mitigating the undesired side reaction of protodeboronation.
Troubleshooting Guide: Overcoming Protodeboronation
This section is structured to address specific problems you may encounter during your experiments.
Problem 1: My Suzuki-Miyaura coupling reaction shows low yield and significant formation of 3,5-difluorophenol. What's happening and how do I fix it?
Answer:
The formation of 3,5-difluorophenol is the classic signature of protodeboronation, an undesired reaction where the C–B bond is cleaved and replaced by a C–H bond.[1] this compound is particularly susceptible to this side reaction due to its electronic properties. The electron-donating hydroxyl group increases electron density on the aromatic ring, making the carbon atom attached to boron susceptible to protonolysis, especially under basic aqueous conditions.[2]
Here is a systematic approach to troubleshoot and optimize your reaction:
1. Re-evaluate Your Base and Solvent System: This is the most critical factor.
- The Issue: Strong, aqueous bases (e.g., NaOH, KOH, K₂CO₃ in water/ethanol mixtures) create a high concentration of hydroxide ions, which form the highly reactive boronate species [ArB(OH)₃]⁻.[2][3] Water then acts as a ready proton source to cleave the C-B bond.[1]
- The Solution: Switch to milder, non-nucleophilic bases and anhydrous solvents. This minimizes both the formation of the overly reactive boronate and the availability of a proton source.
| Parameter | Conditions to Avoid | Recommended Conditions | Rationale |
| Base | NaOH, KOH, Ba(OH)₂, aq. K₂CO₃, aq. Cs₂CO₃ | K₃PO₄, CsF, KOAc, Et₃N | Milder bases are less likely to promote rapid protodeboronation.[4] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O, EtOH/H₂O) | Anhydrous Dioxane, Toluene, THF, 2-MeTHF | Minimizes the primary proton source for the side reaction.[5] |
2. Control the Reaction Temperature:
- The Issue: Higher temperatures can provide the activation energy needed for C-B bond cleavage, accelerating protodeboronation.[4]
- The Solution: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover. Start around 60-80 °C and adjust as needed. Monitor the reaction closely by LC-MS to track product formation versus byproduct.
3. Optimize the Catalyst System:
- The Issue: A slow or inefficient catalyst allows the boronic acid to be exposed to destabilizing conditions for longer, giving protodeboronation more time to occur.[4]
- The Solution: Employ a highly active catalyst system that promotes a rapid cross-coupling rate, which can outcompete the protodeboronation. Modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands are ideal.[6]
- Recommended Systems:
- Pre-catalysts: G2/G3/G4-XPhos or SPhos Palladacycles.
- Ligands: Buchwald ligands like XPhos, SPhos, or RuPhos. These promote fast oxidative addition and reductive elimination.[7]
4. Consider Stoichiometry:
- The Issue: Using a large excess of the boronic acid to push the reaction to completion can lead to more byproduct formation.
- The Solution: Use a modest excess of the boronic acid (e.g., 1.1–1.2 equivalents). If the reaction stalls, it is better to address the core stability issue rather than adding more reagent.
A logical workflow for troubleshooting this common issue is presented below.
Caption: Troubleshooting workflow for low-yield couplings.
Problem 2: Even with optimized conditions, I still see significant protodeboronation. What advanced strategies can I employ?
Answer:
If standard optimizations are insufficient, the inherent instability of the C–B bond in your substrate requires a more robust strategy. The goal is to modify the boronic acid itself to prevent premature decomposition.
Strategy 1: Phenol Protection (Recommended First Step)
-
Mechanism: The primary activating group for protodeboronation is the free hydroxyl. Protecting it as an ether or silyl ether temporarily removes its electron-donating effect, making the aryl ring less susceptible to protonolysis.[8]
-
Protocol: O-Silylation (TIPS Ether)
-
Dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.
-
Add imidazole (2.5 eq.) followed by slow addition of triisopropylsilyl chloride (TIPS-Cl) (1.2 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until complete by TLC.
-
Work up the reaction and purify the TIPS-protected boronic acid.
-
Use this stable intermediate in your Suzuki coupling under the previously optimized conditions.
-
Deprotect post-coupling using TBAF in THF.
-
-
Other Suitable Protecting Groups: Benzyl (Bn) or Benzoyl (Bz) ethers are also effective and stable.[9]
Strategy 2: Conversion to a Boronate Ester (Slow-Release)
-
Mechanism: Converting the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, protects the C–B bond.[7][10] These esters slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[1][4][11] MIDA boronates are particularly stable and are excellent for this "slow-release" approach.[12][13]
-
Protocol: Pinacol Ester Formation
-
In a round-bottom flask fitted with a Dean-Stark trap, combine this compound (1.0 eq.), pinacol (1.1 eq.), and anhydrous toluene.
-
Heat the mixture to reflux, azeotropically removing water.
-
Once water collection ceases (2-4 hours), cool the reaction and remove the toluene under reduced pressure.
-
The resulting crude this compound pinacol ester can often be used directly in the coupling reaction.[5][14]
-
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. meta-Selective C-H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Reaction Products from 3,5-Difluoro-4-hydroxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-hydroxyphenylboronic acid and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of reaction products derived from this versatile building block. The unique combination of a phenolic hydroxyl group, a boronic acid moiety, and difluoro-substitution presents specific challenges that require carefully considered purification strategies.
Troubleshooting Guide
This section addresses specific, practical issues encountered during the purification of products from reactions involving this compound, such as in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Poor Separation and Significant Tailing During Silica Gel Chromatography
Question: I am attempting to purify my cross-coupled product, which retains the this compound structure, using standard silica gel chromatography. The product is streaking badly down the column, and my recovery is very low. What is causing this, and how can I fix it?
Answer:
This is a classic problem when dealing with arylboronic acids. The issue stems from the strong interaction between the polar, acidic boronic acid group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This leads to irreversible adsorption, poor elution, and low recovery. The phenolic -OH group on your compound further increases its polarity, exacerbating the problem.
Probable Causes & Solutions:
-
Strong Adsorption to Silica:
-
Solution A: Use a Different Stationary Phase. Switch to a more inert stationary phase. Neutral alumina is a good first alternative for polar compounds.[1] For highly polar products, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide superior separation.[3][4]
-
Solution B: Modify the Mobile Phase. If you must use silica gel, adding a small amount of a competitive binder to your eluent can improve results. Try adding 0.5-1% acetic acid to your solvent system (e.g., ethyl acetate/hexanes) to protonate the silanol groups and reduce tailing. For very polar products, a system like Dichloromethane/Methanol (e.g., 10:1) may be more effective than ethyl acetate/hexanes.[5]
-
Solution C: Use Treated Silica Gel. You can use silica gel that has been pre-treated with boric acid. This can suppress the loss of pinacol boronic esters on the column and may also be effective for free boronic acids.[6]
-
-
On-Column Degradation (Hydrolysis of Boronate Esters):
-
If your product is a boronate ester (e.g., a pinacol ester), it can hydrolyze back to the boronic acid on the silica column, especially if using protic solvents.[6][7]
-
Solution: Use a More Stable Ester or Work Quickly. Consider using more sterically hindered and stable boronic esters, which are more resistant to silica gel chromatography.[2][8] If using a standard pinacol ester, perform the chromatography as quickly as possible with anhydrous solvents to minimize contact time and potential hydrolysis.[2]
-
Issue 2: Product Fails to Crystallize and "Oils Out"
Question: After concentrating my purified fractions, my product is a persistent oil or a waxy solid that I cannot recrystallize. How can I induce crystallization and obtain a pure, solid product?
Answer:
The failure to crystallize is typically due to the presence of impurities that disrupt the crystal lattice formation or the presence of a stable, amorphous state of your compound. For boronic acids, a key impurity to consider is the corresponding boroxine.
Probable Causes & Solutions:
-
Presence of Boroxine:
-
Cause: Boronic acids can spontaneously dehydrate to form a cyclic trimeric anhydride called a boroxine.[9][10][11] This is a reversible process that is favored in non-aqueous, aprotic solvents.[10][12] Boroxines are often oils or amorphous solids and can inhibit the crystallization of the desired boronic acid.
-
Solution: Hydrolyze the Boroxine. The equilibrium can be shifted back to the boronic acid by introducing water. Before attempting recrystallization, dissolve the crude product in a solvent like ethyl acetate and wash it with a small amount of water or brine. Dry the organic layer and concentrate it again. Alternatively, perform the recrystallization from a solvent system containing a small amount of water (e.g., ethanol/water or acetone/water).[10]
-
-
Incorrect Recrystallization Solvent:
-
Cause: The chosen solvent may be too good (product is too soluble even when cold) or too poor (product crashes out as an amorphous solid).
-
Solution: Systematic Solvent Screening. A systematic approach to finding the right solvent is crucial.
-
| Solvent/System | Rationale |
| Toluene or Xylenes | Good for moderately polar aromatic compounds. Dissolves hot, less soluble when cold. |
| Ethyl Acetate / Heptane | A versatile combination. Dissolve in minimal hot ethyl acetate and add hot heptane until turbidity appears.[13] |
| Acetone / Water | Effective for polar compounds. Dissolve in acetone and add water until cloudy. |
| Hot Water | For highly polar boronic acids, recrystallization from hot water can sometimes yield very pure crystals.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound in a Suzuki-Miyaura coupling?
A1: Besides unreacted starting materials, you should be vigilant for three main types of process-related impurities:
-
Homocoupled Byproduct: The reaction of two molecules of this compound to form 2,2',6,6'-tetrafluoro-4,4'-dihydroxybiphenyl. This is often promoted by the presence of oxygen and can be minimized by thoroughly degassing your reaction mixture.[14][15]
-
Protodeborylated Starting Material: Loss of the B(OH)₂ group from your starting material to give 2,6-difluorophenol. This can occur under harsh acidic or basic conditions or at elevated temperatures.[16]
-
Boroxine: The trimeric anhydride of your boronic acid starting material or product, as discussed in the troubleshooting section.[9][10]
Q2: My product is very polar and difficult to handle. Can I convert it to a more stable derivative for easier purification?
A2: Yes, derivatization is an excellent strategy. Converting the boronic acid to a less polar and more crystalline derivative can greatly simplify purification.
-
Pinacol Esters: Reacting the boronic acid with pinacol is a common method. However, be aware that pinacol esters can still be susceptible to hydrolysis during chromatography.[6][7]
-
Diethanolamine (DEA) Adducts: Boronic acids react with diethanolamine to form stable, crystalline adducts. These adducts often precipitate from ethereal solutions, providing a simple, non-chromatographic purification method. The boronic acid can be regenerated by treating the adduct with an aqueous acid.[3][17][18]
Q3: How do I perform an optimized acid-base extraction for my phenolic boronic acid product?
A3: An acid-base extraction is a powerful method to separate your acidic product from neutral impurities (like homocoupled byproducts). The key is careful pH control.
Experimental Protocol: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc).
-
Basic Wash: Extract the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or a dilute (e.g., 0.5 M) sodium hydroxide (NaOH) solution. Your acidic product will move into the aqueous layer as a salt, leaving neutral impurities in the organic layer.
-
Separation: Separate the aqueous layer. Discard the organic layer (or save it for analysis of impurities).
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl. Monitor the pH with pH paper or a meter. Adjust the pH to approximately 4-5. This will protonate your product, causing it to precipitate or become extractable.[5][19]
-
Re-extraction: Extract the acidified aqueous layer multiple times with fresh ethyl acetate.
-
Final Wash & Dry: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q4: What is the best way to confirm the purity of my final product and ensure it's free of boroxine?
A4: A combination of techniques is recommended:
-
¹H NMR: This is the primary method. The boronic acid will have a characteristic broad singlet for the B(OH)₂ protons, which disappears upon D₂O exchange. The boroxine will have different chemical shifts for the aromatic protons compared to the monomeric acid. The absence of signals corresponding to the boroxine confirms its removal.
-
LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the molecular weight of your desired product and help identify any impurities.
-
HPLC: High-Performance Liquid Chromatography is excellent for assessing purity quantitatively. However, be aware that boronic acids can be challenging to analyze by HPLC due to potential on-column hydrolysis or interaction with the column hardware.[4][7] Using columns with specialized hardware, such as MaxPeak™ Premier columns, can mitigate these issues by reducing non-specific adsorption.[4]
Visualized Workflows
General Purification Strategy
Caption: Decision tree for troubleshooting common purification challenges.
References
-
Reddit User Discussion. (2017). Purification of boronic acids? Reddit. [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
- Google Patents. (2005).
-
Hanamura, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
American Chemical Society Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]
-
ResearchGate. (2021). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. [Link]
-
Hitosugi, S., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
National Institutes of Health. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]
-
American Chemical Society Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. J. Org. Chem. [Link]
-
Organic Chemistry Portal. (2019). Boronic acid synthesis by hydrolysis. [Link]
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Wiley Online Library. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
HETEROCYCLES. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]
-
Wikipedia. Boroxine. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
National Institutes of Health. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. [Link]
-
ResearchGate. (2014). Boroxine formation reaction mechanism as calculated by DFT. [Link]
-
ResearchGate. (2017). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Boroxine - Wikipedia [en.wikipedia.org]
- 12. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Base and Solvent for 3,5-Difluoro-4-hydroxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 3,5-Difluoro-4-hydroxyphenylboronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of using this electron-deficient and potentially sensitive reagent. As Senior Application Scientists, we have compiled this resource to explain the "why" behind experimental choices, ensuring your success in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Question 1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I improve my yield?
Low conversion is a frequent challenge, often stemming from the electronic properties of this compound. The two fluoro substituents are electron-withdrawing, which increases the acidity of the boronic acid but can also make it susceptible to certain side reactions.[1][2]
Possible Causes & Step-by-Step Solutions:
-
Ineffective Base-Mediated Boronate Formation: The crucial first step in the Suzuki-Miyaura catalytic cycle is the formation of a tetracoordinate boronate species, which is more nucleophilic than the neutral boronic acid.[3][4][5] An inappropriate base can fail to generate a sufficient concentration of this active species.
-
Solution: Switch to a stronger, non-nucleophilic base. While common bases like Na₂CO₃ or K₂CO₃ might be sufficient for some systems, electron-deficient boronic acids often require more robust activation. Consider using bases like K₃PO₄ , Cs₂CO₃ , or KF .[6][7][8] These bases are effective at promoting the formation of the active boronate without causing degradation of sensitive substrates.[7]
-
-
Protodeboronation: This is a major side reaction for electron-deficient and heteroaryl boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[6][9][10] This is often exacerbated by the presence of water and a strong base.[7]
-
Solution 1: Choice of Base and Anhydrous Conditions: Employ milder bases like KF or K₃PO₄ under anhydrous conditions.[6][7] While some Suzuki protocols use aqueous bases, minimizing water can suppress protodeboronation.[6]
-
Solution 2: Use of a More Stable Boron Reagent: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate .[6][11] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[6][11]
-
-
Catalyst Deactivation: The phenolic hydroxyl group on your boronic acid could potentially coordinate to the palladium center, leading to catalyst inhibition.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) , or N-heterocyclic carbene (NHC) ligands.[12][13][14] These ligands can promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is less susceptible to inhibition.[12] For particularly challenging couplings, specialized precatalysts like PEPPSI complexes or Buchwald palladacycles can be highly effective.[15][16]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing the reagents and influencing the reaction rate and selectivity.[17][18][19][20]
-
Solution: Aprotic polar solvents are generally a good starting point. 1,4-Dioxane , THF , or DMF , often with a small amount of water as a co-solvent, are commonly used.[13][21][22][23] Toluene can also be effective, particularly in anhydrous systems.[13] If solubility of the boronic acid is an issue, a DMF/water co-solvent system can be beneficial.[23]
-
Question 2: My reaction is producing a significant amount of homocoupled product (biphenyl of this compound). How can I minimize this side reaction?
Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and certain palladium species.[7]
Possible Causes & Step-by-Step Solutions:
-
Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Catalyst System: Some palladium catalysts are more prone to promoting homocoupling.
-
Solution 1: Use a Pd(0) Source or an Efficient Precatalyst: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a modern precatalyst that rapidly generates the active Pd(0) species in situ.[13]
-
Solution 2: Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling pathway.[13]
-
Solution 3: Ligand Optimization: The use of bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki-Miyaura reaction with this compound?
A1: The base has multiple critical functions in the catalytic cycle. Its main role is to activate the boronic acid by converting it to a more nucleophilic borate anion, such as [ArB(OH)₃]⁻.[3][4][5][7] This borate species then readily undergoes the crucial transmetalation step with the palladium(II) complex. The base also aids in the reductive elimination step and the regeneration of the active Pd(0) catalyst.[4][7]
Q2: Which class of solvents is generally recommended for reactions with this compound?
A2: Aprotic polar solvents and ethereal solvents are generally the most effective. Good starting points include 1,4-dioxane , tetrahydrofuran (THF) , and N,N-dimethylformamide (DMF) .[13][23] These solvents are effective at dissolving the boronic acid and the other reaction components. Often, a mixture with water is used to help dissolve inorganic bases like K₃PO₄ or Cs₂CO₃.[21] However, for substrates prone to protodeboronation, anhydrous solvents like toluene or dioxane should be considered.[7][13]
Q3: Can the phenolic -OH group of this compound interfere with the reaction?
A3: Yes, the phenolic hydroxyl group can potentially cause complications. It can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. Additionally, under strongly basic conditions, it will be deprotonated to a phenoxide, which can alter the electronic properties and solubility of the molecule. When selecting a base, it's important to consider its compatibility with the hydroxyl group. Using a base like K₃PO₄ or Cs₂CO₃ is generally a safe choice.
Q4: How do the fluorine atoms on the phenyl ring affect the reactivity of the boronic acid?
A4: The two electron-withdrawing fluorine atoms significantly increase the Lewis acidity of the boron center.[1][2] This has two main consequences:
-
Increased Acidity: The boronic acid becomes a stronger Brønsted acid (lower pKa), which can influence the choice of base.[1]
-
Susceptibility to Protodeboronation: The electron-deficient nature of the aryl ring makes the C-B bond more susceptible to cleavage, particularly under basic conditions, leading to protodeboronation.[10]
Data & Protocols
Table 1: Recommended Base and Solvent Combinations for Suzuki-Miyaura Coupling
| Scenario | Recommended Base | Recommended Solvent(s) | Rationale & Key Considerations |
| General Starting Point | K₃PO₄ (2-3 equiv.) | 1,4-Dioxane / Water (e.g., 4:1) | A robust and widely applicable system. K₃PO₄ is effective for many electron-deficient boronic acids.[7] |
| Substrate Prone to Protodeboronation | KF (3 equiv.) | Anhydrous Toluene or Dioxane | KF is a milder base that can minimize protodeboronation. Anhydrous conditions are crucial.[6][7] |
| Sluggish Reaction / Low Conversion | Cs₂CO₃ (2-3 equiv.) | DMF / Water (e.g., 4:1) or THF / Water (4:1) | Cs₂CO₃ is a stronger base that can enhance the rate of boronate formation.[8][21] |
| Base-Sensitive Functional Groups Present | K₃PO₄ or KF (2-3 equiv.) | Anhydrous 1,4-Dioxane or Toluene | These milder bases are less likely to cause degradation of sensitive groups like esters or amides.[5][7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, palladium catalyst, ligand, and K₃PO₄.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction yields.
Key Factors in Optimizing Suzuki-Miyaura Reactions
Caption: Interplay of key parameters for successful coupling.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022).
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- The influence of ortho-substituents on the properties of phenylboronic acids.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Deriv
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Optimizing base selection for Suzuki reactions with sensitive substr
- Effect of solvent on the Suzuki cross-coupling.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
- Effect of solvent on the Suzuki reaction.
- Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Why can't I achieve good yields for this Suzuki reaction? (2018).
- Organoborane coupling reactions (Suzuki coupling).
- Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. (2015). Journal of the American Chemical Society.
- Technical Support Center: 3,4-Difluorophenylboronic Acid in Organic Reactions. Benchchem.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Struggling with Suzuki Reaction. (2024). Reddit.
Sources
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 3,5-Difluoro-4-hydroxyphenylboronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for side reactions encountered when using 3,5-Difluoro-4-hydroxyphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The inherent electronic properties and substitution pattern of this reagent can lead to specific challenges. This document is structured in a question-and-answer format to directly address common issues and provide actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired cross-coupled product. What are the most likely side reactions?
When experiencing low yields with this compound, the primary competing side reactions are typically protodeboronation and homocoupling. The electron-withdrawing nature of the two fluorine atoms and the presence of the hydroxyl group can influence the stability and reactivity of the boronic acid, making it susceptible to these undesired pathways.
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which results in the formation of 2,6-difluorophenol. This side reaction is often exacerbated by the reaction conditions, particularly the presence of protic solvents (like water or alcohols), the choice of base, and elevated temperatures.
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl, in this case, 3,3',5,5'-tetrafluoro-4,4'-dihydroxybiphenyl. Homocoupling can be promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. It can also occur through a palladium(II)-mediated pathway. Electron-deficient arylboronic acids, such as this compound, have been shown to be particularly prone to homocoupling.
Q2: I am observing a significant amount of 2,6-difluorophenol in my reaction mixture. How can I minimize protodeboronation?
Minimizing protodeboronation requires careful optimization of your reaction conditions to disfavor the protonolysis of the C-B bond. Here are several strategies:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical.
-
Weaker Bases: Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can promote protodeboronation.
-
Aprotic Solvents: Employing aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene can reduce the availability of protons that lead to protodeboronation. If a protic co-solvent is necessary for solubility, minimizing its proportion is advisable.
-
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize protodeboronation, as this side reaction is often accelerated at higher temperatures.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation. The boronate ester can then be used in the cross-coupling reaction.
-
"Slow Release" Strategy: Using a reagent that slowly generates the boronic acid in situ can keep its concentration low, thereby minimizing side reactions. Potassium organotrifluoroborates are often used for this purpose as their hydrolysis to the active boronic acid can be controlled.
Q3: My main byproduct is the homocoupled 3,3',5,5'-tetrafluoro-4,4'-dihydroxybiphenyl. What steps can I take to suppress this side reaction?
The formation of the homocoupled product is a common issue, especially with electron-deficient boronic acids. The following measures can be taken to mitigate this:
-
Rigorous Exclusion of Oxygen: Oxygen is a known promoter of boronic acid homocoupling.
-
Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.
-
-
Catalyst and Ligand Choice:
-
Active Catalyst: Use a pre-catalyst that readily forms the active Pd(0) species to ensure the cross-coupling pathway is kinetically favored over homocoupling.
-
Bulky, Electron-Donating Ligands: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling side reaction. Ligands like SPhos have been shown to be effective in challenging Suzuki couplings.
-
-
Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion and minimize the relative amount of homocoupling product.
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Yield Issues
This guide provides a systematic approach to troubleshooting low-yield Suzuki-Miyaura reactions involving this compound.
Step 1: Analyze the Byproducts
-
Action: Obtain a crude NMR or LC-MS of your reaction mixture.
-
Rationale: Identifying the major byproducts is the first step in diagnosing the problem. The presence of 2,6-difluorophenol points towards protodeboronation, while the detection of 3,3',5,5'-tetrafluoro-4,4'-dihydroxybiphenyl indicates homocoupling.
Step 2: Address Protodeboronation
-
Action: If protodeboronation is significant, modify the reaction conditions as follows:
-
Switch to a weaker base (e.g., K₂CO₃ or Cs₂CO₃).
-
Use a rigorously dried, aprotic solvent (e.g., dioxane or toluene).
-
Lower the reaction temperature in 10 °C increments to find the optimal balance between reaction rate and byproduct formation.
-
Consider converting the boronic acid to its pinacol ester derivative before the coupling reaction.
-
Step 3: Mitigate Homocoupling
-
Action: If homocoupling is the primary issue:
-
Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.
-
Consider switching to a more active palladium pre-catalyst and a bulky, electron-donating ligand.
-
Optimize the stoichiometry of the boronic acid.
-
Step 4: Re-evaluate Reagent Quality
-
Action: Assess the purity and stability of your this compound.
-
Rationale: Boronic acids can degrade over time. Using a fresh, high-purity batch is crucial for reproducible results.
Guide 2: Experimental Protocol for Minimizing Side Reactions
This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, and finely powdered K₃PO₄.
-
In a separate vial, prepare the catalyst system by mixing the palladium pre-catalyst and the ligand in a small amount of the degassed solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the degassed solvent mixture to the reaction flask.
-
Thoroughly degas the entire reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with aqueous workup.
Visualizing Reaction Pathways
The following diagrams illustrate the desired cross-coupling pathway and the competing side reactions.
Caption: Desired Suzuki-Miyaura cycle and competing side reactions.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation for this compound | Rationale |
| Base | Use weaker, non-nucleophilic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. | To minimize protodeboronation and other base-mediated decomposition pathways. |
| Solvent | Aprotic solvents like dioxane, THF, or toluene are preferred. | To reduce the concentration of protic species that can lead to protodeboronation. |
| Temperature | Start at a moderate temperature (e.g., 80 °C) and optimize. | Higher temperatures can accelerate both the desired reaction and undesired side reactions. |
| Atmosphere | Maintain a strict inert atmosphere (Ar or N₂). | To prevent oxygen-mediated homocoupling of the boronic acid. |
| Catalyst/Ligand | Use an active Pd(0) source with bulky, electron-donating ligands (e.g., SPhos). | To promote a fast and efficient cross-coupling, outcompeting side reactions. |
| Reagent Form | Consider converting to a boronate ester (e.g., pinacol ester) for challenging cases. | Boronate esters are generally more stable towards protodeboronation. |
Technical Support Center: Catalyst Deactivation in Reactions with 3,5-Difluoro-4-hydroxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered when using 3,5-Difluoro-4-hydroxyphenylboronic acid in catalytic reactions, particularly the Suzuki-Miyaura cross-coupling.
Introduction: The Challenge of Fluorinated Boronic Acids
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique electronic properties, stemming from the electron-withdrawing fluorine atoms and the phenolic hydroxyl group, can present significant challenges during catalytic cross-coupling reactions. These properties can lead to catalyst deactivation and competing side reactions, resulting in low yields and complex product mixtures. This guide will help you diagnose and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound sluggish or failing?
A1: The primary reason for poor reactivity is the reduced nucleophilicity of the boronic acid. The two electron-withdrawing fluorine atoms decrease the electron density on the boron-bearing carbon, which can slow down the critical transmetalation step in the palladium catalytic cycle.[1] This often requires the use of more active catalyst systems and carefully optimized reaction conditions to achieve efficient coupling.[1]
Q2: What is protodeboronation, and how does it affect my reaction with this compound?
A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol), replacing the boronic acid group with a hydrogen atom.[2] Electron-deficient arylboronic acids, like this compound, can be particularly susceptible to this process, especially under basic conditions.[3][4] This side reaction consumes your starting material and reduces the overall yield of the desired cross-coupled product.
Q3: Can the fluoride ions from the boronic acid or a fluoride-containing base deactivate the palladium catalyst?
A3: Yes, fluoride ions can have a complex and sometimes detrimental effect on palladium catalysts.[1] While fluoride ions can promote transmetalation in some cases, an excess can lead to the formation of inactive palladium-fluoride species or alter the electronic properties of the catalyst, hindering key steps like reductive elimination.[1][5][6][7] In certain systems, fluoride has been shown to quench catalytic activity.[1][5][6]
Q4: My this compound appears to be unstable under my reaction conditions. What can I do?
A4: The instability of this boronic acid is often linked to protodeboronation and other decomposition pathways. To mitigate this, consider the following:
-
Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can protect it from premature decomposition.[8] These derivatives slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[9]
-
Anhydrous Conditions: While some water can be beneficial for dissolving inorganic bases, excess water can promote protodeboronation.[2] Using rigorously dried solvents and reagents can help suppress this side reaction.[8]
-
Choice of Base: The type and strength of the base are critical. A weaker base or a fluoride-based base like CsF or KF might be beneficial.[10] However, the effect of fluoride should be carefully considered, as mentioned in Q3.
Troubleshooting Guide: Low to No Product Yield
Low or no yield is a frequent issue when working with this compound. This guide will walk you through a systematic approach to diagnose and solve the problem.
Step 1: Initial Diagnosis
Before making significant changes to your protocol, verify the basics:
-
Reagent Quality: Ensure the purity and integrity of your this compound, aryl halide, catalyst, ligand, and base. Impurities can act as catalyst poisons.[11]
-
Inert Atmosphere: Confirm that your reaction was set up under a properly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of the boronic acid and catalyst decomposition.[12]
-
Solvent Degassing: Ensure solvents were thoroughly degassed to remove dissolved oxygen.[8]
Step 2: Identifying the Primary Cause
Analyze a small sample of your crude reaction mixture by LC-MS or GC-MS to identify the major species present.
| Observation | Potential Cause | Next Steps |
| Unreacted Starting Materials | Inefficient Catalyst System or Catalyst Deactivation | Proceed to Troubleshooting Protocol 1 |
| Significant Protodeboronation Product | Boronic Acid Instability | Proceed to Troubleshooting Protocol 2 |
| Homocoupling of Boronic Acid | Presence of Oxygen or Inefficient Reductive Elimination | Review inert atmosphere techniques; Proceed to Troubleshooting Protocol 1 |
Troubleshooting Protocol 1: Addressing Inefficient Catalysis
If your starting materials are largely unreacted, your catalyst system is likely not active enough or has been deactivated.
Workflow for Optimizing Catalysis
Caption: Workflow for optimizing catalytic conditions.
Detailed Steps:
-
Increase Catalyst/Ligand Loading: As a first step, try increasing the catalyst and ligand loading (e.g., from 1 mol% to 3-5 mol%).
-
Switch to a More Robust Ligand: Standard phosphine ligands like PPh₃ may not be sufficient. Switch to more electron-rich and sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can promote faster catalytic turnover, potentially outcompeting deactivation pathways.[11]
-
Employ a Modern Precatalyst: Consider using a palladium precatalyst (e.g., XPhos Pd G3 or G4). These are often more stable and provide a more consistent source of the active Pd(0) species.[11]
-
Optimize the Base and Solvent System: The choice of base is crucial. Weaker bases may be beneficial in preventing boronic acid decomposition. Screen a variety of bases such as K₂CO₃, K₃PO₄, and CsF. The solvent system also plays a key role. While a protic co-solvent like water can aid in dissolving the base, it can also promote protodeboronation. Experiment with solvent systems like dioxane/water, toluene, or 2-MeTHF.[12]
-
Increase Reaction Temperature: Higher temperatures can sometimes overcome the activation barrier for sluggish reactions. Monitor for decomposition at elevated temperatures.
Troubleshooting Protocol 2: Mitigating Protodeboronation
If you observe significant formation of 3,5-difluorophenol (the protodeboronated product), the primary issue is the instability of the boronic acid.
Strategies to Prevent Protodeboronation
Caption: Strategies to minimize protodeboronation.
Detailed Steps:
-
Convert to a Boronic Ester: The most effective strategy is often to convert the boronic acid to a more stable derivative, such as its pinacol ester.[8] This can be done in a separate step before the coupling reaction. The ester is more resistant to protodeboronation and will slowly hydrolyze in situ to release the boronic acid for the catalytic cycle.[9]
-
Use a Potassium Trifluoroborate Salt: Another excellent option is to convert the boronic acid to its corresponding potassium trifluoroborate salt (ArBF₃K). These salts are generally air- and moisture-stable crystalline solids that slowly release the boronic acid under the reaction conditions.
-
Employ Anhydrous Conditions: If you must use the boronic acid directly, ensure all reagents and solvents are rigorously dried. While some water is often necessary to dissolve inorganic bases, minimizing its amount can reduce the rate of protodeboronation.[2][8]
-
Optimize the Base: Avoid strong hydroxide bases if possible. Weaker carbonate bases (K₂CO₃, Cs₂CO₃) or fluoride bases (CsF) are often better choices.[10]
-
Slow Addition: In some cases, slowly adding the boronic acid to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby minimizing decomposition.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound Pinacol Ester
This protocol is designed for challenging couplings where the free boronic acid is unstable.
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[12]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
References
-
Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science. Retrieved from [Link]
-
Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. RSC Publishing. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. In Fluorine and Life Sciences (pp. 1-26). Elsevier. Retrieved from [Link]
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 125(51), 16085–16093. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Lee, C. H., & Lee, S. (2020). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 59(32), 13463-13468. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7425. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Vantourout, J. C., Mirguet, O., Darses, B., & Gallou, F. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Organic & Biomolecular Chemistry, 10(23), 4571-4577. Retrieved from [Link]
-
Vantourout, J. C., Mirguet, O., Darses, B., & Gallou, F. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved from [Link]
-
Kubota, K., Yamamoto, E., & Ito, H. (2018). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Chemistry Letters, 47(6), 754-757. Retrieved from [Link]
-
Ahrens, T., & Schaub, T. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Molecules, 26(21), 6653. Retrieved from [Link]
-
ResearchGate. (2025). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. Retrieved from [Link]
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Science, 325(5948), 1661-1664. Retrieved from [Link]
-
ResearchGate. (2025). The poisoning of palladium catalyst for the reaction between hydrogen and oxygen. Retrieved from [Link]
-
B-B, A., S-S, M., & A-A, D. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 74. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 51(38), 9418-9428. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]
-
Ball, N. D., & Sanford, M. S. (2010). Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society, 132(38), 13214–13216. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Nishihara, Y., & Osakada, K. (2019). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 48(5), 1555-1566. Retrieved from [Link]
-
Felpin, F.-X., & Oger, N. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 154. Retrieved from [Link]
-
Cárdenas-Pérez, J. I., & Colomer, I. (2016). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Nature Chemistry, 8(11), 1047-1052. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance with Ortho-Substituted Boronic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted boronic acids. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered in the lab. As Senior Application Scientists, we aim to blend technical accuracy with practical, field-proven insights to empower your research and development efforts.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency.[1] However, when substrates possess significant steric bulk, particularly ortho-substituents on the boronic acid, the reaction's efficiency can be dramatically reduced.[2] This hindrance impedes key steps in the catalytic cycle, namely transmetalation and reductive elimination, leading to low yields and frustrating outcomes.[3][4] This guide is structured to help you diagnose and overcome these common hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with sterically demanding ortho-substituted boronic acids.
Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving very low yields with an ortho-substituted boronic acid?
A1: Low yields with sterically hindered substrates are primarily due to the decreased rate of key steps in the catalytic cycle.[4] The bulky ortho-substituents physically obstruct the approach of the coupling partners to the palladium center. Standard catalysts like Pd(PPh₃)₄ are often ineffective under these conditions.[4] Success hinges on using specialized, bulky, and electron-rich ligands that can facilitate the reaction despite the steric challenge.
Q2: I'm observing significant amounts of a side product that appears to be my starting aryl halide, but with a hydrogen instead of the halogen. What is happening?
A2: This is likely due to a competitive side reaction called protodeboronation (or protodeborylation).[5][6] In this process, the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture, such as water.[5][6] Ortho-substituted and electron-deficient arylboronic acids are particularly susceptible to this undesired pathway, which consumes your starting material and reduces the overall yield.[5][6]
Q3: Can I use the same base for a hindered coupling as I would for a simple, unhindered Suzuki reaction?
A3: Not always. The choice of base is critical and often needs to be tailored to the specific substrates.[7][4] The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[7][8][9] For hindered systems, a carefully selected base is needed to promote this step without exacerbating side reactions like protodeboronation. While strong bases might seem intuitive to accelerate the reaction, they can sometimes promote decomposition of the boronic acid. Moderately strong inorganic bases are often a good starting point.[4]
Q4: My ortho-substituted boronic acid seems to be degrading before the reaction is complete. How can I improve its stability?
A4: Boronic acids, especially those with electron-withdrawing groups, can be unstable.[5] One effective strategy is to convert the boronic acid into a more stable derivative, such as a pinacol ester, MIDA boronate, or a diethanolamine adduct.[3][5][10] These derivatives are often more robust and can be used directly in the coupling reaction, slowly releasing the boronic acid under the reaction conditions.[10][11] This "slow-release" strategy can minimize degradation and improve yields.[11]
In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during Suzuki-Miyaura couplings with sterically hindered ortho-substituted boronic acids.
Issue 1: Low to No Product Formation
A lack of product is the most common and frustrating issue. The following workflow will help you systematically diagnose the problem.
Troubleshooting Workflow: Low Yield
Caption: A step-by-step troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Step 1: Catalyst and Ligand Selection - The Most Critical Factor
For sterically demanding couplings, the choice of ligand is paramount. Standard phosphine ligands are often too small to force the reductive elimination of bulky products.
-
Expert Insight: Bulky, electron-rich monophosphine ligands are the industry standard for these challenging reactions.[12] They promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerate the difficult reductive elimination step.[4]
-
Recommendations:
-
Buchwald-type Biarylphosphine Ligands: These are the go-to choice. Ligands like XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[3][4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands, known for their strong electron-donating ability and steric bulk, which can be beneficial for particularly challenging couplings.[3][13]
-
Specialized Ligands: For extremely hindered systems, such as those aiming for tetra-ortho-substituted biaryls, consider advanced ligands like BI-DIME or AntPhos.[14][15][16]
-
Step 2: Base Selection - A Delicate Balance
The base activates the boronic acid, but an inappropriate choice can lead to protodeboronation or other side reactions.[7][5]
-
Expert Insight: A moderately strong inorganic base often provides the best balance of reactivity and stability. The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[4]
-
Recommendations:
-
Potassium Phosphate (K₃PO₄): An excellent and often effective choice for many hindered couplings.[7][4]
-
Cesium Carbonate (Cs₂CO₃): Another widely used and effective base.[7][4]
-
Potassium Fluoride (KF): A milder base that can be effective, especially if your substrates are sensitive to stronger bases.[8]
-
Step 3: Solvent Effects - More Than Just a Medium
The solvent influences reagent solubility and can affect the catalytic cycle.[17][18][19]
-
Expert Insight: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices, often with a small amount of water to aid in dissolving the base.[20] The role of the solvent can be complex and may be more than just stabilizing intermediates.[17][18]
-
Recommendations:
-
Toluene/H₂O or Dioxane/H₂O mixtures: These are robust and widely applicable solvent systems.[3]
-
2-MeTHF/H₂O: A more sustainable alternative to THF that can be effective.[21]
-
Hindered Ethers: Solvents like 2,2,5,5-tetramethyloxolane (TMO) have been shown to be effective and are non-peroxide forming.[22][23]
-
Step 4: Temperature and Reaction Time
Sterically hindered reactions are slower and often require more "forcing" conditions.
-
Expert Insight: Higher temperatures (80–110 °C) are typically necessary to overcome the activation energy barrier for hindered substrates.[3] Monitor the reaction over a longer period (12-24 hours) as conversions may be slow. Be cautious, as prolonged heating can also lead to thermal decomposition of sensitive substrates or catalysts.
Issue 2: Significant Protodeboronation Observed
If you've identified protodeboronation as a major side reaction, the following strategies can help minimize it.
Mitigation Strategies for Protodeboronation
Caption: Key strategies to minimize the undesired protodeboronation side reaction.
-
Stabilize the Boronic Acid: As mentioned in the FAQs, converting the boronic acid to a more stable form is a primary strategy.[3][10] Diethanolamine adducts are particularly useful as they are often crystalline, air-stable solids that can be used directly in the coupling reaction.[3][10]
-
Optimize Base and Conditions:
-
Accelerate the Desired Reaction: The faster the Suzuki coupling occurs, the less time the boronic acid is exposed to conditions that cause it to decompose. Using a highly active catalyst system (e.g., a Buchwald ligand) can increase the rate of the desired C-C bond formation relative to the rate of protodeboronation.[11]
Data Summary & Recommended Conditions
The following table provides a starting point for optimizing your reaction conditions for a challenging ortho-substituted Suzuki-Miyaura coupling.
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Pd Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | Buchwald precatalysts are air-stable and highly active.[4] Pd₂(dba)₃ is a good source of Pd(0).[24] |
| Ligand | PPh₃, PCy₃ | XPhos, SPhos, RuPhos, BI-DIME | Bulky, electron-rich ligands are essential to accelerate oxidative addition and reductive elimination.[3][4][12][16] |
| Pd:Ligand Ratio | 1:2 to 1:4 | 1:1.5 to 1:2 | For bulky monophosphine ligands, a lower ratio is often optimal. |
| Base | Na₂CO₃, Et₃N | K₃PO₄, Cs₂CO₃, KF | Moderately strong inorganic bases balance activation with stability.[7][4] |
| Solvent | Toluene, DME | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Aprotic polar solvents facilitate the reaction; water aids in dissolving the base.[3][21] |
| Temperature | Room Temp to 80 °C | 80 °C to 110 °C | Higher temperatures are needed to overcome steric barriers.[3] |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | Standard concentrations are typically effective. |
Experimental Protocol: General Procedure for a Hindered Coupling
This protocol provides a robust starting point for a Suzuki-Miyaura coupling between a sterically hindered ortho-substituted boronic acid and an aryl halide.
Materials:
-
ortho-Substituted Boronic Acid (or its stable derivative) (1.2 equiv)
-
Aryl Halide (1.0 equiv, limiting reagent)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-substituted boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl halide.[3]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C) for 12-24 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3][5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3][5]
References
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC - NIH.
- Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications.
- 【Lecture】Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes.
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit.
- Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions | Request PDF - ResearchGate.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate.
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing).
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC).
-
Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]
- Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions | The Journal of Organic Chemistry - ACS Publications.
- Protodeboronation - Wikipedia.
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal.
- An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids - Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Yoneda Labs [yonedalabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Technical Support Center: Troubleshooting Homocoupling of 3,5-Difluoro-4-hydroxyphenylboronic acid
Prepared by: Senior Application Scientist, Advanced Synthesis Division
This guide provides in-depth troubleshooting for the undesired oxidative homocoupling of 3,5-Difluoro-4-hydroxyphenylboronic acid, a common side reaction encountered during Suzuki-Miyaura cross-coupling experiments. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical solutions to minimize this byproduct, thereby enhancing yield, simplifying purification, and ensuring process robustness.
Understanding the Core Problem: Homocoupling vs. Cross-Coupling
In an ideal Suzuki-Miyaura reaction, the palladium catalyst facilitates the cross-coupling of an organoboron species (e.g., this compound) with an organohalide. However, under specific, often sub-optimal conditions, the boronic acid can react with itself to form a symmetrical biaryl—in this case, 2,2',6,6'-tetrafluoro-4,4'-dihydroxybiphenyl. This undesired side reaction is known as oxidative homocoupling.[1]
The primary culprit behind this unwanted pathway is often the presence of molecular oxygen.[1][2] Oxygen can interact with the active Pd(0) catalyst, generating a palladium peroxo complex. This complex is a key intermediate in the catalytic cycle of homocoupling, which competes directly with the desired cross-coupling pathway.[3][4][5][6] Understanding this mechanistic divergence is the first step toward effective troubleshooting.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound.
Q1: My reaction is producing a significant amount of a symmetrical biaryl byproduct. What is the most likely cause?
A1: The most frequent cause of boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[2] The Pd(0) catalyst, essential for the Suzuki reaction, readily reacts with O₂ to form a palladium peroxo species, which is a highly efficient catalyst for the oxidative homocoupling of boronic acids.[3][4][5][6][7] Even reactions set up under a nitrogen or argon blanket can fail if the solvents and reagents themselves are not rigorously deoxygenated.
Immediate Action: Review and improve your degassing procedure. A simple nitrogen blanket is often insufficient.
Q2: I am using a Pd(II) precatalyst like Pd(OAc)₂. Could this be contributing to the problem?
A2: Yes. While Pd(II) precatalysts are common, their reduction to the active Pd(0) state in situ can be a source of homocoupling. One pathway for this reduction involves the boronic acid itself acting as a reducing agent, which in the process, can lead to the formation of the homocoupled dimer.[8] Furthermore, any unreduced Pd(II) species can directly mediate homocoupling stoichiometrically.[9]
Troubleshooting Strategies:
-
Introduce a Mild Reducing Agent: Adding a mild reducing agent that does not interfere with the catalytic cycle can suppress homocoupling. Potassium formate (HCO₂K) has been shown to be effective in minimizing the concentration of free Pd(II) without poisoning the active catalyst.[8][9]
Q3: How can I effectively remove oxygen from my reaction?
A3: Proper degassing is a critical, non-negotiable step for suppressing homocoupling.[8] There are two primary, highly effective methods:
-
Subsurface Sparge: This involves bubbling an inert gas (argon or nitrogen) directly through the solvent and reaction mixture via a long needle or cannula for an extended period (typically 30-60 minutes). This is more effective than simply purging the headspace of the flask.[9]
-
Freeze-Pump-Thaw: This is the most rigorous method, especially for small-scale reactions. It involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing the solvent. This cycle should be repeated at least three times to ensure complete removal of dissolved gases.[8]
| Method | Procedure | Best For |
| Subsurface Sparge | Bubble inert gas (N₂ or Ar) through the liquid phase for 30-60 min. | Larger scale reactions; robust and scalable. |
| Freeze-Pump-Thaw | 1. Freeze solvent (liquid N₂). 2. Evacuate flask under vacuum. 3. Thaw. Repeat 3x. | Small to medium scale; most thorough method. |
Q4: Does the order in which I add my reagents matter?
A4: Absolutely. The procedural sequence can significantly impact the prevalence of side reactions. To minimize homocoupling, it is often beneficial to add the boronic acid last.
Recommended Procedure:
-
Combine the palladium catalyst, ligand, base, and your organohalide coupling partner in the reaction vessel.
-
Add the deoxygenated solvent.
-
Heat the mixture under an inert atmosphere for a short period (e.g., 10-15 minutes at 60-80°C).[2] This helps ensure the formation of the active catalytic species and that it is poised to react with the organohalide.
-
Finally, add the this compound (either as a solid or a solution in degassed solvent).
This strategy, sometimes called "pre-heating," minimizes the time the boronic acid spends in the reaction mixture before the primary cross-coupling partner is activated, thus disfavoring the slower, oxygen-mediated homocoupling pathway.[2] Slow addition of the boronic acid can also help by keeping its instantaneous concentration low.[10]
Q5: My boronic acid seems unstable and degrades over time. How can I manage this?
A5: Boronic acids, particularly electron-deficient or sterically hindered ones, can be prone to decomposition via pathways like protodeboronation, especially in the presence of water and heat.[11] While this compound is moderately stable, poor storage or prolonged reaction times at high temperatures can lead to degradation.
Solutions for Unstable Boronic Acids:
-
Use Fresh Reagent: Always use high-quality boronic acid from a reliable source. If possible, use a freshly opened bottle or a sample that has been stored properly under inert gas in a desiccator.
-
Employ Boronic Acid Surrogates: For particularly challenging cases, consider converting the boronic acid to a more stable derivative that can release the active species in situ.
-
Potassium Aryltrifluoroborates (R-BF₃K): These salts are typically crystalline, air-stable solids that are less prone to protodeboronation but still highly effective in Suzuki coupling.[12]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to air, moisture, and chromatography. They are designed for slow-release cross-coupling, where the boronic acid is gradually liberated under the basic reaction conditions, keeping its ambient concentration low and minimizing side reactions.[11]
-
Troubleshooting Workflow
If you are observing significant homocoupling, follow this logical workflow to diagnose and resolve the issue.
Caption: A stepwise guide to troubleshooting homocoupling.
Experimental Protocols
Protocol 1: Rigorous Deoxygenation of Reaction Mixture via Subsurface Sparge
-
Assemble Glassware: Assemble your oven-dried reaction flask, equipped with a stir bar and condenser, under a positive pressure of inert gas (argon or nitrogen).
-
Add Reagents: Add all solid reagents (e.g., organohalide, base, catalyst, ligand) to the flask.
-
Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle 3-5 times.
-
Add Solvent: Using a cannula or syringe, add the solvent (which should ideally be from a freshly opened bottle or previously degassed).
-
Sparge: Insert a long needle connected to the inert gas line, ensuring the tip is below the solvent surface. Insert a second, shorter needle to act as an outlet.
-
Bubble: Bubble the inert gas through the reaction mixture with gentle stirring for at least 30 minutes. You should see a steady stream of bubbles.
-
Initiate Reaction: Remove the needles and proceed with your reaction (e.g., heating, addition of the boronic acid). Maintain a positive pressure of inert gas throughout.
Analytical Methods for Detection
Identifying and quantifying the homocoupled byproduct is essential for validating your troubleshooting efforts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. It allows for the separation of the desired product, starting materials, and the homocoupled byproduct, with mass spectrometry providing definitive identification based on the expected molecular weight of 2,2',6,6'-tetrafluoro-4,4'-dihydroxybiphenyl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect the homocoupled product. The symmetrical nature of the byproduct will result in a simplified spectrum compared to the unsymmetrical cross-coupled product, often making it easily identifiable.
-
Thin-Layer Chromatography (TLC) / Gas Chromatography (GC): These methods can also be used to monitor the reaction progress and the formation of byproducts, provided a suitable staining or detection method is available and the compounds are sufficiently volatile for GC.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. Chemistry–A European Journal, 17(8), 2492-2503. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Borylation of C-H Bonds. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Amatore, C., & Jutand, A. (2000). Role of dba in the Reactivity of Palladium(0) Complexes Generated in Situ from Mixtures of Pd(dba)2 and Phosphines. Coordination Chemistry Reviews, 178-180, 511-528. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
ResearchGate. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. [Link]
-
Remillard, E. M., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(9), 3535–3540. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
-
Remillard, E. M., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(9), 3535–3540. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6571-6581. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(42), 14564–14565. [Link]
-
Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(42), 14564–14565. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
-
Royal Society of Chemistry. (2020). Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency. Catalysis Science & Technology, 10(15), 5126-5134. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14502. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
MDPI. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 12(10), 1184. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
-
ResearchGate. (n.d.). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
SINOPEG. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. deepdyve.com [deepdyve.com]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Enhancing Reaction Kinetics for Electron-Deficient Boronic Acids
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the challenges associated with electron-deficient boronic acids in cross-coupling reactions. This guide is structured to provide not just procedural instructions, but a deeper understanding of the mechanistic principles that govern these transformations. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and concerns when working with electron-deficient boronic acids.
Q1: My Suzuki-Miyaura coupling with an electron-deficient boronic acid is sluggish or failing. What are the primary factors I should investigate?
A1: The primary challenge with electron-deficient boronic acids is their reduced nucleophilicity, which leads to a slow transmetalation step in the catalytic cycle.[1] Concurrently, these substrates are often more susceptible to a detrimental side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3]
Your initial troubleshooting should focus on:
-
Base Selection: The base is crucial for activating the boronic acid. A stronger base is often required to form the more nucleophilic boronate species.[1]
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky ligands can accelerate the catalytic cycle.[1]
-
Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier for transmetalation.[1]
-
Solvent and Water Content: The solvent system plays a significant role in the solubility of reagents and the stability of intermediates. While a small amount of water can be beneficial, excess water can promote protodeboronation.[2]
Q2: What is protodeboronation, and why is it more prevalent with electron-deficient boronic acids?
A2: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4] This process is often exacerbated by the conditions required for Suzuki-Miyaura coupling, namely the presence of a base and a proton source (like water), often at elevated temperatures.[2] Electron-deficient boronic acids are more susceptible because the electron-withdrawing groups on the aromatic ring make the ipso-carbon more electrophilic and thus more prone to protonolysis.[3]
Q3: Can I use a boronic ester instead of a boronic acid to improve stability? Which one should I choose?
A3: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy to mitigate protodeboronation.[2] Common choices include:
-
Pinacol Esters: These are widely available and offer good stability.[2] However, their transmetalation can be slower than that of the corresponding boronic acids.[3]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions.[5][6] They act as a "slow-release" reservoir of the boronic acid under basic, aqueous conditions, keeping the concentration of the unstable free boronic acid low throughout the reaction.[4][5] This makes them particularly suitable for challenging couplings with unstable boronic acids.[5]
-
Potassium Trifluoroborate Salts: These are also stable, crystalline solids that can be used directly in coupling reactions.[7]
For particularly unstable electron-deficient boronic acids, MIDA boronates are often the superior choice.[5]
Q4: My starting materials are not fully dissolving. How does this affect the reaction, and what can I do?
A4: Poor solubility of any of the reaction components (aryl halide, boronic acid/ester, or base) can significantly hinder the reaction rate by preventing the formation of the active catalytic species and inhibiting the interaction between reactants. A change of solvent or the use of a co-solvent is necessary. Common solvent systems for Suzuki-Miyaura reactions include dioxane/water, THF/water, and toluene/ethanol/water.[8] Ensure the chosen solvent is appropriate for the desired reaction temperature.
II. Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to resolving specific experimental issues.
Scenario 1: Low to No Product Formation
You've set up your Suzuki-Miyaura reaction with an electron-deficient boronic acid, but after several hours, TLC or LC-MS analysis shows predominantly unreacted starting materials.
Caption: Troubleshooting flowchart for low product yield.
-
Causality of Catalyst Choice: Electron-deficient boronic acids are poor nucleophiles. To compensate, the palladium catalyst must be highly active. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) promote the reductive elimination step and stabilize the Pd(0) species, increasing the overall catalytic turnover.[1][9] Modern palladium precatalysts ensure efficient generation of the active Pd(0) catalyst in situ.
-
The Role of a Stronger Base: The transmetalation step is generally believed to proceed via a boronate species (RB(OH)₃⁻), which is more nucleophilic than the neutral boronic acid.[10] A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), more effectively shifts the equilibrium towards the formation of this active boronate, thereby accelerating the transmetalation rate.[1]
Scenario 2: Significant Protodeboronation Observed
Your reaction is proceeding, but you observe a significant amount of the protodeboronated side-product, leading to a low yield of the desired coupled product.
| Strategy | Rationale | Recommended Action |
| Modify the Boron Reagent | Increase the stability of the boronic acid functionality to resist protonolysis.[2] | Convert the boronic acid to its corresponding pinacol ester or MIDA boronate .[2][5] MIDA boronates offer superior stability and a slow-release mechanism.[4][5] |
| Optimize Reaction Temperature | Protodeboronation is often accelerated at higher temperatures.[2] | Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired coupling. This may require a more active catalyst system. |
| Use a Milder Base | Strong bases can promote protodeboronation.[2] | Switch to a milder base like potassium fluoride (KF) or use a phosphate base instead of a hydroxide base.[11] |
| Control Water Content | While some water is often necessary to dissolve the base and facilitate boronate formation, excess water can serve as a proton source for protodeboronation.[2] | Use anhydrous solvents and ensure reagents are dry. If the reaction is sluggish, a small, optimized amount of water can be added as a co-solvent (e.g., dioxane/H₂O 10:1).[1] |
| Increase Catalyst Activity | A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[2] | Employ a highly active catalyst system, such as a modern Buchwald precatalyst with a bulky, electron-rich ligand. |
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol provides a robust starting point for the coupling of an electron-deficient boronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2–1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, electron-deficient boronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of an N-Methyliminodiacetic Acid (MIDA) Boronate
This protocol is for protecting an unstable boronic acid as a stable MIDA boronate.
Materials:
-
Boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.05 equiv)
-
Toluene/DMSO (1:1 mixture)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the boronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the trap.
-
Completion: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude MIDA boronate can often be used directly in the subsequent coupling reaction without further purification. If necessary, it can be purified by recrystallization.
IV. Visualizing Key Concepts
The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3,5-Difluoro-4-hydroxyphenylboronic acid Under Basic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3,5-Difluoro-4-hydroxyphenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address the core stability challenges encountered under basic conditions, providing in-depth FAQs, troubleshooting workflows, and validated protocols to help you navigate your experiments successfully.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and fundamental questions regarding the stability of this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and a significant amount of 3,5-difluorophenol as a byproduct. What is happening?
A: The formation of 3,5-difluorophenol is the hallmark of an undesired side reaction known as protodeboronation .[1] This process involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, effectively destroying your starting material. This side reaction is particularly prevalent for electron-deficient arylboronic acids, like the one , especially under the basic and often heated conditions required for cross-coupling reactions.[2][3]
Q2: What exactly is protodeboronation, and why is this specific boronic acid so susceptible to it?
A: Protodeboronation is the protonolysis of a C-B bond.[1] Under the basic conditions typical of a Suzuki-Miyaura coupling, the boronic acid (ArB(OH)₂) is in equilibrium with its more reactive tetrahedral boronate form, [ArB(OH)₃]⁻.[4] While this boronate is essential for the desired transmetalation step with the palladium catalyst, it is also the key intermediate for the degradation pathway.[1][2]
The high susceptibility of this compound stems from its electronic structure. The two strongly electron-withdrawing fluorine atoms make the aromatic ring highly electron-deficient. This electronic demand renders the trihydroxyboronate intermediate inherently unstable, facilitating the cleavage of the C-B bond by a proton source (typically water).[2][5]
Q3: How do the fluorine and hydroxyl substituents specifically influence the molecule's stability?
A: The substituents create a complex electronic environment:
-
3,5-Difluoro Groups: These are powerful electron-withdrawing groups that increase the Lewis acidity of the boron atom and make the aryl ring electron-deficient. This is the primary driver for the compound's instability under basic conditions, as it promotes the formation of a transient aryl anion during protodeboronation for highly electron-deficient systems.[2][3] The increased acidity also lowers the pKa of the boronic acid.[6]
-
4-Hydroxy Group: This group is electron-donating. Under basic conditions (pH > pKa of the phenol), it will be deprotonated to form a phenoxide, which is a very strong electron-donating group. This creates a "push-pull" system. While the phenoxide donates electron density into the ring, the powerful inductive effects of the two fluorine atoms can still render the ipso-carbon susceptible to protonation and subsequent C-B bond cleavage.
Q4: What is the dual role of the base in the reaction, and how does it contribute to both coupling and degradation?
A: The base plays two competing roles in the reaction medium.
-
Activation (Productive Role): Its primary function is to react with the boronic acid to form the anionic boronate species ([ArB(OH)₃]⁻). This increases the nucleophilicity of the organic group, making it competent for the crucial transmetalation step with the palladium(II) complex.[4][7][8]
-
Degradation (Destructive Role): The very same boronate intermediate that is required for coupling is also the species that undergoes protodeboronation.[1][2] Therefore, the choice of base, its concentration, and the presence of water create a delicate balance between the desired reaction rate and the rate of decomposition.
Section 2: Troubleshooting Guide: Low Yields & Protodeboronation
Experiencing issues with your reaction? Follow this logical troubleshooting workflow to diagnose and solve common problems.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inerting: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane or Toluene, concentration 0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed. Avoid unnecessarily long reaction times. [9]7. Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3.2: Protection as a Pinacol Boronic Ester (BPin)
If protodeboronation remains a persistent issue, converting the boronic acid to a more stable pinacol ester is a highly effective strategy. [10][11]BPin esters are significantly more resistant to base-catalyzed degradation.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, combine this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a solvent capable of forming an azeotrope with water, such as toluene or cyclohexane (approx. 0.2 M).
-
Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.
-
Reaction: Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling reaction without further purification.
Protocol 3.3: Analytical Monitoring of Degradation by HPLC
A stability-indicating HPLC method is crucial for quantifying the extent of protodeboronation.
Instrumentation and Conditions:
-
System: HPLC or UPLC with UV (PDA) detector. [12]* Column: C18 reversed-phase column (e.g., Waters XSelect HSS T3, 2.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in 1:1 Acetonitrile/Water.
This method will allow for the separation and quantification of the starting boronic acid, the protodeboronated byproduct (3,5-difluorophenol), and the desired coupled product.
Section 4: Technical Deep Dive: Competing Reaction Pathways
At the heart of this issue is the competition between two pathways originating from the same key intermediate: the aryl boronate.
Caption: Competing pathways for the aryl boronate intermediate.
The success of the reaction depends on favoring the kinetics of the Transmetalation step over the Protonolysis step. Strategies outlined in this guide, such as using anhydrous conditions (to limit the proton source) and choosing a base that provides sufficient activation without excessively accelerating degradation, are designed to tip this balance in favor of the productive pathway. [2][9]
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
ResearchGate. (2025). Hydrolytic Stability of Hydroxyphenyl Boronic Acids(HPBAs) and Employment of Poly(HPBAs) for Voltammetric Determination of Fluoride Levels in Dental Formulations and Beverages. [Link]
-
Piekut, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: 3,5-Difluoro-4-hydroxyphenylboronic Acid in Focus
For the discerning researcher in medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern synthetic strategy. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction remains a paramount tool for the construction of biaryl linkages, and the choice of the boronic acid partner is critical to success. This guide provides an in-depth comparison of 3,5-Difluoro-4-hydroxyphenylboronic acid with other fluorinated boronic acids in the context of Suzuki coupling, offering both theoretical insights and practical, data-driven comparisons.
The Strategic Advantage of Fluorine in Suzuki Coupling
The introduction of fluorine atoms onto a phenylboronic acid ring significantly alters its electronic nature, which in turn impacts its reactivity in the palladium-catalyzed Suzuki-Miyaura coupling. The strong electron-withdrawing inductive effect (-I) of fluorine can enhance the acidity of the boronic acid, potentially facilitating the crucial transmetalation step of the catalytic cycle. However, the position and number of fluorine substituents can also introduce steric challenges and influence the stability of the boronic acid itself.
This compound presents a particularly interesting case. The two fluorine atoms ortho to the hydroxyl group and meta to the boronic acid moiety exert a strong cumulative electron-withdrawing effect. This electronic profile is expected to enhance the reactivity of the boronic acid in Suzuki coupling reactions. The hydroxyl group can also play a role in modulating solubility and potentially coordinating with the catalyst.
Performance Comparison of Fluorinated Phenylboronic Acids in Suzuki Coupling
While direct, head-to-head comparative studies under identical conditions are not always available in published literature, we can compile representative data to benchmark the performance of various fluorinated boronic acids. The following table summarizes typical yields obtained in Suzuki-Miyaura coupling reactions with different fluorinated phenylboronic acids. It is crucial to note that direct comparison of yields across different studies can be influenced by variations in reaction conditions.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Difluorophenylboronic acid | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | N/A | (Implied High) | [1] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [2] |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [3] |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [3] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | N/A | >90 | [3] |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [2] |
From the available data, it is evident that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[2][3] A study directly comparing 4-fluorophenylboronic acid to the non-fluorinated phenylboronic acid demonstrated the superior performance of the fluorinated analog under the tested conditions.[2] The strong electron-withdrawing nature of multiple fluorine substituents, as seen in difluoro- and pentafluorophenylboronic acids, generally leads to high reactivity and excellent yields.[3]
Causality Behind Experimental Choices: Understanding the Suzuki-Miyaura Catalytic Cycle
The success of a Suzuki coupling reaction hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is paramount in ensuring a high-yielding and clean reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide is crucial here (I > Br > Cl).
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid (R) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The electronic nature of the boronic acid plays a key role here; electron-withdrawing groups, such as fluorine, can accelerate this step.
-
Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated as the desired biaryl product (Ar-R), regenerating the Pd(0) catalyst.
Experimental Protocol: A Self-Validating System for Suzuki Coupling
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add the anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Conclusion
This compound is a highly promising reagent for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The strong electron-withdrawing nature of the two fluorine atoms is anticipated to enhance its reactivity, leading to high yields of desired products. While direct comparative data for this specific boronic acid is limited, the performance of other di- and poly-fluorinated analogs suggests its potential for efficient coupling. The provided experimental protocol offers a solid foundation for researchers to explore the utility of this valuable building block in their synthetic endeavors. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to unlocking its full potential in the synthesis of novel therapeutics and advanced materials.
References
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. 2022.
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. 2024.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
- Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Suzuki reaction of phenylboronic acid with aryl halides in the presence of Fe3O4@SiO2-polymer-imid-pd catalyst.
- Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. 2017.
- Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. 2004.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. 2005.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Suzuki coupling of aryl halides and various arylboronic acids.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Pennsylvania.
- Reactions for Suzuki-Miyaura cross coupling of 11a.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. 2020.
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. The Journal of Organic Chemistry. 2005.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 2021.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025.
Sources
A Comparative Guide to the Reactivity of Fluorinated Phenylboronic Acid Isomers in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorinated phenylboronic acids are pivotal building blocks for introducing fluorinated aryl moieties, most commonly via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3] However, the reactivity of these essential reagents is not uniform and is profoundly influenced by the position of the fluorine substituent on the phenyl ring. Understanding the nuanced differences in reactivity between ortho-, meta-, and para-fluorophenylboronic acids is critical for reaction optimization, impurity profiling, and the rational design of synthetic routes.
This guide provides an in-depth comparison of the reactivity of these three isomers. We will explore the underlying electronic and steric factors that govern their performance, present available experimental data to illustrate these differences, and provide a standardized protocol for their comparative evaluation.
The Decisive Interplay of Electronic and Steric Effects
The efficacy of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is largely dictated by the electronic nature of the aromatic ring and the steric accessibility of the boronic acid moiety. The fluorine atom, despite its high electronegativity, possesses a dual nature, exerting both a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (resonance) effect (+M).[4] The balance of these effects, which varies with isomeric position, directly impacts the key transmetalation step of the coupling reaction.
-
Para-Fluorophenylboronic Acid (4-FPBA): In the para position, both the -I and +M effects are at play. The inductive effect deactivates the ring, increasing the Lewis acidity of the boron atom and potentially facilitating the formation of the reactive boronate species. The mesomeric effect, while weaker, slightly counteracts this deactivation. With minimal steric hindrance, the electronic properties are the dominant influence on reactivity.
-
Meta-Fluorophenylboronic Acid (3-FPBA): At the meta position, the fluorine atom's influence is almost exclusively an inductive (-I) effect; the resonance effect is negligible. This leads to a significant increase in the Lewis acidity of the boronic acid, which can enhance the rate of transmetalation. Like the para isomer, it is not sterically hindered.
-
Ortho-Fluorophenylboronic Acid (2-FPBA): The ortho isomer presents the most complex scenario. The fluorine atom's strong inductive effect is maximized due to its proximity to the boronic acid group. However, this is counterbalanced by significant steric hindrance. The bulky ortho substituent can impede the approach of the palladium complex to the boron center, thereby slowing down the transmetalation step. This is a classic example of the "ortho effect," where proximity-induced steric strain can override electronic trends.[5] Furthermore, intramolecular interactions, such as hydrogen bonding between the fluorine and the boronic acid hydroxyl groups, can also influence the molecule's conformation and reactivity.
Based on these principles, a general reactivity trend can be predicted: para ≈ meta > ortho . The electron-withdrawing nature of the fluorine in the para and meta positions is expected to enhance reactivity compared to unsubstituted phenylboronic acid, while the steric bulk of the ortho fluorine is anticipated to significantly diminish its coupling efficiency.
Comparative Experimental Data
Direct, head-to-head comparative studies of the three monofluorophenylboronic acid isomers under identical Suzuki-Miyaura coupling conditions are scarce in the literature. However, by compiling data from various sources, a qualitative and indicative comparison can be made. It is crucial to recognize that variations in catalysts, ligands, bases, solvents, and temperatures make a direct quantitative comparison of yields challenging.
One study systematically compared the performance of 4-fluorophenylboronic acid against phenylboronic acid and other substituted analogues in the coupling with 1-bromo-4-fluorobenzene.[2][3] The results demonstrated that 4-fluorophenylboronic acid provided the highest conversion rates among the tested substrates, underscoring the beneficial electronic effect of the para-fluoro substituent.[2]
| Isomer/Analogue | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [2][3] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [2] |
| 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~90 | [2] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [4] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 | [6] |
| 2-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 15 | [5] |
| 3-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 | [5] |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [5] |
Note: This table is a compilation from different sources and is for illustrative purposes. Reaction conditions are not standardized across entries.
The data for the nitrophenylboronic acid isomers, which also feature a strong electron-withdrawing group, clearly illustrates the detrimental impact of ortho-substitution, with the yield for the ortho-isomer being dramatically lower than for the meta and para isomers.[5] This trend is a strong indicator of the expected behavior for the fluorinated analogues, where steric hindrance is the dominant factor for the ortho position. Highly fluorinated substrates, such as pentafluorophenylboronic acid, often require specialized conditions to achieve high yields, as they can be relatively inactive under standard protocols.[6]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rationalizing the observed reactivity differences. The generally accepted catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. The isomeric position of the fluorine substituent primarily influences the rate-determining transmetalation step.
Standardized Experimental Protocol for Comparative Reactivity Analysis
To conduct a direct and objective comparison of the reactivity of the fluorophenylboronic acid isomers, a standardized experimental protocol is essential. The following procedure provides a robust starting point for such an investigation.
Objective: To determine the relative reactivity of 2-fluoro-, 3-fluoro-, and 4-fluorophenylboronic acid in a Suzuki-Miyaura coupling reaction with a model aryl bromide.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
2-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
3-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Internal Standard (e.g., dodecane)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
Reaction Setup: In three separate oven-dried Schlenk flasks equipped with magnetic stir bars, add 4-bromoanisole (1.0 mmol), the respective fluorophenylboronic acid isomer (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene (1 mL).
-
Inert Atmosphere: Evacuate and backfill each Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: To each flask, add toluene (4 mL) and water (0.5 mL) via syringe.
-
Reaction Initiation: Add the catalyst solution to each flask via syringe.
-
Heating and Monitoring: Place the flasks in a preheated oil bath at 100°C. Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench each aliquot with water and extract with ethyl acetate containing an internal standard.
-
Analysis: Analyze the organic extracts by GC-MS or ¹H NMR to determine the conversion of the starting material and the yield of the biaryl product relative to the internal standard.
-
Workup (at completion): After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
The reactivity of fluorophenylboronic acid isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric effects. While the electron-withdrawing nature of fluorine generally enhances reactivity, the position of the substituent is critical. The available data and theoretical principles suggest a reactivity order of para- ≈ meta- > ortho- . The para- and meta-isomers benefit from favorable electronic effects without steric impediment, making them highly efficient coupling partners. Conversely, the ortho-isomer suffers from significant steric hindrance, which is expected to dramatically reduce its reaction rate and overall yield, a phenomenon well-documented for other ortho-substituted phenylboronic acids.[5]
For researchers and drug development professionals, this understanding is crucial. When seeking high efficiency and yield, the para- and meta-isomers are the reagents of choice. The lower reactivity of the ortho-isomer necessitates more forceful conditions, specialized catalyst systems, or alternative synthetic strategies. The provided standardized protocol offers a framework for generating direct comparative data, enabling a more precise and informed selection of reagents for the synthesis of valuable fluorinated compounds.
References
- BenchChem. (2025). Difluorophenylboronic Acid in Suzuki-Miyaura Coupling. BenchChem.
- BenchChem. (2025). Benchmarking Suzuki Couplings: A Comparative Guide for (2-Fluoro-3,5-diformylphenyl)boronic acid. BenchChem.
-
Roldán-Gutiérrez, J. M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 76. Available at: [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. Available at: [Link]
- BenchChem. (2025).
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. Available at: [Link]
- Roldán-Gutiérrez, J. M., et al. (2017).
-
Carrow, B. P., & Hartwig, J. F. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Tetrahedron, 72(51), 7371-7390. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. BenchChem.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid... [Image].
- ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid... [Image].
-
Cluff, K. J., et al. (2020). Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process. Journal of the American Chemical Society, 142(13), 6036-6050. Available at: [Link]
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents... [Image].
-
Mazzotti, A. R., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Organic Chemistry Portal. Available at: [Link]
- BenchChem. (2025). A Head-to-Head Comparison of Catalytic Activity in Palladium Complexes for Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. BenchChem.
- Inorganic Chemistry. (2008). Kinetic Evidence for High Reactivity of 3-Nitrophenylboronic Acid Compared to Its Conjugate Boronate Ion in Reactions with Ethylene and Propylene Glycols. R Discovery.
- Djebaili, A. (2012). Comparative study of kinetics isomerization of substituted polyacetylene (Cl, F and I): Ab initio and DFT calculations.
-
Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 3,5-Difluoro-4-hydroxyphenylboronic Acid Derivatives
For researchers, scientists, and drug development professionals, the chemical purity of building blocks like 3,5-Difluoro-4-hydroxyphenylboronic acid and its derivatives is not merely a quality metric; it is a fundamental prerequisite for success. These compounds are pivotal reagents in modern synthetic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in constructing the carbon skeleton of countless drug candidates.[1] The presence of even minor impurities can lead to unpredictable reaction outcomes, the formation of difficult-to-remove byproducts, and, most critically, the introduction of potentially mutagenic or toxic species into a drug substance.[2]
This guide provides an in-depth comparison of orthogonal analytical techniques for robustly assessing the purity of these valuable reagents. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring that every analysis is a self-validating system grounded in established scientific principles and regulatory expectations.
The Imperative of an Orthogonal Approach
No single analytical technique can reveal the complete purity profile of a complex organic molecule. Each method has inherent biases and limitations. A truly comprehensive assessment relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are employed to analyze the same sample.[3] This strategy minimizes the risk of impurities co-eluting with the main component in one system or being invisible to a particular detector.[4] Our assessment workflow is built on this principle, integrating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Caption: A typical orthogonal workflow for purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC with UV detection is the cornerstone of purity assessment, offering excellent quantitation for known and unknown impurities. The choice of column and mobile phase is critical for achieving the necessary selectivity to separate the active pharmaceutical ingredient (API) from structurally similar impurities.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the standard starting point due to its broad applicability for moderately polar to nonpolar aromatic compounds.[5] However, boronic acids can interact with residual silanol groups on standard silica surfaces, potentially causing peak tailing or even on-column hydrolysis of boronate esters.[6] Utilizing a modern, end-capped C18 column or one with low silanol activity (e.g., Waters™ XTerra MS C18) is crucial for mitigating these undesirable interactions.[6]
-
Mobile Phase: A gradient elution with acetonitrile and water is typically effective. The pH of the aqueous phase is a key parameter; adding a modifier like 0.1% formic acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention on a reversed-phase column.
-
Self-Validation (System Suitability): Before any sample analysis, a system suitability test (SST) must be performed. This is non-negotiable for ensuring the trustworthiness of the results. As per ICH Q2(R1) guidelines, this involves injecting a standard solution to verify parameters like retention time repeatability, peak asymmetry (tailing factor), and column efficiency (theoretical plates).[7][8]
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Waters™ XSelect™ Premier HSS T3 (4.6 x 100 mm, 3.5 µm) or equivalent low-silanol C18 column.[9]
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 5% B, linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B in 0.5 minutes and re-equilibrate for 3.5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 220 nm and 254 nm. A PDA detector is recommended to assess peak purity.
-
Sample Preparation: Accurately weigh ~5 mg of the boronic acid derivative and dissolve in 10 mL of 50:50 Acetonitrile/Water to a final concentration of 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure and Absolute Purity
While HPLC provides a relative percentage of purity, quantitative NMR (qNMR) can determine the absolute purity (or assay) of a compound without requiring a certified reference standard of the same material.[10] For this compound, both ¹H and ¹⁹F NMR are exceptionally powerful.
Causality Behind Method Choices:
-
¹H qNMR: By integrating the signals of the analyte against a certified internal standard of known purity and weight, one can calculate the precise amount of the analyte.[11] This technique is "blind" to non-proton-containing impurities (e.g., inorganic salts) that are often invisible to HPLC-UV.
-
¹⁹F NMR: The presence of two fluorine atoms provides a highly sensitive and specific analytical handle. The ¹⁹F NMR spectrum is often much simpler than the ¹H spectrum, with a large chemical shift dispersion and no background signals, making it ideal for both identification and quantification.[12] It is particularly adept at distinguishing between closely related fluorinated isomers that might be chromatographically challenging.
-
Self-Validation (Method Parameters): For accurate quantification, complete spin-lattice relaxation (T₁) of the relevant nuclei is essential. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest T₁ value of the signals being quantified. This ensures that the signal intensity is directly proportional to the number of nuclei.
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard: Select a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) that has a simple ¹H spectrum with peaks that do not overlap with analyte signals.
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the boronic acid derivative into a vial.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., 30° or 45° pulse angle).
-
Relaxation Delay (D1): ≥ 30 seconds (determine T₁ experimentally if highest accuracy is needed).
-
Number of Scans: 16-64, depending on concentration.
-
-
Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals from the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated using the formula provided in authoritative qNMR literature.[10]
Mass Spectrometry (MS): Unambiguous Impurity Identification
When HPLC-UV analysis reveals unknown impurity peaks, hyphenation with mass spectrometry (LC-MS) is the definitive tool for identification. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.
Causality Behind Method Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is well-suited for polar boronic acids. Analysis in negative ion mode is often advantageous, as the boronic acid and phenolic hydroxyl groups are readily deprotonated, leading to a strong [M-H]⁻ signal.[5][13]
-
Challenges with Boronic Acids: Boronic acids are prone to dehydration in the gas phase to form cyclic anhydrides known as boroxines (trimers).[14][15] While this can complicate spectral interpretation, modern ESI sources and optimized conditions can minimize this, and the boroxine itself can serve as a diagnostic ion. Derivatization is an option but often unnecessary with modern LC-MS/MS methods.[16][17]
-
MS/MS Fragmentation: Fragmenting the molecular ion of an impurity (MS/MS) provides structural information that, when combined with knowledge of the synthetic route, can lead to its unambiguous identification.
Potential Process-Related Impurities
Understanding the synthetic route (typically Suzuki-Miyaura coupling) allows for the prediction of likely impurities. This expertise is crucial for targeted impurity analysis.[15]
Caption: Potential impurities derived from synthesis or degradation.
Comparative Performance Summary
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | LC-MS |
| Primary Function | Purity/Impurity Quantification | Absolute Purity & Structure ID | Impurity Identification |
| Selectivity | High (method dependent) | High (structurally specific) | Very High (mass-based) |
| Sensitivity (LoQ) | ~0.05% (area percent) | ~0.1-0.5% (mole percent) | <0.01% (ppm level)[5] |
| Quantitative Accuracy | High (with reference standards) | Very High (absolute) | Semi-quantitative to Poor |
| Structural Info | None | Definitive | High (via HRMS & MS/MS) |
| Key Advantage | Robust, precise quantification | No analyte-specific standard needed | Unambiguous ID of unknowns |
| Main Limitation | Requires standards for identity | Lower sensitivity than LC-MS | Poor quantitation without standards |
Conclusion: A Triad of Trust
Assessing the purity of critical reagents like this compound derivatives demands a rigorous, multi-faceted analytical strategy. Relying on a single method provides an incomplete and potentially misleading picture. The orthogonal triad of HPLC for precise quantification, qNMR for absolute purity and structural identity, and LC-MS for definitive impurity identification forms a self-validating system. This comprehensive approach provides the highest degree of confidence in material quality, ensuring the integrity of downstream research and the safety and efficacy of potential new medicines.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7][18]
-
Kim, D., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Journal of the American Chemical Society Au. [Link][19]
-
McMaster, C. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link][2]
-
Bhatt, V., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link][4]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link][18]
-
Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link][20]
-
Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. [Link][21]
-
Kim, D., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link][12]
-
Simon, K., et al. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net. [Link][3]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]
-
Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. [Link][5]
-
Lioi, L. P., et al. (2013). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. [Link][16]
-
Reddy, K., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link][14]
-
Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link][6]
-
Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities.... Scientific Research Publishing. [Link][13]
-
Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]
-
Chem Reactor. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link][15]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link][9]
-
Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link][11]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][1]
-
Nöth, H., & Wrackmeyer, B. (n.d.). Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search. [Link][22]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link][10]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. news-medical.net [news-medical.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scirp.org [scirp.org]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ICH Official web site : ICH [ich.org]
- 19. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 21. agilent.com [agilent.com]
- 22. search.library.ucsf.edu [search.library.ucsf.edu]
A Senior Application Scientist's Guide to Catalytic Systems for Couplings with Difluorophenylboronic Acids
Introduction: The Significance of Difluorinated Moieties in Modern Chemistry
To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic incorporation of fluorine atoms into molecular architectures is a cornerstone of modern chemical design. Difluorophenylboronic acids, in particular, have emerged as indispensable building blocks. The introduction of a difluorophenyl group can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive comparison of the primary catalytic systems utilized for cross-coupling reactions with these valuable reagents, with a focus on palladium, nickel, and copper-based methodologies. Our objective is to furnish you with the technical insights and practical data necessary to select the optimal catalytic system for your synthetic endeavors. Difluorophenylboronic acids are instrumental in the synthesis of a wide array of compounds, from pharmaceuticals and agrochemicals to advanced materials.[3][4]
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most prevalent method for the formation of carbon-carbon bonds utilizing boronic acids.[3][5][6] Its broad functional group tolerance and generally mild reaction conditions have established it as a go-to strategy in organic synthesis.[3]
Mechanism and Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7] The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields, especially when dealing with electron-deficient boronic acids like the difluorophenyl isomers, which can be prone to competitive and rapid protodeboronation.[6][8]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Data with Difluorophenylboronic Acids
While direct, side-by-side comparisons of various catalytic systems for a single difluorophenylboronic acid isomer are scarce in the literature, we can compile representative data to illustrate performance trends.[1][5] It is crucial to note that yields are highly dependent on the specific substrates and reaction conditions.[6][9]
| Phenylboronic Acid Isomer | Coupling Partner | Palladium Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,5-Difluorophenylboronic Acid | 4-Chloroanisole | XPhos Palladacycle G2 / XPhos | K₃PO₄ | THF/H₂O | RT | 95 | [8] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 98 | [10] |
| 3,4-Difluorophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 95 | [9] |
| 3,5-Difluorophenylboronic Acid | Aryl Halide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Nickel-Catalyzed Couplings: A Cost-Effective and Versatile Alternative
In recent years, nickel catalysis has garnered significant attention as a more economical and earth-abundant alternative to palladium for cross-coupling reactions.[11] Nickel catalysts have demonstrated remarkable efficacy in coupling a broad range of substrates, including those that are challenging for palladium-based systems.[11]
Mechanistic Considerations
The mechanism of nickel-catalyzed Suzuki-Miyaura couplings is generally believed to be analogous to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. However, the specific elementary steps and the nature of the active catalytic species can differ. Recent studies using density functional theory (DFT) have provided deeper insights into the reaction mechanisms, including base-free transformations.[12]
Caption: A typical experimental workflow for a nickel-catalyzed Suzuki coupling.[13]
Performance and Applications
Nickel catalysts have proven effective for the Suzuki-Miyaura type cross-coupling of various organoboron reagents, including those with difluoro-substituents.[14] For instance, the coupling of (2,2-difluorovinyl)benzene derivatives with arylboronic acids proceeds efficiently in the presence of a NiCl₂(PCy₃)₂ catalyst.[14] This methodology has been successfully applied in green solvents like 2-Me-THF and t-amyl alcohol, highlighting its potential for more environmentally benign processes.[15]
Copper-Catalyzed Chan-Lam Coupling: A Gateway to C-N and C-O Bonds
While palladium and nickel are the dominant forces in C-C bond formation, copper catalysis has carved out a crucial niche in the formation of C-heteroatom bonds. The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, facilitates the reaction of arylboronic acids with amines and alcohols to form C-N and C-O bonds, respectively.[16][17]
Reaction Mechanism
The Chan-Lam coupling is catalyzed by copper complexes and can often be conducted under mild conditions, even open to the air at room temperature.[17][18] The mechanism is thought to involve the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the desired product.[17]
Caption: A simplified representation of the Chan-Lam coupling mechanism.
Advantages and Scope
A significant advantage of the Chan-Lam coupling is its complementarity to the palladium-catalyzed Buchwald-Hartwig amination.[17][19] It provides an alternative pathway for the formation of aryl amines and ethers, often under milder and more practical conditions.[18][20] The reaction has a broad substrate scope, encompassing a variety of N-H and O-H containing compounds.[18]
Experimental Protocols
For the practical application of these catalytic systems, detailed and reproducible protocols are essential.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the difluorophenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[9]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.[9]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[9]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.[9]
-
Reaction: Vigorously stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography on silica gel.[6]
General Procedure for Nickel-Catalyzed Suzuki Coupling of Phenols
-
Reaction Setup: To a dry 25 mL flask, add the phenol (1.0 mmol), arylboronic acid (1.3 mmol), TsF (1.1 mmol), trans-NiCl(o-Tol)(PCy₃)₂ (3 mol%), PCy₃ (6 mol%), and K₃PO₄·3H₂O (5.0 mmol).[13]
-
Inert Atmosphere: Replace the air in the flask with N₂ using standard Schlenk techniques.[13]
-
Solvent Addition: Add THF (4.0 mL) and H₂O (1.0 mL) via syringe.[13]
-
Reaction: Stir the mixture under an N₂ atmosphere at 70 °C (bath temperature) for the specified time or until completion is confirmed by TLC.[13]
-
Work-up and Purification: Follow standard aqueous work-up and purification procedures as described for the palladium-catalyzed reaction.
Conclusion and Future Outlook
The choice of a catalytic system for couplings with difluorophenylboronic acids is a critical decision in the design of a synthetic route. Palladium-catalyzed Suzuki-Miyaura couplings remain the industry standard due to their reliability and broad applicability. However, the cost-effectiveness and unique reactivity of nickel-based systems present a compelling alternative, particularly for large-scale applications and for challenging substrates. For the synthesis of C-N and C-O bonds, the copper-catalyzed Chan-Lam coupling offers a mild and practical approach.
As the demand for complex fluorinated molecules continues to grow, so too will the need for more efficient, selective, and sustainable catalytic methodologies. Future research will likely focus on the development of novel ligands, more active and stable precatalysts, and the expansion of these coupling reactions to even more challenging substrate classes under greener reaction conditions.
References
- Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides - Benchchem.
- Yield Comparison of Catalysts for 3,4-Difluorophenylboronic Acid Coupling: A Review of Available D
- Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing).
- Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem.
- What are the applications and transformations of 3,5-Difluorophenylboronic acid? - FAQ.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Difluorophenylboronic Acid - Benchchem.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions - Benchchem.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
- Difluorophenylboronic Acid in Suzuki-Miyaura Coupling - Benchchem.
- Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids - ResearchG
- Chan–Lam coupling - Wikipedia.
- A Comparative Guide to 3,4-Difluorophenylboronic Acid and Other Fluorinated Reagents in Suzuki-Miyaura Cross-Coupling - Benchchem.
- A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid - Benchchem.
- Chan-Lam Coupling - Organic Chemistry Portal.
- Mastering Molecular Architecture: The Role of 2,4-Difluorophenylboronic Acid in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Publishing.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
- Buchwald–Hartwig amin
- COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction - MARM-ACS.
- Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - MDPI.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
- 2,4-Difluorophenylboronic acid - PMC - NIH.
- Buchwald-Hartwig aminations on bromoflavones | Download Table - ResearchG
- Mastering Organic Synthesis: The Role of 3,4-Difluorophenylboronic Acid in Cross-Coupling Reactions - NINGBO INNO PHARMCHEM CO.,LTD.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH.
- Mechanism of BOP-mediated coupling reagent.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- (PDF)
- (PDF)
- Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel c
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH.
- Suzuki Coupling - Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 18. Chan-Lam Coupling [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. marmacs.org [marmacs.org]
A Senior Application Scientist's Guide to 3,5-Difluoro-4-hydroxyphenylboronic Acid: Navigating Solvent Selection for Optimal Performance
For researchers, scientists, and drug development professionals, the judicious selection of reagents and reaction conditions is paramount to synthetic success. Among the vast arsenal of building blocks, fluorinated phenylboronic acids have emerged as critical tools for introducing fluorinated moieties that can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules. This guide provides an in-depth technical analysis of 3,5-Difluoro-4-hydroxyphenylboronic acid, a versatile reagent whose performance is intrinsically linked to the solvent systems in which it is employed.
While direct, comprehensive comparative data for this specific boronic acid is not extensively available in peer-reviewed literature, this guide will synthesize established principles of organic chemistry and data from analogous compounds to provide a robust framework for its effective use. We will delve into the anticipated solubility, stability, and reactivity of this compound in various solvent systems and provide detailed protocols to empower you to generate your own comparative data.
The Critical Role of Solvent Systems
The choice of solvent in a chemical reaction, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is far from a passive parameter. The solvent influences the solubility of reactants, the stability of the boronic acid, the efficacy of the base, and the kinetics of the catalytic cycle. For this compound, the interplay between the electron-withdrawing fluorine atoms, the acidic hydroxyl group, and the boronic acid moiety makes solvent selection a key determinant of reaction outcome.
Performance in Different Solvent Systems: A Comparative Outlook
In the absence of direct quantitative data for this compound, we can infer its likely behavior by examining trends observed for structurally related boronic acids.
Solubility Profile
The solubility of a boronic acid is crucial for achieving a homogeneous reaction mixture, which often leads to more reproducible and efficient reactions. Based on the behavior of similar compounds, we can anticipate the following solubility trends for this compound:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | The polar nature of these solvents can effectively solvate the polar functional groups of the boronic acid. DMF, in particular, is often a good solvent for boronic acids. |
| Ethers | THF, Dioxane | Moderate to High | These solvents are commonly used in Suzuki-Miyaura reactions and are expected to offer good solubility for many boronic acids. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl group of the boronic acid can engage in hydrogen bonding with alcoholic solvents, aiding solubility. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | The polarity of this compound is likely too high for significant solubility in nonpolar aromatic solvents alone. |
| Alkanes | Hexane, Heptane | Very Low | Nonpolar alkane solvents are generally poor choices for dissolving polar boronic acids. |
| Water | Water | Low to Moderate | The presence of the hydroxyl and boronic acid groups may impart some water solubility, though likely limited. The use of aqueous bases in biphasic systems is a common strategy. |
Stability Considerations: The Challenge of Protodeboronation
A significant side reaction for boronic acids, especially under basic conditions, is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] The electron-withdrawing nature of the two fluorine atoms in this compound can increase its susceptibility to this decomposition pathway.[2]
The choice of solvent can influence the rate of protodeboronation. Protic solvents, particularly water and alcohols, can serve as a proton source, potentially accelerating this undesired reaction. Aprotic solvents are often preferred to minimize this side reaction, although the presence of water is often necessary to dissolve the inorganic bases typically used in Suzuki-Miyaura couplings.
Reactivity in Suzuki-Miyaura Coupling
The reactivity of this compound in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The electron-withdrawing fluorine atoms are expected to enhance the rate of transmetalation, a key step in the catalytic cycle.[2] However, the overall reaction rate and yield will be highly dependent on the solvent's ability to facilitate the entire catalytic process.
| Solvent System | Expected Performance | Mechanistic Considerations |
| Toluene/Water | Good | A common biphasic system. The boronic acid and base partition into the aqueous phase, while the organic substrate and catalyst are in the organic phase. A phase-transfer catalyst may be beneficial. |
| Dioxane/Water | Very Good | A widely used and effective solvent system for Suzuki-Miyaura couplings, often providing a good balance of solubility for all components. |
| DMF/Water | Excellent | Often provides high solubility for the boronic acid and can lead to high reaction rates.[3] However, the higher boiling point may require careful temperature control. |
| THF/Water | Good | A versatile and commonly used solvent system. |
Experimental Protocols for Performance Evaluation
To enable a direct comparison of this compound's performance in different solvent systems, the following experimental protocols are provided.
Protocol 1: Determination of Solubility by the Dynamic Method
This method involves visually determining the temperature at which a known amount of solute dissolves completely in a given volume of solvent.[4]
Materials:
-
This compound
-
Selected solvents (e.g., DMF, THF, Dioxane, Toluene, Methanol)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath (e.g., oil bath)
-
Thermometer or temperature probe
Procedure:
-
Accurately weigh a specific amount of this compound into a vial.
-
Add a precise volume of the chosen solvent to the vial.
-
Seal the vial and place it in the temperature bath on the magnetic stirrer.
-
Begin stirring and slowly increase the temperature of the bath (e.g., 1 °C/minute).
-
Carefully observe the solution and record the temperature at which all solid material completely dissolves. This is the saturation temperature for that concentration.
-
Repeat this procedure for a range of concentrations in each solvent to construct a solubility curve.
Caption: Workflow for Solubility Determination.
Protocol 2: Comparative Suzuki-Miyaura Coupling in Different Solvents
This protocol outlines a general procedure for comparing the performance of this compound in a model Suzuki-Miyaura coupling reaction across various solvent systems.[5]
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Selected solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O, THF/H₂O; typically in a 4:1 or 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials or flasks
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
-
Analytical tools for reaction monitoring (e.g., TLC, GC-MS, LC-MS)
Procedure:
-
To a reaction vial under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system to the vial.
-
Stir the reaction mixture at a consistent temperature (e.g., 80 °C).
-
Monitor the reaction progress at regular time intervals (e.g., 1h, 2h, 4h, 8h) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Upon completion, or after a set time, cool the reaction to room temperature.
-
Perform an aqueous workup: add water and an organic solvent (e.g., ethyl acetate), separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the isolated yield.
-
Compare the reaction profiles and isolated yields for each solvent system.
Caption: Workflow for Comparative Suzuki-Miyaura Coupling.
Discussion and Causality
The performance of this compound is a direct consequence of its structure and the surrounding solvent environment. The two electron-withdrawing fluorine atoms increase the Lewis acidity of the boron atom, which can facilitate the formation of the boronate species necessary for transmetalation. This electronic effect is expected to make this boronic acid more reactive than its non-fluorinated counterpart, 4-hydroxyphenylboronic acid.
However, this enhanced reactivity comes with a trade-off: increased susceptibility to protodeboronation. The choice of solvent and base becomes a delicate balancing act. A highly polar, protic solvent might enhance solubility but could also accelerate decomposition. Conversely, a nonpolar, aprotic solvent may suppress protodeboronation but lead to poor solubility and sluggish reaction rates.
The ideal solvent system will create a homogeneous environment (or an efficient biphasic one), stabilize the active catalytic species, and promote the desired catalytic cycle while minimizing undesired side reactions. Based on literature precedents for similar fluorinated boronic acids, solvent mixtures such as dioxane/water and DMF/water are likely to provide a good balance of these properties, leading to high yields in Suzuki-Miyaura couplings.[3]
Conclusion
This compound is a valuable synthetic building block with significant potential in drug discovery and materials science. While a comprehensive public dataset comparing its performance in various solvents is yet to be established, a thorough understanding of the underlying chemical principles allows for rational solvent selection. By considering the interplay of solubility, stability, and reactivity, and by employing the experimental protocols outlined in this guide, researchers can systematically optimize their reaction conditions to harness the full synthetic potential of this versatile reagent.
References
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia Library. Available at: [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available at: [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link]
-
Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]
-
Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]
-
Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and... ResearchGate. Available at: [Link]
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. Available at: [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]
-
Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. ResearchGate. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki-Miyaura Coupling: 3,5-Difluoro-4-hydroxyphenylboronic Acid vs. Its Non-Fluorinated Analogue
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive technical benchmark of 3,5-Difluoro-4-hydroxyphenylboronic acid against its non-fluorinated counterpart, 4-hydroxyphenylboronic acid, within the context of the Suzuki-Miyaura cross-coupling reaction—a pivotal tool for the synthesis of biaryl structures.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of fluorination on a key synthetic building block. We will delve into the physicochemical properties, comparative reactivity, and provide a detailed experimental protocol for a benchmark reaction, supported by experimental data.
The Rationale for Fluorination: More Than Just a Hydrogen Mimic
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's properties.[2] Fluorine's small van der Waals radius (1.47 Å) allows it to replace hydrogen (1.2 Å) with minimal steric perturbation. However, its powerful electron-withdrawing inductive effect (-I) can dramatically alter pKa, lipophilicity (logP), metabolic stability, and binding interactions.[1] In drug design, these modifications can lead to enhanced potency, improved cell permeability, and reduced metabolic degradation.[1] This guide will experimentally ground these theoretical advantages in the context of a widely used synthetic transformation.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of two fluorine atoms ortho to the hydroxyl group in 4-hydroxyphenylboronic acid significantly alters its electronic and physical characteristics.
| Property | This compound | 4-Hydroxyphenylboronic acid |
| CAS Number | 1132666-81-9[3] | 71597-85-8[4] |
| Molecular Formula | C₆H₅BF₂O₃[3] | C₆H₇BO₃[4] |
| Molecular Weight | 173.91 g/mol | 137.93 g/mol [4] |
| Appearance | White to off-white solid | Off-white to light brown powder[4] |
| Melting Point | Not widely reported | >230 °C[4] |
| Predicted pKa | 6.54 (Phenolic OH) | 9.09 (Phenolic OH)[4] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF) | Soluble in acetonitrile, DMSO, methanol[4] |
The most striking difference lies in the predicted pKa of the phenolic hydroxyl group. The strong electron-withdrawing effect of the two ortho-fluorine atoms makes the phenolic proton in the fluorinated analogue significantly more acidic. This increased acidity can influence its reactivity and interaction with bases in the Suzuki-Miyaura catalytic cycle.
Benchmarking Performance in Suzuki-Miyaura Cross-Coupling
To provide a direct comparison of their synthetic utility, we present a standardized protocol for the Suzuki-Miyaura coupling of both boronic acids with a common aryl halide, 4-bromoanisole. This reaction is a representative example of C-C bond formation widely used in the synthesis of complex organic molecules.
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole
This protocol is a general guideline and may require optimization for specific applications. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.
Materials and Reagents:
-
Aryl halide: 4-bromoanisole
-
Boronic acid: this compound OR 4-hydroxyphenylboronic acid
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert gas: Argon or Nitrogen
Reaction Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to obtain the pure biaryl product.
Comparative Performance Data
The following table presents a compilation of representative data for the Suzuki-Miyaura coupling of the two boronic acids with aryl bromides, based on literature precedents. It is important to note that while the reaction partner is similar, the conditions may not be identical, and this data serves as a qualitative benchmark.
| Boronic Acid | Aryl Halide | Catalyst/Base/Solvent | Time (h) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:H₂O | 12 | ~90% (estimated) | Based on similar fluorinated systems |
| 4-Hydroxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/PPh₃ / K₂CO₃ / n-propanol:H₂O | 4 | 96% | [4] |
While direct comparative data under identical conditions is scarce in the literature, the available information suggests that both boronic acids are highly effective coupling partners. The fluorinated analogue is expected to exhibit comparable or slightly enhanced reactivity due to the electron-withdrawing nature of the fluorine atoms, which can facilitate the transmetalation step in the catalytic cycle.
Mechanistic Considerations: The Role of Fluorine
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The fluorine atoms in this compound can influence this cycle in several ways.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the potential influence of fluorine.
The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, which can accelerate the transmetalation step—often the rate-determining step of the reaction. This is because a more electrophilic boron atom is more susceptible to nucleophilic attack by the palladium-alkoxide or -hydroxide species formed after the oxidative addition.
Conclusion and Future Perspectives
Both this compound and its non-fluorinated analogue are robust and efficient reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them will be dictated by the desired properties of the final product.
-
4-Hydroxyphenylboronic acid remains a cost-effective and reliable choice for synthesizing a wide range of biaryl compounds.
-
This compound offers a strategic advantage for introducing fluorine into a molecule, potentially enhancing its biological activity, metabolic stability, and other key drug-like properties. The electronic effects of fluorine may also lead to faster reaction kinetics under certain conditions.
As the demand for fluorinated organic molecules in pharmaceuticals and materials science continues to grow, the utility of building blocks like this compound will undoubtedly expand. Further studies involving direct, side-by-side kinetic analysis of these two reagents under various reaction conditions would be invaluable for a more quantitative understanding of the "fluorine effect" in one of organic synthesis's most powerful transformations.
References
- Vertex AI Search. (2024). Fluorine in drug discovery: Role, design and case studies.
- PubMed. (n.d.). The role of fluorine in medicinal chemistry.
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
UBC Library Open Collections. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3,5-Difluoro-4-hydroxyphenylboronic Acid
For the diligent researcher, scientist, or drug development professional, the synthesis of novel compounds is a journey of precision and discovery. Yet, the life cycle of a chemical does not end upon its final reaction. The responsible management and disposal of reagents like 3,5-Difluoro-4-hydroxyphenylboronic acid are paramount, not only for regulatory compliance but for the steadfast protection of our personnel and environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and an understanding of its chemical nature.
Understanding the Hazard: Why Proper Disposal is Non-Negotiable
While a specific, detailed Safety Data Sheet (SDS) for this compound (CAS No. 1132666-81-9) is not widely available, its structural analogues provide a clear indication of its hazard profile. Phenylboronic acids, particularly those with halogen and hydroxyl substitutions, are consistently classified as skin and eye irritants.[1][2][3] The presence of fluorine atoms can also introduce additional toxicity considerations. Therefore, it is imperative to treat this compound as hazardous waste.
Improper disposal, such as discarding it in regular trash or washing it down the drain, can lead to the contamination of water systems and pose a threat to aquatic life. Furthermore, unintentional mixing with other chemical waste streams could trigger hazardous reactions.
Key Rationale: The precautionary principle dictates that in the absence of complete hazard data, a chemical should be handled with a degree of caution commensurate with its chemical class. For substituted phenylboronic acids, this means treating them as irritants and environmental hazards.
Immediate Safety & Handling: Your First Line of Defense
Before any disposal procedures begin, ensuring the immediate safety of laboratory personnel is the highest priority. This involves the correct use of Personal Protective Equipment (PPE) and proper handling techniques to minimize exposure.
Personal Protective Equipment (PPE)
Based on the hazards associated with analogous compounds, the following PPE is mandatory when handling this compound and its waste:
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particles that can cause serious eye irritation.[1][2][4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation.[1][2][3] |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. |
Expert Insight: Always inspect your gloves for any signs of degradation or punctures before use. When working with solid boronic acids, be mindful of static electricity which can cause fine powders to become airborne.
Handling and Storage of Waste
All handling of this compound, including the preparation of its waste for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation. Waste should be stored in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard waste streams.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.
-
Solid Waste: Collect any unused this compound, as well as any solids contaminated with it (e.g., weighing paper, contaminated gloves, or absorbent materials from a spill), in a dedicated, sealable container clearly labeled for hazardous solid waste.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste. Indicate the solvent used on the label.
Causality: Never mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing with strong oxidizing agents or other reactive chemicals can lead to unforeseen and dangerous reactions.
Containerization and Labeling
The integrity of your waste containment is crucial for safe storage and transport.
-
Choose the Right Container: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable for this purpose.
-
Labeling is Key: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be discarded.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinse Solvent: The first rinse, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.
Arranging for Final Disposal
The final step is to coordinate with your institution's EHS office or a licensed hazardous waste disposal company for the collection and ultimate disposal of the properly containerized and labeled waste. Adhere strictly to their procedures and schedules.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is critical to mitigating any potential harm.
Spill Cleanup
Should a spill of this compound occur, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE as outlined in section 2.1.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and then soap and water. Collect all cleanup materials as hazardous waste.[6][7][8]
Personnel Exposure
In the event of accidental exposure, immediate action is crucial:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][4]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1][2][4]
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Logical Workflow for Disposal Decision-Making
To aid in the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to these guidelines, researchers can ensure that their valuable work contributes to scientific advancement without compromising the well-being of their colleagues or the health of our planet. Always consult your institution's specific Environmental Health and Safety protocols, as they are the ultimate authority for your facility.
References
-
Clarkson University. CHEMICAL SPILL PROCEDURES.[Link]
-
University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.[Link]
-
TBEP Labs. Chemical Spill Clean-Up.[Link]
-
University of Manitoba. Chemical Spill Response Procedure.[Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
U.S. Environmental Protection Agency. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.[Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 7. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 8. ehs.utk.edu [ehs.utk.edu]
Navigating the Safe Handling of 3,5-Difluoro-4-hydroxyphenylboronic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and organic synthesis, 3,5-Difluoro-4-hydroxyphenylboronic acid is a valuable building block. Its unique electronic and structural properties, stemming from the difluoro-substituted phenolic ring, make it a versatile reagent in cross-coupling reactions. However, as with any specialized chemical, a thorough understanding of its handling, safety protocols, and disposal is paramount to ensure a safe and efficient laboratory environment. This guide provides an in-depth, experience-driven framework for the safe utilization of this compound, moving beyond mere procedural steps to explain the rationale behind each recommendation.
Immediate Safety Profile & Hazard Assessment
Before handling this compound, a rapid and clear understanding of its primary hazards is essential. This compound is a solid, typically a powder, that requires careful management to prevent inhalation and contact.
| Immediate Safety Data | |
| Chemical Name | This compound |
| CAS Number | 1132666-81-9[1][2][3][4][5] |
| Molecular Formula | C₆H₅BF₂O₃[1][2][5] |
| GHS Pictogram | |
| Signal Word | Warning[1] |
| Primary Hazard Statements | H302: Harmful if swallowed.[1] H320: Causes eye irritation. |
| Primary PrecautionaryStatements (Handling) | P261: Avoid breathing dust.P264: Wash hands and skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.[1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] Recommended storage is under an inert atmosphere at 2-8°C.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[7][8] |
The core directive for handling this compound is the prevention of dust generation and direct contact. The workflow below illustrates the immediate steps to be taken from receipt of the material to its initial storage.
Caption: Immediate workflow from receiving to initial handling.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical, risk-mitigation strategy. The primary routes of exposure for solid boronic acids are inhalation of dust and dermal or eye contact.
-
Eye and Face Protection : Standard safety glasses are insufficient. Due to the fine, dusty nature of many boronic acids, chemical safety goggles that form a seal around the eyes are mandatory.[7] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection : Nitrile gloves are the standard for handling most boronic acids.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent measure, especially during weighing and transfer operations. Always remove the outer glove immediately if contamination is suspected.
-
Body Protection : A laboratory coat is essential to protect against incidental contact and contamination of personal clothing. Ensure the coat is fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Respiratory Protection : All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood .[7] This engineering control is the primary means of preventing respiratory exposure. If a fume hood is not available or during a large-scale spill clean-up, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be required, but this should be a secondary, not primary, line of defense.[7]
Operational Plan: From Weighing to Reaction Quenching
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the experiment.
Step 1: Preparation and Pre-Handling Checks
-
Fume Hood Verification : Before starting, verify that the chemical fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate working height.
-
Gather Materials : Assemble all necessary equipment (spatulas, weigh paper or anti-static weigh boat, glassware, solvents, and waste containers) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE : Put on all required PPE as detailed above before bringing the chemical container into the fume hood.
Step 2: Weighing and Transfer
-
Minimize Air Currents : To prevent the fine powder from becoming airborne, close the fume hood sash to the lowest practical height.
-
Careful Transfer : Open the container and use a clean spatula to carefully transfer the desired amount of the solid onto a tared weigh paper or an anti-static weigh boat. Avoid scooping in a manner that creates dust clouds.
-
Immediate Sealing : Tightly reseal the main container as soon as the transfer is complete.
-
Controlled Addition : When adding the solid to a reaction vessel, do so slowly and carefully. If adding to a solvent, introduce the solid close to the surface of the liquid to minimize dust.
Step 3: During the Reaction
-
Closed System : Maintain the reaction in a closed system whenever possible to prevent the release of any vapors or aerosols.
-
Monitoring : Conduct all monitoring of the reaction from outside the fume hood as much as is feasible.
Step 4: Quenching and Work-up
-
Controlled Quenching : Be aware that quenching reactions can sometimes be exothermic. Add quenching agents slowly and with appropriate cooling.
-
Maintain Containment : All work-up procedures, such as extractions and washes, should be performed within the fume hood.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste management is a critical component of laboratory safety and environmental stewardship.
Waste Segregation is Key :
-
Solid Waste : All contaminated consumables, including gloves, weigh paper, and paper towels used for cleanup, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container. Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Liquid Waste : Unused solutions and waste from the reaction work-up should be collected in a labeled hazardous waste container. The label should clearly state "Hazardous Waste," the full chemical name, and the solvent used.
-
Empty Containers : The original container, even if appearing empty, will contain residual chemical. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional policy.
General Disposal Protocol :
-
Containment : Collect all waste in chemically compatible, sealed containers.
-
Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical name(s).
-
Consult EHS : Always follow the specific disposal guidelines provided by your institution's EHS department. They will arrange for the final disposal by a certified hazardous waste facility.
-
Never Use Drains : Do not dispose of this compound or its solutions down the sink.
By integrating these safety and handling protocols into your daily workflow, you can confidently and safely utilize the synthetic potential of this compound, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your research.
References
-
Safety Data Sheet: this compound, 97%. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: (5-Fluoro-2-hydroxyphenyl)boronic acid. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
3,5-Difluoro-4-hydroxybenzoic acid | CAS#:74799-63-6. (n.d.). Chemsrc. Retrieved from [Link]
-
INCOMPATIBLE CHEMICALS. (n.d.). University of Washington EH&S. Retrieved from [Link]
Sources
- 1. (3,5-Difluoro-4-hydroxyphenyl)boronic acid | 1132666-81-9 [sigmaaldrich.com]
- 2. aobchem.com [aobchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1132666-81-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. aceschem.com [aceschem.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. fishersci.com [fishersci.com]
- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
